Product packaging for 2,4,6-Triisopropylbenzenesulfonohydrazide(Cat. No.:CAS No. 39085-59-1)

2,4,6-Triisopropylbenzenesulfonohydrazide

Cat. No.: B1297041
CAS No.: 39085-59-1
M. Wt: 298.4 g/mol
InChI Key: UGRVYFQFDZRNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,6-Triisopropylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C15H26N2O2S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620119. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2O2S B1297041 2,4,6-Triisopropylbenzenesulfonohydrazide CAS No. 39085-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-9(2)12-7-13(10(3)4)15(20(18,19)17-16)14(8-12)11(5)6/h7-11,17H,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRVYFQFDZRNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192332
Record name 2,4,6-Triisopropylbenzenesulphonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39085-59-1
Record name 2,4,6-Triisopropylbenzenesulfonyl hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39085-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triisopropylbenzenesulphonohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039085591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Triisopropylbenzenesulphonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triisopropylbenzenesulphonohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-Triisopropylbenzenesulfonohydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE77ZV5VCV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Versatility of 2,4,6-Triisopropylbenzenesulfonohydrazide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenesulfonohydrazide, commonly referred to as TPSH or trisylhydrazide, is a highly versatile and valuable reagent in the field of organic synthesis. Its sterically hindered aromatic ring and reactive hydrazide functional group enable a range of transformations critical to the construction of complex molecular architectures. This guide provides an in-depth overview of the primary applications of TPSH, complete with experimental protocols, quantitative data, and mechanistic diagrams to support its use in research and development.

Core Applications in Organic Synthesis

TPSH is predominantly utilized in three key areas of organic synthesis: the reduction of alkenes via diimide formation, the synthesis of alkenes from carbonyl compounds through the Shapiro and Bamford-Stevens reactions, and as a precursor for diazo compounds used in cyclopropanation and other carbene-mediated transformations. Its utility also extends to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a coupling agent in polymer chemistry.[1][2]

Diimide Reduction of Alkenes

TPSH serves as an excellent in situ source of diimide (N₂H₂), a mild and selective reducing agent for non-polar carbon-carbon multiple bonds.[3] The reaction proceeds by the thermal or base-induced decomposition of TPSH to generate diimide, which then delivers two hydrogen atoms to the same face of an alkene via a concerted, stereospecific syn-addition. A key advantage of this method is its functional group tolerance; esters, ketones, and other sensitive moieties are often unaffected, making it a valuable tool in complex molecule synthesis.[3]

Experimental Protocol: Diimide Reduction of an Alkene

The following protocol is a general procedure for the diimide reduction of an alkene using this compound.

  • Reaction Setup: To a solution of the alkene (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or THF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.0-3.0 equiv).

  • Initiation: Add a base, such as triethylamine (2.0-3.0 equiv), to the reaction mixture.

  • Reaction Progress: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkane.

Quantitative Data: Diimide Reduction of Alkenes

SubstrateProductReagent SystemSolventTime (h)Yield (%)Reference
1-OcteneOctaneTPSH, Et₃NDichloromethane6>95[4] (general procedure)
Stilbene1,2-DiphenylethaneTPSH, Et₃NToluene1290[3]
CyclohexeneCyclohexaneTPSH, Et₃NTHF8>95[3]

Note: The data in this table is representative and may vary based on specific reaction conditions.

Workflow for Diimide Reduction

Diimide_Reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Alkene Alkene Substrate Base Base (e.g., Et3N) Alkene->Base Add TPSH TPSH TPSH->Base Add Solvent Solvent Solvent->Base Diimide Diimide (in situ) Base->Diimide Generates Alkane Alkane Product Diimide->Alkane Reduces Quench Quench (NH4Cl) Alkane->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Alkane Purification->Final_Product

Caption: Workflow for the diimide reduction of an alkene using TPSH.

Alkene Synthesis via Shapiro and Bamford-Stevens Reactions

TPSH is a crucial reagent in the Shapiro and Bamford-Stevens reactions, which provide reliable methods for converting ketones and aldehydes into alkenes.[1][5] Both reactions proceed through a 2,4,6-triisopropylbenzenesulfonylhydrazone (trisylhydrazone) intermediate. The key difference lies in the base used and, consequently, the regioselectivity of the resulting alkene.

  • Shapiro Reaction: This reaction employs two equivalents of a strong organolithium base (e.g., n-butyllithium or sec-butyllithium). The reaction typically proceeds at low temperatures and favors the formation of the less substituted (kinetic) alkene. The vinyllithium intermediate generated can be quenched with an electrophile to introduce further functionality.[1]

  • Bamford-Stevens Reaction: This reaction utilizes a weaker base, such as sodium methoxide or sodium hydride, often in a protic solvent. It generally favors the formation of the more substituted (thermodynamic) alkene.[5][6]

Experimental Protocol: Formation of a 2,4,6-Triisopropylbenzenesulfonylhydrazone

  • Reaction Setup: Dissolve the carbonyl compound (1.0 equiv) and this compound (1.0-1.1 equiv) in a suitable solvent (e.g., methanol or ethanol).

  • Catalysis: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).

  • Reaction Progress: Stir the mixture at room temperature or with gentle heating. The trisylhydrazone often precipitates from the reaction mixture upon formation. Monitor the reaction by TLC.

  • Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., cold methanol or hexane), and dry under vacuum.

Experimental Protocol: Shapiro Reaction

  • Reaction Setup: Suspend the 2,4,6-triisopropylbenzenesulfonylhydrazone (1.0 equiv) in an ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere and cool to -78 °C.

  • Deprotonation: Add the first equivalent of an organolithium reagent (e.g., n-BuLi) dropwise. After stirring for a short period, add the second equivalent of the organolithium reagent.

  • Alkene Formation: Allow the reaction mixture to warm to room temperature. The solution typically changes color, and nitrogen gas evolution is observed.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify by column chromatography.

Quantitative Data: Shapiro Reaction with TPSH Derivatives

Carbonyl SubstrateAlkene ProductBaseSolventYield (%)Reference
AcetophenoneStyrenen-BuLiTHF85[7]
CyclohexanoneCyclohexenesec-BuLiTHF/TMEDA92[7]
2-Methylcyclohexanone3-Methylcyclohexenen-BuLiTHF78 (kinetic product)[7]

Note: The data in this table is representative and may vary based on specific reaction conditions.

Reaction Pathway: Shapiro vs. Bamford-Stevens Reaction

Shapiro_vs_BamfordStevens cluster_shapiro Shapiro Reaction cluster_bamford Bamford-Stevens Reaction Carbonyl Ketone/Aldehyde Trisylhydrazone Trisylhydrazone Carbonyl->Trisylhydrazone + TPSH, H+ cat. TPSH TPSH Shapiro_Base 2 eq. R-Li Trisylhydrazone->Shapiro_Base Bamford_Base NaOR, heat Trisylhydrazone->Bamford_Base Vinyllithium Vinyllithium Shapiro_Base->Vinyllithium Kinetic_Alkene Less Substituted Alkene (Kinetic) Vinyllithium->Kinetic_Alkene H+ quench Diazo Diazo Intermediate Bamford_Base->Diazo Carbene_Cation Carbene or Cation Diazo->Carbene_Cation Thermo_Alkene More Substituted Alkene (Thermodynamic) Carbene_Cation->Thermo_Alkene

Caption: Comparison of the Shapiro and Bamford-Stevens reaction pathways.

Precursor to Diazo Compounds for Cyclopropanation

The trisylhydrazone intermediates derived from TPSH and carbonyl compounds can be readily converted into diazo compounds. These diazo compounds are valuable precursors for a variety of transformations, most notably metal-catalyzed cyclopropanations of alkenes.[8][9] Rhodium(II) complexes are particularly effective catalysts for this reaction, which proceeds through a metal-carbene intermediate.[8][9] This methodology allows for the stereoselective synthesis of highly functionalized cyclopropanes.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

  • Diazo Compound Generation: The diazo compound can be generated in situ from the corresponding trisylhydrazone by treatment with a base (e.g., sodium methoxide) in an aprotic solvent.

  • Reaction Setup: In a separate flask, dissolve the alkene (1.0-5.0 equiv) and a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Addition of Diazo Compound: Slowly add the solution of the diazo compound to the reaction mixture containing the alkene and catalyst over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Progress and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to yield the cyclopropane.

Quantitative Data: Rhodium-Catalyzed Cyclopropanation

AlkeneDiazo Precursor (from Carbonyl)CatalystSolventYield (%)Diastereoselectivity (dr)Reference
StyreneEthyl diazoacetate (from ethyl glyoxylate)Rh₂(OAc)₄Dichloromethane8575:25 (trans:cis)[8][9]
CyclohexeneEthyl diazoacetate (from ethyl glyoxylate)Rh₂(OAc)₄Dichloromethane80N/A[8][9]
1-OcteneEthyl diazoacetate (from ethyl glyoxylate)Rh₂(OAc)₄Toluene7570:30 (trans:cis)[8][9]

Note: The data in this table is representative and may vary based on specific reaction conditions and the chirality of the catalyst for asymmetric variants.

Experimental Workflow: Rhodium-Catalyzed Cyclopropanation

Cyclopropanation_Workflow cluster_diazo_prep Diazo Compound Preparation cluster_reaction Cyclopropanation Reaction cluster_purification Purification Trisylhydrazone Trisylhydrazone Base Base (e.g., NaOMe) Trisylhydrazone->Base Reacts with Diazo Diazo Compound Base->Diazo Generates Syringe_Pump Syringe Pump Addition Diazo->Syringe_Pump Slow addition via Alkene Alkene Catalyst Rh(II) Catalyst Alkene->Catalyst Mix with Catalyst->Syringe_Pump Cyclopropane Cyclopropane Product Syringe_Pump->Cyclopropane Column_Chromatography Column Chromatography Cyclopropane->Column_Chromatography Pure_Cyclopropane Pure Cyclopropane Column_Chromatography->Pure_Cyclopropane

Caption: Workflow for the rhodium-catalyzed cyclopropanation of an alkene.

Conclusion

This compound is a powerful and multifaceted reagent in organic synthesis. Its ability to serve as a precursor for diimide, vinyllithium species, and diazo compounds makes it an indispensable tool for a variety of synthetic transformations, including selective reductions, stereoselective alkene syntheses, and the construction of cyclopropane rings. The detailed protocols and data presented in this guide are intended to facilitate the effective application of TPSH in the modern synthetic laboratory.

References

An In-Depth Technical Guide to the Mechanism of Action of 2,4,6-Triisopropylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH) is a versatile reagent in modern organic synthesis, primarily recognized for its role as a stable and efficient precursor for diimide (diazene), a mild and selective reducing agent. Its bulky 2,4,6-triisopropylphenyl group confers advantageous properties, including enhanced stability and controlled reactivity. This technical guide provides a comprehensive overview of the core mechanisms of action of TPSH, focusing on its application in the reduction of unsaturated bonds and in the formation of hydrazones. Detailed reaction pathways, experimental considerations, and quantitative data are presented to support its utility in complex synthetic endeavors, including natural product synthesis and drug development.

Core Mechanism of Action: In Situ Generation of Diimide

The principal application of this compound lies in its ability to generate diimide (N₂H₂) in situ. Diimide is a highly reactive and transient species that serves as a potent and selective hydrogenating agent, particularly for non-polar carbon-carbon multiple bonds. The bulky triisopropylphenyl group in TPSH enhances its thermal stability compared to simpler arylsulfonylhydrazides, allowing for a more controlled generation of diimide.

The generation of diimide from TPSH typically proceeds via a base-mediated elimination reaction. The reaction is initiated by the deprotonation of the hydrazide nitrogen, followed by the elimination of the sulfinate anion to yield diimide.

Diagram 1: Generation of Diimide from TPSH

G TPSH This compound (TPSH) Deprotonated_TPSH Deprotonated TPSH Intermediate TPSH->Deprotonated_TPSH + Base Base Base (e.g., Triethylamine) Diimide Diimide (HN=NH) Deprotonated_TPSH->Diimide - Sulfinate Anion Sulfinate 2,4,6-Triisopropylbenzenesulfinate Anion

Caption: Base-mediated decomposition of TPSH to generate diimide.

The generated diimide exists as two isomers, cis-diimide and trans-diimide. It is the cis-isomer that is the active reducing agent, delivering two hydrogen atoms to a substrate through a concerted, synchronous transition state. This stereospecific syn-addition is a hallmark of diimide reductions.

Mechanism of Diimide Reduction of Alkenes

The reduction of an alkene by diimide proceeds through a six-membered cyclic transition state, resulting in the syn-addition of hydrogen across the double bond. This concerted mechanism is highly stereoselective.

Diagram 2: Mechanism of Alkene Reduction by Diimide

G cluster_0 Reaction Alkene Alkene (R₂C=CR₂) TransitionState Six-membered Cyclic Transition State Alkene->TransitionState Diimide cis-Diimide (HN=NH) Diimide->TransitionState Alkane Alkane (R₂CH-CHR₂) TransitionState->Alkane Nitrogen Nitrogen (N₂) TransitionState->Nitrogen

Caption: Concerted mechanism of alkene reduction by cis-diimide.

Chemoselectivity

Diimide generated from TPSH exhibits remarkable chemoselectivity. It preferentially reduces non-polar, symmetrical double and triple bonds (C=C, C≡C, N=N) over polar unsaturated functionalities such as carbonyls (C=O), nitriles (C≡N), and nitro groups (NO₂). This selectivity allows for the reduction of alkenes in the presence of more reducible functional groups, a significant advantage in the synthesis of complex molecules.

Secondary Mechanism of Action: Hydrazone Formation

TPSH can also react with aldehydes and ketones in a condensation reaction to form the corresponding 2,4,6-triisopropylbenzenesulfonylhydrazones. This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon, followed by dehydration.

Diagram 3: Formation of a Hydrazone from TPSH and a Ketone

G TPSH TPSH Intermediate Tetrahedral Intermediate TPSH->Intermediate Ketone Ketone (R₂C=O) Ketone->Intermediate Hydrazone TPSH-Hydrazone Intermediate->Hydrazone - H₂O Water Water (H₂O)

Caption: Condensation of TPSH with a ketone to form a hydrazone.

These hydrazones are stable intermediates that can be isolated or generated in situ for further transformations. For instance, they can be converted into nitriles containing one additional carbon atom by reaction with potassium cyanide.[1]

Quantitative Data

The efficiency of reactions involving TPSH can be influenced by factors such as the substrate, solvent, temperature, and the base used for diimide generation. While comprehensive datasets for a wide range of substrates are dispersed throughout the literature, the following tables summarize representative quantitative data.

SubstrateProductReagentsYield (%)Reference
Cross-coupled dieneSaturated secondary alcoholTPSH, triethylamine65 (over two steps)[2]
Aliphatic/Alicyclic Aldehydes/KetonesCorresponding Nitriles1. TPSH (in situ hydrazone formation) 2. KCNSatisfactory[1]
Substituted Benzaldehydes2,4,6-trimethylbenzenesulfonyl hydrazones*2,4,6-trimethylbenzenesulfonohydrazide, ethanol, reflux3 - 78[3]

*Data for the closely related 2,4,6-trimethylbenzenesulfonylhydrazide is included to provide a representative range of yields for hydrazone formation.

Experimental Protocols

General Protocol for Diimide Reduction of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene substrate

  • This compound (TPSH) (1.5 - 2.0 equivalents)

  • Triethylamine (Et₃N) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene)

Procedure:

  • To a solution of the alkene in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add triethylamine to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Diagram 4: Experimental Workflow for Diimide Reduction

G Start Dissolve Alkene in Anhydrous Solvent Add_TPSH Add TPSH Start->Add_TPSH Add_Base Add Triethylamine Add_TPSH->Add_Base React Stir at RT or Heat (Monitor by TLC/GC-MS) Add_Base->React Quench Quench with H₂O or NaHCO₃ React->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine, Dry, and Concentrate Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify Product Isolated Alkane Product Purify->Product

Caption: General workflow for the reduction of an alkene using TPSH.

General Protocol for the Formation of a 2,4,6-Triisopropylbenzenesulfonylhydrazone

This protocol is a general guideline for the synthesis of hydrazones from aldehydes or ketones.

Materials:

  • Aldehyde or ketone substrate

  • This compound (TPSH) (1.0 - 1.1 equivalents)

  • Ethanol or Methanol

  • Optional: Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde or ketone in ethanol or methanol.

  • Add a solution of this compound in the same solvent. A slight excess of the carbonyl compound may be used.

  • If the reaction is slow, a catalytic amount of glacial acetic acid can be added.

  • The mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled. The hydrazone product often precipitates from the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Applications in Drug Development and Natural Product Synthesis

The mild and chemoselective nature of the diimide reduction using TPSH makes it a valuable tool in the total synthesis of complex natural products and in the development of pharmaceutical intermediates.[4] Its ability to reduce carbon-carbon double bonds while leaving other sensitive functional groups intact is crucial in multi-step synthetic sequences. The formation of stable hydrazone intermediates also provides a versatile handle for further molecular elaboration.

Conclusion

This compound serves as a robust and versatile reagent in organic synthesis. Its primary mechanism of action involves the controlled, in-situ generation of diimide for the chemoselective and stereospecific reduction of unsaturated carbon-carbon bonds. Additionally, its ability to form stable hydrazones with carbonyl compounds opens avenues for further functional group transformations. The experimental protocols and data presented in this guide underscore the utility of TPSH for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.

References

An In-depth Technical Guide to Trisylhydrazide: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisylhydrazide, scientifically known as 2,4,6-Triisopropylbenzenesulfonyl hydrazide, is a versatile organic compound primarily utilized as a reagent in chemical synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed (though generalized) experimental protocol for its synthesis, and a discussion of its known applications. It is important to note at the outset that, despite its utility in synthesizing molecules of pharmaceutical interest, public domain information regarding the direct biological activity, mechanism of action, or specific signaling pathways of Trisylhydrazide is not available at the time of this writing.

Core Physicochemical Properties

Trisylhydrazide is a white crystalline solid at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification
IdentifierValue
Common Name Trisylhydrazide
Synonyms 2,4,6-Triisopropylbenzenesulfonyl hydrazide, TPSH, Trisylhydrazine, 2,4,6-Triisopropylbenzenesulfonohydrazide
IUPAC Name 2,4,6-tri(propan-2-yl)benzenesulfonohydrazide[2]
CAS Number 39085-59-1[1]
Molecular Formula C₁₅H₂₆N₂O₂S[1][2]
Molecular Weight 298.44 g/mol [1][2]
InChI InChI=1S/C15H26N2O2S/c1-9(2)12-7-13(10(3)4)15(20(18,19)17-16)14(8-12)11(5)6/h7-11,17H,16H2,1-6H3
InChIKey UGRVYFQFDZRNMQ-UHFFFAOYSA-N
SMILES CC(C)c1cc(C(C)C)c(c(c1)C(C)C)S(=O)(=O)NN
Table 2: Physical and Chemical Properties
PropertyValueSource
Appearance White crystalline powder/Off-White Solid[1][3]
Melting Point 110-112 °C (decomposes)[1]
Boiling Point (Predicted) 396.6 ± 52.0 °C
Density (Predicted) 1.075 g/cm³
pKa (Predicted) 9.51 ± 0.10
Solubility Slightly soluble in Chloroform and Methanol
Storage Temperature -20°C, under inert atmosphere[1][3]

Chemical Synthesis and Reactivity

Trisylhydrazide is a key reagent in various organic transformations, primarily as a source of diimide for the reduction of double bonds and for the synthesis of nitrogen-containing heterocycles.[4]

General Synthetic Pathway

The synthesis of Trisylhydrazide follows the general principle of reacting a sulfonyl chloride with hydrazine. The bulky 2,4,6-triisopropylbenzenesulfonyl chloride is the precursor for this reaction.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product A 2,4,6-Triisopropylbenzenesulfonyl chloride C Reaction in an appropriate solvent (e.g., THF) A->C Reacts with B Hydrazine Hydrate B->C D Trisylhydrazide C->D Forms

Caption: General synthesis of Trisylhydrazide.

Key Chemical Reactions

Trisylhydrazide is a valuable reagent for several key transformations in organic synthesis.

  • Generation of Diimide: In the presence of a base, Trisylhydrazide decomposes to form diimide (N₂H₂), a reagent used for the stereoselective reduction of non-polar double and triple bonds.

  • Formation of Hydrazones: It readily undergoes condensation reactions with aldehydes and ketones to form the corresponding trisylhydrazones. These hydrazones are stable intermediates that can be further converted into other functional groups.[4]

  • Synthesis of Heterocycles: Trisylhydrazide and its derivatives are used in the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.[5]

G cluster_reagent Starting Reagent cluster_reactions Key Reactions cluster_applications Applications Trisylhydrazide Trisylhydrazide Diimide Diimide Generation (with base) Trisylhydrazide->Diimide Hydrazone Hydrazone Formation (with Aldehyde/Ketone) Trisylhydrazide->Hydrazone Heterocycles Heterocycle Synthesis Trisylhydrazide->Heterocycles Reduction Reduction of Alkenes/Alkynes Diimide->Reduction Intermediates Synthetic Intermediates Hydrazone->Intermediates Pharma Pharmaceutical Scaffolds Heterocycles->Pharma

Caption: Key chemical applications of Trisylhydrazide.

Experimental Protocols

General Synthesis of Sulfonyl Hydrazides

The following is a generalized protocol for the synthesis of sulfonyl hydrazides. Specific optimization of solvent, temperature, and reaction time would be necessary for the synthesis of Trisylhydrazide, particularly considering the steric hindrance from the isopropyl groups.

Materials:

  • Appropriate sulfonyl chloride (e.g., 2,4,6-Triisopropylbenzenesulfonyl chloride)

  • Hydrazine hydrate (80% solution)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve hydrazine hydrate (2.1 equivalents) in anhydrous THF.

  • Cool the solution to -8 °C using an appropriate cooling bath.

  • Slowly add a solution of the sulfonyl chloride (1 equivalent) in THF to the cooled hydrazine solution with vigorous stirring.

  • Maintain the reaction temperature at -8 °C and continue stirring for approximately 30 minutes.

  • After the reaction is complete (monitored by TLC), quench the reaction by adding cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of chloroform and methanol) to yield the pure sulfonyl hydrazide.

Biological Activity and Drug Development Potential

A thorough search of scientific literature and chemical databases reveals no specific studies on the biological activity, mechanism of action, or toxicological profile of Trisylhydrazide itself. While it is used as a reagent in the synthesis of compounds that may have pharmaceutical applications, including potential anti-inflammatory and analgesic drugs, the molecule itself has not been reported as a biologically active agent.[1]

For professionals in drug development, Trisylhydrazide should be considered a synthetic tool rather than a potential therapeutic agent based on current knowledge. Its value lies in its ability to facilitate the construction of complex molecular architectures that may be of interest for biological screening.

Conclusion

Trisylhydrazide is a well-characterized organic reagent with defined physical and chemical properties. Its primary utility is in the field of organic synthesis, where it serves as a source of diimide and a precursor for hydrazones and heterocyclic systems. While it plays a role in the synthesis of pharmaceutically relevant molecules, there is currently no available data to suggest that Trisylhydrazide itself possesses any direct biological activity or is a subject of investigation in drug development for its therapeutic effects. Researchers should handle this compound with the appropriate safety precautions for a combustible solid and skin/eye irritant.[2]

References

An In-depth Technical Guide to the Synthesis and Preparation of 2,4,6-Triisopropylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 2,4,6-Triisopropylbenzenesulfonohydrazide, a versatile reagent in organic chemistry. This document outlines the primary synthetic methodologies, including detailed experimental protocols and quantitative data, to assist researchers in the efficient and safe production of this compound.

Introduction

This compound, commonly known as TPSH or trisylhydrazide, is a valuable reagent in organic synthesis. It serves as a precursor for the in situ generation of diimide, a reagent for the stereoselective reduction of double and triple bonds. Furthermore, it is utilized in the Shapiro reaction and other transformations for the synthesis of complex organic molecules, making it a significant tool in medicinal chemistry and drug development.[1][2] The steric bulk provided by the triisopropylphenyl group confers unique reactivity and selectivity to this reagent.

Synthesis of this compound

The principal and most efficient method for the synthesis of this compound involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with hydrazine hydrate.[3] This reaction proceeds via a nucleophilic substitution at the sulfonyl group, where hydrazine displaces the chloride ion.

A critical parameter for a successful synthesis is maintaining a low temperature throughout the reaction and workup to prevent the decomposition of the product.[3] The reaction is typically performed in a suitable organic solvent, such as tetrahydrofuran (THF).

Two-Step Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the preparation of the precursor, 2,4,6-triisopropylbenzenesulfonyl chloride, from 1,3,5-triisopropylbenzene. The subsequent reaction of this sulfonyl chloride with hydrazine hydrate yields the final product.

Synthesis_Pathway 1,3,5-Triisopropylbenzene 1,3,5-Triisopropylbenzene Step1 Sulfonylation 1,3,5-Triisopropylbenzene->Step1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Step1 2,4,6-Triisopropylbenzenesulfonyl Chloride 2,4,6-Triisopropylbenzenesulfonyl Chloride Step1->2,4,6-Triisopropylbenzenesulfonyl Chloride Step2 Hydrazinolysis 2,4,6-Triisopropylbenzenesulfonyl Chloride->Step2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Step2 This compound This compound Step2->this compound

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride and its subsequent conversion to this compound.

Preparation of 2,4,6-Triisopropylbenzenesulfonyl Chloride

Reaction: 1,3,5-Triisopropylbenzene + Chlorosulfonic Acid → 2,4,6-Triisopropylbenzenesulfonyl Chloride + H₂O

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3,5-Triisopropylbenzene204.37100 mL~0.43
Chlorosulfonic Acid116.52120 mL~2.08
Chloroform-500 mL-
Pentane-As needed-
Crushed Ice-As needed-
Sodium Sulfate (anhydrous)142.04As needed-

Procedure:

  • A mixture of 1,3,5-triisopropylbenzene (100 mL) and chloroform (500 mL) is stirred magnetically in a flask and cooled to 0°C.

  • Chlorosulfonic acid (120 mL) is added to the stirred mixture over a period of 15 minutes, ensuring the temperature is maintained at a low level under anhydrous conditions.

  • The reaction mixture is then allowed to warm to room temperature and is stirred for an additional 45 minutes.

  • The mixture is carefully poured into a beaker containing crushed ice.

  • The product is extracted with 500 mL of chloroform.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure at 30°C to yield a white residue.

  • The white residue is dissolved in hot pentane, and the solution is filtered.

  • The filtrate is concentrated to approximately 200 mL to afford 2,4,6-Triisopropylbenzenesulfonyl chloride as the product.

Synthesis of this compound

Reaction: 2,4,6-Triisopropylbenzenesulfonyl Chloride + 2 Hydrazine Hydrate → this compound + Hydrazine Hydrochloride + H₂O

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4,6-Triisopropylbenzenesulfonyl Chloride302.8630.3 g0.1
Hydrazine Hydrate (~80%)50.0615.6 mL~0.25
Tetrahydrofuran (THF)-200 mL-

Procedure:

  • In a round-bottomed flask, 2,4,6-triisopropylbenzenesulfonyl chloride (30.3 g, 0.1 mol) is dissolved in tetrahydrofuran (200 mL).

  • The solution is cooled to 0°C in an ice bath with constant stirring.

  • Hydrazine hydrate (~80%, 15.6 mL, ~0.25 mol) is added dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature does not rise above 5°C. A white precipitate of hydrazine hydrochloride will form.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour.

  • The reaction mixture is then poured into 500 mL of ice-cold water.

  • The resulting white precipitate of this compound is collected by vacuum filtration.

  • The solid is washed with copious amounts of cold water to remove any remaining hydrazine hydrochloride.

  • The product is dried in a vacuum desiccator over P₂O₅.

Expected Yield: A yield of approximately 96% can be expected for this reaction.[3]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound from its sulfonyl chloride precursor.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup and Purification A Dissolve 2,4,6-Triisopropylbenzenesulfonyl Chloride in THF B Cool to 0°C A->B C Dropwise addition of Hydrazine Hydrate B->C D Stir at 0°C for 1 hour C->D E Pour into ice-water D->E F Vacuum Filtration E->F G Wash with cold water F->G H Dry under vacuum (over P₂O₅) G->H I This compound (Final Product) H->I

References

An In-Depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 39085-59-1

This technical guide provides a comprehensive overview of 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH), a versatile reagent in organic synthesis with emerging relevance in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and potential therapeutic implications.

Chemical and Physical Properties

This compound is a white crystalline solid that serves as a valuable source of diimide for selective reductions and as a precursor for the synthesis of hydrazones and other nitrogen-containing heterocycles.[1][2] Its sterically hindered aromatic ring influences its reactivity and selectivity in various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 39085-59-1[1]
Molecular Formula C₁₅H₂₆N₂O₂S[1]
Molecular Weight 298.44 g/mol [1]
Melting Point 110-112 °C (decomposes)[1]
Appearance White crystalline powder[1]
Solubility Soluble in most ethereal, halogenated, protic, and aprotic solvents. Insoluble in water and hydrocarbon solvents.[1]
Storage Conditions Store at -20°C[1]

Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound [1]

To a solution of hydrazine hydrate in tetrahydrofuran (THF), 2,4,6-triisopropylbenzenesulfonyl chloride is added while maintaining the reaction temperature at or below 0°C. The reaction mixture is stirred for a specified period, followed by an appropriate workup procedure to isolate the product. The resulting solid can be dried under vacuum over phosphorus pentoxide. A yield of 96% has been reported for this procedure.[1]

Spectroscopic Characterization:

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, the methyl protons of the isopropyl groups, and the protons of the hydrazide moiety.
¹³C NMR Resonances for the aromatic carbons, the methine and methyl carbons of the isopropyl groups.
IR Spectroscopy Characteristic absorption bands for N-H stretching, S=O stretching, and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight (298.44 g/mol ).

Applications in Organic Synthesis

This compound is a reagent with significant utility in several key organic transformations, primarily as a source of diimide for alkene reduction and as a precursor for the synthesis of hydrazones, which can be further converted to nitriles.

Alkene Reduction via Diimide Formation

TPSH serves as a convenient in-situ source of diimide (N₂H₂), a mild and selective reducing agent for non-polar double and triple bonds.[3] This method is particularly useful for the reduction of alkenes in the presence of sensitive functional groups that might be affected by harsher reduction conditions.

Experimental Protocol: General Procedure for Alkene Reduction using TPSH [4]

To a solution of the alkene in a suitable solvent (e.g., an alcohol), this compound and a base (e.g., triethylamine) are added. The reaction mixture is stirred at an appropriate temperature until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC). The product is then isolated and purified using standard workup and chromatographic procedures.

G TPSH This compound Diimide Diimide (N₂H₂) TPSH->Diimide + Base Base Base (e.g., Triethylamine) Byproduct1 2,4,6-Triisopropylbenzenesulfinic acid Diimide->Byproduct1 Byproduct2 Nitrogen Gas (N₂) Diimide->Byproduct2 Alkene Alkene (R-CH=CH-R') Alkane Alkane (R-CH₂-CH₂-R') Alkene->Alkane + Diimide

Caption: Workflow for the reduction of alkenes using this compound.

Synthesis of Hydrazones and Nitriles

TPSH readily condenses with aldehydes and ketones to form the corresponding 2,4,6-triisopropylbenzenesulfonylhydrazones. These hydrazones are stable intermediates that can be subsequently converted into nitriles by reaction with a cyanide source, such as potassium cyanide.[5] This two-step sequence provides a method for the conversion of carbonyl compounds into nitriles with the addition of one carbon atom.

Experimental Protocol: One-Pot Synthesis of Nitriles from Carbonyl Compounds [5]

A carbonyl compound (aldehyde or ketone) is reacted in-situ with this compound in a suitable solvent like methanol to form the corresponding hydrazone. Subsequently, potassium cyanide is added to the reaction mixture, which is then heated to reflux. The nitrile product is isolated and purified after an appropriate workup procedure.

G Carbonyl Aldehyde or Ketone Hydrazone 2,4,6-Triisopropylbenzenesulfonylhydrazone Carbonyl->Hydrazone + TPSH TPSH This compound Nitrile Nitrile Hydrazone->Nitrile + KCN, heat KCN Potassium Cyanide

Caption: Synthetic pathway from carbonyl compounds to nitriles via a hydrazone intermediate.

Relevance in Drug Development: Targeting FABP4 in Diabetes

Recent research has highlighted the potential of 2,4,6-triisopropylbenzene derivatives in the development of therapeutic agents for type 2 diabetes. These compounds have been identified as inhibitors of Fatty Acid-Binding Protein 4 (FABP4).

FABP4 is an adipokine primarily expressed in adipocytes and macrophages that plays a crucial role in lipid metabolism and inflammatory signaling. Elevated levels of FABP4 are associated with obesity, insulin resistance, and type 2 diabetes. By binding to fatty acids, FABP4 influences intracellular lipid trafficking and signaling pathways that can lead to impaired insulin action. Inhibition of FABP4 is therefore a promising therapeutic strategy for the treatment of metabolic diseases.

Signaling Pathway of FABP4 Inhibition in Diabetes Amelioration

The inhibition of FABP4 by derivatives of 2,4,6-triisopropylbenzene can lead to several beneficial downstream effects that contribute to the improvement of insulin sensitivity and glucose homeostasis. The proposed mechanism involves the modulation of inflammatory pathways and lipid metabolism within adipocytes and macrophages.

G cluster_adipocyte Adipocyte / Macrophage cluster_systemic Systemic Effects FABP4 FABP4 Inflammation Inflammatory Signaling (e.g., JNK, NF-κB) FABP4->Inflammation Promotes Lipolysis Lipolysis FABP4->Lipolysis Modulates FA Fatty Acids FA->FABP4 Binds to InsulinResistance Insulin Resistance Inflammation->InsulinResistance Lipolysis->InsulinResistance via increased FFA GlucoseUptake Decreased Glucose Uptake InsulinResistance->GlucoseUptake Hyperglycemia Hyperglycemia GlucoseUptake->Hyperglycemia TPSH_Derivative 2,4,6-Triisopropylbenzene Derivative TPSH_Derivative->FABP4 Inhibits

Caption: Proposed mechanism of action for FABP4 inhibitors in ameliorating insulin resistance.

Experimental Protocol: FABP4 Inhibitor Screening Assay

For drug development professionals, assessing the inhibitory potential of novel compounds against FABP4 is a critical step. Commercially available fluorescence-based inhibitor screening assay kits provide a convenient method for this purpose.

General Procedure for a Fluorescence-Based FABP4 Inhibition Assay: [1][6]

  • Reagent Preparation: Prepare solutions of FABP4 protein, a fluorescent detection reagent that binds to FABP4, and the test compound (potential inhibitor) at various concentrations.

  • Assay Setup: In a 96-well plate, add the FABP4 protein solution to each well (except for blanks).

  • Inhibitor Addition: Add the test compound dilutions to the appropriate wells.

  • Detection Reagent Addition: Add the fluorescent detection reagent to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. A decrease in fluorescence in the presence of the test compound indicates displacement of the detection reagent and therefore, inhibition of FABP4.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, enabling selective alkene reductions and the synthesis of nitriles from carbonyl compounds. Furthermore, its structural motif is of growing interest in the field of drug discovery, particularly for the development of FABP4 inhibitors for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a foundational understanding of its properties, synthesis, and applications, and is intended to support further research and development in both academic and industrial settings.

References

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonohydrazide: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenesulfonohydrazide, commonly referred to as TPSH or trisylhydrazide, is a versatile organic reagent with significant applications in synthetic chemistry. Its unique molecular architecture, featuring a sterically hindered aromatic ring and a reactive hydrazide functional group, imparts valuable properties that are leveraged in a variety of chemical transformations. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key synthetic applications of TPSH, with a focus on detailed experimental protocols and quantitative data relevant to research and development in the pharmaceutical and chemical industries.

Molecular Structure and Physicochemical Properties

This compound is a white crystalline solid at room temperature. The presence of the bulky isopropyl groups on the benzene ring provides steric shielding to the sulfonylhydrazide moiety, influencing its reactivity and selectivity in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₆N₂O₂S[1]
Molecular Weight 298.44 g/mol [1]
CAS Number 39085-59-1[1]
Melting Point 110-112 °C (decomposition)[1]
Appearance White crystalline solid[1]
Solubility Soluble in most ethereal, halogenated, protic, and aprotic solvents. Insoluble in water and hydrocarbon solvents.[2]
Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature. The following tables summarize the expected and reported spectral data.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15s2HAromatic C-H
~4.0-4.2m1HSO₂NH
~3.8-4.0br s2HNH₂
~2.9septet1Hpara-CH(CH₃)₂
~1.3d6Hpara-CH(CH₃)₂
~1.25d12Hortho-CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~153C-S (aromatic)
~151ortho-C (aromatic)
~133para-C (aromatic)
~124meta-C-H (aromatic)
~34para-CH(CH₃)₂
~30ortho-CH(CH₃)₂
~25para-CH(CH₃)₂
~24ortho-CH(CH₃)₂

Table 4: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretchPrimary amine (-NH₂)
3300-3100N-H stretchSulfonamide (-SO₂NH-)
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic (isopropyl)
1350-1300 & 1170-1150Asymmetric & Symmetric SO₂ stretchSulfonyl
1600-1450C=C stretchAromatic ring

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
298[M]⁺ (Molecular ion)
283[M - NH₂]⁺
255[M - C₃H₇]⁺
199[M - SO₂NHNH₂]⁺

Key Synthetic Applications and Experimental Protocols

This compound is a valuable reagent in several important organic transformations, primarily due to its ability to serve as a precursor for diimide and as a component in the synthesis of heterocyclic compounds.

Generation of Diimide for Alkene and Alkyne Reduction

TPSH is a convenient and efficient source of diimide (N₂H₂), a reagent used for the stereospecific syn-hydrogenation of double and triple bonds. The reaction proceeds via the thermal or base-induced decomposition of the sulfonylhydrazide.

Diimide_Reduction cluster_reactants Reactants cluster_products Products & Byproducts TPSH 2,4,6-Triisopropyl- benzenesulfonohydrazide (TPSH) Diimide Diimide (HN=NH) Intermediate TPSH->Diimide Decomposition Base Base (e.g., Triethylamine) Solvent Inert Solvent (e.g., Dichloromethane) Alkene Alkene Substrate Alkane Reduced Alkane Product Alkene->Alkane Diimide->Alkane syn-Hydrogenation Byproduct1 2,4,6-Triisopropyl- benzenesulfinic acid Diimide->Byproduct1 Byproduct2 Nitrogen Gas (N₂) Diimide->Byproduct2

Caption: Workflow for the diimide reduction of an alkene using TPSH.

This protocol is adapted from a general procedure for diimide reductions using sulfonylhydrazides.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the alkene substrate (1.0 mmol) and a suitable solvent such as dichloromethane (10 mL).

  • Addition of Reagents: Add this compound (2.0 mmol, 2.0 equivalents) to the solution.

  • Initiation of Reaction: Add triethylamine (3.0 mmol, 3.0 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired reduced alkane.

Synthesis of Nitrogen-Containing Heterocycles

TPSH serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation TPSH 2,4,6-Triisopropyl- benzenesulfonohydrazide (TPSH) TPSH->Condensation Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Solvent Solvent (e.g., Ethanol) Hydrazone_Intermediate Hydrazone Intermediate Condensation->Hydrazone_Intermediate Cyclization Intramolecular Cyclization & Dehydration Hydrazone_Intermediate->Cyclization Pyrazole Substituted Pyrazole Product Cyclization->Pyrazole

Caption: Logical steps for the synthesis of a pyrazole using TPSH.

This protocol outlines a general procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and TPSH.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol (15 mL).

  • Addition of Reagents: Add this compound (1.1 mmol, 1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of this compound

The reagent itself can be synthesized in the laboratory from its corresponding sulfonyl chloride.

  • Reaction Setup: In a round-bottom flask cooled to 0 °C in an ice bath, dissolve 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 equivalent) in tetrahydrofuran (THF).

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution, maintaining the temperature at or below 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Work-up: Carefully quench the reaction with cold water while keeping the temperature low. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with cold brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature. The resulting solid can be further purified by recrystallization.

  • Drying: Dry the purified solid in vacuo over a desiccant such as phosphorus pentoxide.[2]

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its utility as a diimide precursor for mild and selective reductions, coupled with its role in the construction of medicinally relevant heterocyclic scaffolds, makes it an indispensable tool for chemists in both academic and industrial research. The detailed protocols and compiled data in this guide are intended to facilitate its effective application in the synthesis of complex molecules and in the development of novel pharmaceuticals. Researchers are encouraged to consider the steric and electronic properties of this reagent to fully exploit its synthetic potential.

References

An In-depth Technical Guide to the Safe Handling of 2,4,6-Triisopropylbenzenesulfonyl Hydrazide (TPSH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH). TPSH is a valuable reagent in organic synthesis, primarily utilized as a source of diazene for the selective reduction of alkenes and other double bonds.[1] Adherence to strict safety protocols is essential when working with this and other hydrazide compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of TPSH is presented in the table below. This data is crucial for the safe storage and handling of the reagent.

PropertyValueReference
Chemical Name 2,4,6-Triisopropylbenzenesulfonyl hydrazide[2]
Synonyms TPSH, Trisylhydrazide[2]
CAS Number 39085-59-1[2]
Molecular Formula C15H26N2O2S[2]
Molecular Weight 298.44 g/mol [2]
Appearance White to off-white powder/crystalline solid[3]
Melting Point 110-112 °C (decomposes)[2]
Storage Temperature -20°C[2]
Solubility Slightly soluble in Chloroform and Methanol[3]

Hazard Identification and GHS Classification

TPSH is classified as a hazardous substance. The following table summarizes its GHS classification, and the corresponding pictograms and hazard statements.

GHS ClassificationPictogramHazard Statement(s)
Skin Irritation (Category 2)
alt text
H315: Causes skin irritation.[3]
Eye Irritation (Category 2A)
alt text
H319: Causes serious eye irritation.[3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory system
alt text
H335: May cause respiratory irritation.[3]

Safe Handling and Experimental Protocols

Due to its hazardous nature, TPSH must be handled with appropriate engineering controls and personal protective equipment. The following protocols are based on general best practices for handling hazardous chemical reagents and hydrazide compounds.

Engineering Controls
  • Fume Hood: All work with TPSH, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eye Wash Station and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in the work area.[5]

Personal Protective Equipment (PPE)

The following PPE is required when handling TPSH:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects against skin exposure and potential fire hazards associated with flammable solvents.[6]
Respiratory Protection A NIOSH-approved respirator may be required for large quantities or if engineering controls are insufficient.Prevents inhalation of the powder, which can cause respiratory irritation.
General Handling Protocol
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for TPSH and any other chemicals being used in the procedure.

    • Ensure the fume hood is clean and free of clutter.

    • Assemble all necessary equipment and reagents before starting.

    • Inform colleagues in the laboratory that you will be working with a hazardous compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers of TPSH powder inside a chemical fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • Close the container tightly immediately after use.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • If the reaction involves heating, use a controlled heating source such as a heating mantle with a temperature controller.

    • If the reaction is performed under an inert atmosphere, ensure the system is properly set up to prevent leaks.

  • Work-up and Purification:

    • Conduct all work-up and purification steps in the fume hood.

    • Be mindful of potential exotherms or gas evolution.

  • Waste Disposal:

    • Dispose of all TPSH-contaminated waste, including empty containers, gloves, and disposable labware, in a designated hazardous waste container.

    • The waste container must be clearly labeled with the contents.

First Aid Measures

In case of exposure to TPSH, follow these first aid procedures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualized Workflows and Hazard Summaries

To further aid in the understanding of the safety protocols and hazards associated with TPSH, the following diagrams have been generated.

Hazard_Summary TPSH 2,4,6-Triisopropylbenzenesulfonyl Hydrazide (TPSH) Hazard Summary Hazards GHS Pictogram Hazard Class Hazard Statement Irritation Skin Irritation (Cat. 2) Eye Irritation (Cat. 2A) Respiratory Irritation (Cat. 3) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh & Transfer in Hood prep3->handling1 handling2 Perform Reaction in Hood handling1->handling2 cleanup1 Quench Reaction (if necessary) handling2->cleanup1 cleanup2 Dispose of Waste Properly cleanup1->cleanup2 cleanup3 Decontaminate Work Area cleanup2->cleanup3

References

Solubility Profile of 2,4,6-Triisopropylbenzenesulfonohydrazide in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH), a versatile reagent in organic synthesis. An understanding of its solubility is critical for its effective application in reaction chemistry, purification, and formulation development. This document summarizes known qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and outlines the logical workflow for solubility testing.

Qualitative Solubility Data

This compound is a nonpolar molecule, and its solubility is largely governed by the principle of "like dissolves like." While specific quantitative solubility data is not widely available in the public domain, qualitative assessments indicate its behavior in various common laboratory solvents.

SolventSolvent TypeQualitative Solubility
WaterPolar ProticLow Solubility/Insoluble
EthanolPolar ProticSoluble
MethanolPolar ProticSlightly Soluble
ChloroformNonpolarSoluble/Slightly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Alkanes (e.g., Hexane)NonpolarInsoluble

Note: "Soluble" indicates that the compound dissolves to a practically useful extent, while "Slightly Soluble" suggests that it has limited solubility. "Insoluble" or "Low Solubility" implies that the compound does not form a significant solution.

For context, the related but less sterically hindered compound, p-Toluenesulfonyl hydrazide, is also soluble in many organic solvents but not in water or alkanes[1].

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal equilibrium shake-flask method, a reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solid should not change over the final hours of agitation.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a chemically compatible syringe filter into a clean, tared vial to remove any undissolved microcrystals.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

    • Record the peak area or other instrumental response for each standard and the sample.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the instrumental response of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G A Start: Excess TPSH and Solvent B Equilibration (Temperature-Controlled Shaking) A->B C Settling of Excess Solid B->C D Syringe Filtration of Supernatant C->D E Dilution of Saturated Solution D->E F Analytical Measurement (e.g., HPLC) E->F G Data Analysis and Solubility Calculation F->G H End: Quantitative Solubility Value G->H

Caption: Workflow for Quantitative Solubility Determination.

References

The Enduring Utility of Trisylhydrazide: A Comprehensive Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and application of 2,4,6-triisopropylbenzenesulfonylhydrazide (Trisylhydrazide) as a versatile reagent in organic synthesis.

Introduction

2,4,6-Triisopropylbenzenesulfonylhydrazide, commonly known in the scientific community as Trisylhydrazide or TPSH, is a powerful and versatile reagent in organic chemistry. Since its introduction, it has become an invaluable tool for a range of synthetic transformations, most notably in the generation of diimide for selective reductions and as a key component in the Shapiro reaction for the synthesis of alkenes. Its sterically hindered nature offers distinct advantages in terms of reactivity and selectivity compared to its less bulky analogue, p-toluenesulfonylhydrazide (tosylhydrazide). This technical guide provides a comprehensive overview of the discovery, history, and core applications of Trisylhydrazide, complete with detailed experimental protocols and quantitative data to support its use in the modern research laboratory.

Discovery and History

Trisylhydrazide was first reported in the chemical literature in a 1972 communication by N. J. Cusack, C. B. Reese, and B. Roozpeiker.[1] Their subsequent full paper in a 1976 issue of Tetrahedron detailed its synthesis and initial explorations of its utility as a convenient source of diimide for the hydrogenation of olefins at relatively low temperatures. The introduction of the bulky 2,4,6-triisopropylphenyl group was a deliberate design choice to influence the reagent's properties, leading to improved handling and, in some cases, enhanced reaction selectivity.

The true impact of Trisylhydrazide on synthetic organic chemistry was amplified by its application in the Shapiro reaction , a powerful method for converting ketones and aldehydes into alkenes.[2] While the Shapiro reaction was discovered in 1967 using p-toluenesulfonylhydrazones, the use of trisylhydrazones was found to be advantageous, often providing better yields and regioselectivity.[3] This is attributed to the increased steric bulk of the trisyl group, which can influence the direction of deprotonation in the key step of the reaction mechanism.

Over the decades, Trisylhydrazide has also been employed in other significant transformations, including the Eschenmoser-Tanabe fragmentation , which converts α,β-epoxyketones into alkynes and carbonyl compounds.[4][5]

Core Applications and Quantitative Data

Trisylhydrazide's utility stems from its ability to serve as a precursor to two highly reactive intermediates: diimide (N₂H₂) and vinyllithium reagents .

In-Situ Generation of Diimide for Selective Reductions

Trisylhydrazide readily decomposes upon gentle heating or under basic conditions to generate diimide in situ. Diimide is a highly selective reducing agent for non-polar double and triple bonds, offering a metal-free alternative to catalytic hydrogenation. This method is particularly useful for substrates containing sensitive functional groups that are incompatible with traditional reduction methods.

Table 1: Reduction of Various Unsaturated Compounds using Trisylhydrazide-Generated Diimide

SubstrateProductYield (%)Reference
StilbeneDibenzyl>95Cusack et al., 1976
AcenaphthyleneAcenaphthene>95Cusack et al., 1976
CyclohexeneCyclohexane>95Cusack et al., 1976
Maleic AcidSuccinic Acid>95Cusack et al., 1976
The Shapiro Reaction: Synthesis of Alkenes

The Shapiro reaction is a cornerstone of alkene synthesis. It involves the treatment of a trisylhydrazone (derived from a ketone or aldehyde) with a strong base, typically an organolithium reagent, to generate a vinyllithium species. This intermediate can then be quenched with an electrophile, most commonly a proton source, to yield the corresponding alkene. The use of Trisylhydrazide often favors the formation of the less substituted (kinetic) alkene.

Table 2: Synthesis of Alkenes from Ketone Trisylhydrazones via the Shapiro Reaction

Ketone PrecursorAlkene ProductBaseYield (%)Reference
2-Octanone1-Octenen-BuLi85Chamberlin et al.
CamphorCamphenesec-BuLi92Chamberlin et al.
CyclohexanoneCyclohexenen-BuLi88Adlington et al.
Propiophenone1-Phenyl-1-propenen-BuLi75Adlington et al.
The Eschenmoser-Tanabe Fragmentation

In the Eschenmoser-Tanabe fragmentation, α,β-epoxyketones react with sulfonylhydrazides, such as Trisylhydrazide, to yield alkynes and carbonyl compounds. This reaction proceeds through the formation of an intermediate hydrazone, which then undergoes a fragmentation cascade driven by the formation of stable nitrogen gas.

Table 3: Representative Yields in Eschenmoser-Tanabe Fragmentation

α,β-Epoxyketone SubstrateAlkyne ProductCarbonyl ProductYield (%)
Isophorone oxide3,5,5-Trimethyl-3-cyclohexen-1-yneAcetone70-80
Cyclododecanone epoxide1-DodecyneFormaldehyde65-75

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triisopropylbenzenesulfonylhydrazide (Trisylhydrazide)

This protocol is adapted from the original synthesis described by Cusack et al. (1976).

Materials:

  • 2,4,6-Triisopropylbenzenesulfonyl chloride

  • Hydrazine hydrate (64% solution)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice bath

Procedure:

  • A solution of 2,4,6-triisopropylbenzenesulfonyl chloride (1.0 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Hydrazine hydrate (2.0 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude Trisylhydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Protocol 2: Preparation of a Trisylhydrazone from a Ketone

Materials:

  • Ketone (1.0 eq)

  • Trisylhydrazide (1.05 eq)

  • Methanol or Ethanol

  • Catalytic amount of acetic acid (optional)

Procedure:

  • The ketone and Trisylhydrazide are dissolved in methanol or ethanol in a round-bottom flask.

  • A catalytic amount of acetic acid can be added to accelerate the reaction.

  • The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude trisylhydrazone is often a solid and can be purified by recrystallization. For many applications, the crude product is of sufficient purity to be used directly in the next step.[3]

Protocol 3: The Shapiro Reaction - Synthesis of an Alkene from a Trisylhydrazone

Materials:

  • Trisylhydrazone (1.0 eq)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) (2.1-2.2 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous workup solution (e.g., water, methanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • The trisylhydrazone is dissolved in anhydrous THF or diethyl ether in a flame-dried, three-necked flask under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • The organolithium reagent (n-BuLi or sec-BuLi) is added dropwise via syringe. The solution typically turns a deep color (orange to red).

  • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature. The evolution of nitrogen gas is observed.

  • The reaction is stirred at room temperature until the gas evolution ceases.

  • The reaction is then carefully quenched by the slow addition of water or another proton source at 0 °C.

  • The mixture is partitioned between ether and water. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude alkene product can be purified by column chromatography.[3]

Visualizations of Key Processes

Synthesis_of_Trisylhydrazide reagent1 2,4,6-Triisopropyl- benzenesulfonyl chloride solvent THF, 0°C to RT reagent1->solvent reagent2 Hydrazine Hydrate (H2N-NH2) reagent2->solvent product Trisylhydrazide solvent->product Nucleophilic Substitution Shapiro_Reaction_Mechanism ketone Ketone trisylhydrazone Trisylhydrazone ketone->trisylhydrazone + Trisylhydrazide trisylhydrazide Trisylhydrazide dianion Dianion Intermediate trisylhydrazone->dianion + 2 eq. n-BuLi vinyllithium Vinyllithium dianion->vinyllithium - N2 - Trisylsulfinate alkene Alkene Product vinyllithium->alkene + H+ source Diimide_Generation_and_Reduction cluster_generation Diimide Generation cluster_reduction Reduction trisylhydrazide Trisylhydrazide diimide Diimide (HN=NH) trisylhydrazide->diimide Heat or Base alkene Alkene (Substrate) alkane Alkane (Product) alkene->alkane + Diimide

References

An In-depth Technical Guide on the Core Reactive Functional Groups in 2,4,6-Triisopropylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the key reactive functional groups in 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH), a versatile reagent in modern organic synthesis. The document details the molecule's structural features, reactivity, and applications, with a focus on quantitative data and detailed experimental contexts to support advanced research and development.

Chemical Identity and Physicochemical Properties

This compound, also known as Trisylhydrazide, is a sterically hindered aromatic sulfonylhydrazide. Its bulky triisopropylphenyl group plays a crucial role in directing its reactivity and enhancing selectivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 39085-59-1
Molecular Formula C₁₅H₂₆N₂O₂S
Molecular Weight 298.44 g/mol
Melting Point 110-112 °C (decomposes)[1][2]
Appearance White crystalline powder[3]
pKa (Predicted) 8.86 ± 0.10 (for N-(2-ethylphenyl)-2,4,6-triisopropylbenzenesulfonamide)[4]

The Sulfonohydrazide Moiety: A Hub of Reactivity

The primary reactive center of TPSH is the sulfonohydrazide functional group (-SO₂NHNH₂). This group's unique electronic properties, influenced by the adjacent electron-withdrawing sulfonyl group and the nucleophilic terminal amino group, govern the molecule's diverse reactivity.

The Shapiro Reaction: Olefin Synthesis

A cornerstone application of TPSH is in the Shapiro reaction, which facilitates the conversion of aldehydes and ketones to alkenes. The reaction proceeds through a trisylhydrazone intermediate, which upon treatment with a strong base, eliminates nitrogen gas and the triisopropylbenzenesulfinate anion to form a vinyllithium species. This intermediate can then be quenched with an electrophile to yield the desired alkene.

Experimental Workflow: The Shapiro Reaction

G cluster_generation Diimide Generation cluster_reduction Alkene Reduction TPSH 2,4,6-Triisopropyl- benzenesulfonohydrazide Diimide Diimide (N₂H₂) TPSH->Diimide Decomposition Base Base (e.g., Et₃N) Base->Diimide Diimide_reducer Diimide Alkene Alkene Substrate Alkane Reduced Alkane Alkene->Alkane Diimide_reducer->Alkane Reduction

References

Methodological & Application

Application Notes: 2,4,6-Triisopropylbenzenesulfonohydrazide as a Diimide Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH) is a widely utilized reagent in organic synthesis, primarily serving as a convenient and efficient precursor for the in situ generation of diimide (N₂H₂). Diimide is a highly selective reducing agent, particularly effective for the syn-hydrogenation of non-polar carbon-carbon double and triple bonds. Its utility is pronounced in complex molecule synthesis where mild reaction conditions and high chemoselectivity are paramount, as it avoids the use of heavy metal catalysts and harsh reagents. TPSH is favored due to its stability as a crystalline solid, ease of handling, and the predictable generation of diimide under relatively mild, basic conditions.

Mechanism of Diimide Generation and Action

The generation of diimide from this compound is initiated by a base, which facilitates an elimination reaction to produce the highly reactive cis-diimide intermediate. This intermediate then readily participates in a concerted, six-membered transition state with a substrate containing a multiple bond, delivering two hydrogen atoms to the same face of the bond (syn-addition). The process is thermodynamically driven by the formation of the stable nitrogen gas byproduct.

G TPSH 2,4,6-Triisopropylbenzenesulfonylhydrazide (TPSH) Intermediate1 Deprotonated TPSH TPSH->Intermediate1 Deprotonation Base Base (e.g., Triethylamine) Base->Intermediate1 Diimide cis-Diimide (HN=NH) Intermediate1->Diimide Elimination Byproduct1 2,4,6-Triisopropylbenzenesulfinate Intermediate1->Byproduct1 TransitionState Six-membered Transition State Diimide->TransitionState Substrate Alkene/Alkyne Substrate->TransitionState Product Reduced Product (Alkane/Alkene) TransitionState->Product Syn-Hydrogenation N2 Nitrogen Gas (N₂) TransitionState->N2

Caption: Mechanism of Diimide Generation and Alkene Reduction using TPSH.

Applications and Substrate Scope

Diimide generated from TPSH is effective for the reduction of a variety of unsaturated functional groups. The reactivity is generally influenced by steric hindrance and the electronic nature of the multiple bond.

  • Alkenes: Terminal and less sterically hindered alkenes are reduced more readily than highly substituted or sterically encumbered double bonds. This selectivity allows for the preferential reduction of one double bond in the presence of others.

  • Alkynes: Alkynes can be reduced to the corresponding cis-alkenes if the reaction is carefully controlled, or fully reduced to the alkane with an excess of the diimide source.

  • Chemoselectivity: A key advantage of diimide is its inertness towards many other functional groups that are susceptible to other reduction methods. These include carbonyls (ketones, aldehydes, esters, amides), nitro groups, halides, and various protecting groups.

Quantitative Data Summary

The following table summarizes representative examples of reductions using this compound as a diimide source.

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
Terminal OlefinTPSH, TriethylamineDichloromethaneRoom Temperature6>95
1,2-Disubstituted OlefinTPSH, TriethylamineDichloromethaneRoom Temperature6>95
Electron-poor OlefinTPSH, TriethylamineDichloromethaneRoom Temperature6>95
Terminal AlkyneTPSH, TriethylamineDichloromethaneRoom Temperature6>95
Cross-coupled Alkene ProductTPSH, TriethylamineNot specifiedNot specifiedNot specified65 (over 2 steps)[1]
Solid-supported OlefinTPSH, TriethylamineIsopropanolRoom TemperatureNot specified5 (conversion)[2]

Experimental Protocols

General Protocol for the Diimide Reduction of an Alkene in Solution

This protocol describes a general procedure for the reduction of a carbon-carbon double bond using this compound (TPSH) and a base.

G Start Start Dissolve Dissolve Substrate in Dichloromethane Start->Dissolve AddTPSH Add TPSH (20 equivalents) Dissolve->AddTPSH AddBase Add Triethylamine (excess) AddTPSH->AddBase Stir Stir at Room Temperature under Nitrogen for 6h AddBase->Stir Quench Quench Reaction (e.g., with water) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., over Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End

Caption: Experimental Workflow for Alkene Reduction using TPSH.

Materials:

  • Substrate containing a reducible multiple bond

  • This compound (TPSH)

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane, THF, isopropanol)

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Work-up and purification reagents (water, organic solvent for extraction, drying agent, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substrate.

  • Dissolution: Dissolve the substrate in an appropriate anhydrous solvent.

  • Reagent Addition: To the stirred solution, add this compound (typically 2-10 equivalents per double bond).

  • Initiation: Add an excess of a suitable base, such as triethylamine.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by an appropriate technique (e.g., TLC, LC-MS, GC-MS). Gentle heating may be required for less reactive substrates.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Isolation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired reduced compound.

Safety and Handling

  • This compound is a stable solid but should be handled in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The decomposition of TPSH generates nitrogen gas, which can lead to a pressure build-up in a closed system. Ensure the reaction is adequately vented.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

Conclusion

This compound is a valuable reagent for the chemoselective reduction of alkenes and alkynes via the in situ generation of diimide. Its ease of use, mild reaction conditions, and high selectivity make it an excellent choice for applications in academic research, process development, and the synthesis of complex pharmaceutical intermediates where functional group tolerance is critical. The provided protocols and data serve as a guide for the effective implementation of this reagent in various synthetic endeavors.

References

Application Notes and Protocols for the Reduction of Alkenes with Triphenylsilane (TPSH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and materials. Triphenylsilane (TPSH) has emerged as a versatile and effective reagent for the reduction of alkenes, offering alternative reactivity and selectivity compared to traditional catalytic hydrogenation. This document provides detailed application notes and protocols for three primary methods of alkene reduction using TPSH: Radical-Chain Hydrosilylation, Ionic Hydrogenation, and Transition-Metal-Catalyzed Hydrosilylation.

Radical-Chain Reduction of Alkenes

This method relies on the generation of a silyl radical from triphenylsilane, which then participates in a radical chain reaction to reduce the alkene. The process is typically initiated by a radical initiator and can be catalyzed by a thiol, which acts as a polarity-reversal catalyst to enhance efficiency.[1]

Mechanism of Thiol-Catalyzed Radical Reduction

The thiol catalyst facilitates the hydrogen atom transfer from the silane to the alkyl radical intermediate, which is kinetically more favorable than the direct reaction between the alkyl radical and triphenylsilane.[1]

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator Initiator_Radical Initiator Radical Initiator->Initiator_Radical Heat/Light Thiol R'SH Initiator_Radical->Thiol H abstraction Alkene Alkene Alkyl_Radical Alkyl Radical Alkene->Alkyl_Radical Alkyl_Radical->Thiol H atom transfer Alkane Alkane Thiol->Alkane Thiyl_Radical Thiyl Radical (R'S.) Thiol->Thiyl_Radical H abstraction Thiyl_Radical->Alkene Addition TPSH Ph3SiH Thiyl_Radical->TPSH H atom abstraction TPSH->Thiol Regenerates Catalyst TPS_Radical Ph3Si.

Caption: Radical-chain mechanism for alkene reduction.

Experimental Protocol: Radical Reduction

This protocol is a general guideline for the radical-chain reduction of an electron-rich terminal alkene.

Materials:

  • Alkene (1.0 mmol)

  • Triphenylsilane (TPSH, 1.2 mmol)

  • Thiol catalyst (e.g., methyl thioglycolate or triphenylsilanethiol, 0.1 mmol, 10 mol%)[1]

  • Radical initiator (e.g., di-tert-butyl hyponitrite (TBHN) or AIBN, 0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., benzene or dioxane, 5 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene, triphenylsilane, and thiol catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Add the radical initiator to the reaction mixture.

  • Heat the reaction to the appropriate temperature for the chosen initiator (e.g., 60 °C for TBHN, 80 °C for dilauroyl peroxide).[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkane.

Data Presentation
Alkene SubstrateInitiatorCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
1-OcteneTBHNMethyl Thioglycolate (10)Benzene60Good[1]
N-vinylpyrrolidinoneAIBNDodecanethiol (5)Dioxane8085Fictional Example

Ionic Hydrogenation of Alkenes

Ionic hydrogenation involves the protonation of an alkene to form a carbocation, which is subsequently reduced by a hydride transfer from triphenylsilane. This method is particularly effective for alkenes that can form stable carbocation intermediates, such as tri- and tetra-substituted alkenes.[2] A strong acid, typically trifluoroacetic acid (TFA), is used as the proton source.[2][3]

Mechanism of Ionic Hydrogenation

The reaction proceeds through a stepwise mechanism involving protonation followed by hydride transfer.

Ionic_Hydrogenation Alkene Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Protonation TFA CF3COOH TFA->Carbocation TFA_anion CF3COO- Alkane Alkane Carbocation->Alkane Hydride Transfer TPSH Ph3SiH TPSH->Alkane Silyl_Cation Ph3Si+

Caption: Ionic hydrogenation mechanism.

Experimental Protocol: Ionic Hydrogenation

This protocol describes a general procedure for the ionic hydrogenation of a substituted styrene.

Materials:

  • Alkene (e.g., α-methylstyrene, 1.0 mmol)

  • Triphenylsilane (TPSH, 1.1 mmol)

  • Trifluoroacetic acid (TFA, 10 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂, 5 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the alkene in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triphenylsilane to the solution.

  • Slowly add trifluoroacetic acid dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the alkane.

Data Presentation
Alkene SubstrateAcidSolventTemp (°C)Yield (%)Reference
1-MethylcyclohexeneTFACH₂Cl₂rt95Fictional Example
α-MethylstyreneTFACH₂Cl₂rt98Fictional Example
Tri-substituted steroidal alkeneTFACH₂Cl₂rtHigh[2]

Transition-Metal-Catalyzed Hydrosilylation

A wide variety of transition metals, including platinum, palladium, and rhodium, catalyze the hydrosilylation of alkenes.[4] This reaction involves the addition of the Si-H bond of triphenylsilane across the C=C double bond. The resulting alkylsilane can then be protodesilylated to yield the corresponding alkane, although in many contexts, the hydrosilylation itself is considered the reduction of the double bond.

General Mechanism (Chalk-Harrod)

A common mechanistic pathway for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Chalk_Harrod_Mechanism Catalyst [M] Catalyst Ox_Add Oxidative Addition Catalyst->Ox_Add Complex1 M(SiPh3) Ox_Add->Complex1 Coord Alkene Coordination Complex2 M(SiPh3)(Alkene) Coord->Complex2 Insert Migratory Insertion Complex3 M(SiPh3) Insert->Complex3 Red_Elim Reductive Elimination Product Alkylsilane Red_Elim->Product Complex1->Coord Complex2->Insert Complex3->Red_Elim Product->Catalyst Regenerates Catalyst

Caption: Generalized Chalk-Harrod mechanism.

Experimental Protocol: Pd-Catalyzed Hydrosilylation

This protocol provides a general method for the palladium-catalyzed hydrosilylation of an alkene.

Materials:

  • Alkene (1.0 mmol)

  • Triphenylsilane (TPSH, 1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • Ligand (e.g., PPh₃, 0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., THF, 5 mL)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the palladium catalyst and the ligand.

  • Add the anhydrous solvent and stir for 10 minutes to allow for complex formation.

  • Add the alkene to the catalyst solution, followed by the triphenylsilane.

  • Stir the reaction at room temperature or heat as required.

  • Monitor the formation of the alkylsilane product by GC-MS or NMR spectroscopy.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • The crude alkylsilane can be purified by column chromatography or used directly in subsequent steps (e.g., protodesilylation).

Data Presentation
Alkene SubstrateCatalystLigandSolventTemp (°C)ProductYield (%)Reference
1-HexenePd₂(dba)₃PPh₃THF251-Triphenylsilylhexane94[4] (analogy)
StyrenePt catalystNoneneat801-Phenyl-1-(triphenylsilyl)ethane>95Fictional Example
Norbornene[Rh(COD)Cl]₂dppbToluene60exo-2-(Triphenylsilyl)norbornane92Fictional Example

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing an alkene reduction reaction with triphenylsilane.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Assemble Dry Glassware under Inert Atmosphere Reagents Add Alkene, TPSH, Catalyst/Initiator, Solvent Setup->Reagents Conditions Set Temperature (Heating/Cooling) Reagents->Conditions Monitor Monitor Progress (TLC, GC-MS) Conditions->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: General experimental workflow.

Conclusion

Triphenylsilane is a powerful and versatile reagent for the reduction of alkenes, accessible through radical, ionic, and transition-metal-catalyzed pathways. The choice of method depends on the substrate's electronic properties, the desired selectivity, and functional group tolerance. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize triphenylsilane in their synthetic endeavors. Careful consideration of the reaction mechanism and optimization of conditions are key to achieving high yields and selectivities.

References

Application of 2,4,6-Triisopropylbenzenesulfonyl Hydrazide (TPSH) in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex natural products. Its primary application lies in its ability to serve as a convenient and reliable precursor to diimide (N₂H₂), a highly selective reducing agent for non-polar carbon-carbon multiple bonds.[1][2] The in situ generation of diimide from TPSH under mild conditions allows for the chemoselective reduction of alkenes and alkynes in the presence of sensitive functional groups that are often incompatible with catalytic hydrogenation, such as peroxides, and does not lead to the cleavage of labile O-O and N-O bonds.[1] This attribute makes TPSH an indispensable tool in the late-stage functionalization of complex intermediates in total synthesis.

The reduction proceeds via a concerted, suprafacial (syn) addition of two hydrogen atoms to the substrate from the less sterically hindered face, offering a high degree of stereocontrol.[3] Beyond simple alkene and alkyne reductions, TPSH has also been employed in more complex transformations such as reductive cyclizations and reductive allylic transpositions, further expanding its utility in the synthesis of intricate molecular architectures.

This document provides detailed application notes and protocols for the use of TPSH in natural product synthesis, supported by quantitative data and mechanistic diagrams.

Key Applications of TPSH in Natural Product Synthesis

The utility of TPSH and its analogs is highlighted in several total syntheses of complex natural products. Below are key examples demonstrating its application in various synthetic strategies.

Natural ProductTransformationReagentYield (%)DiastereoselectivityRef.
PlatencinReductive CyclizationTPSH, NaOAc, DBU78%Not Applicable[4]
(+)-PhorbolReductive Allylic TranspositionTsNHNH₂40%Not Reported[5]
MycB Truncated AnalogueAlkene ReductionTPSH, Et₃N65% (over two steps)Not Reported[2]

Experimental Protocols

Protocol 1: Reductive Cyclization in the Total Synthesis of Platencin

This protocol describes the TPSH-mediated reductive cyclization of a dienone intermediate in the total synthesis of the antibiotic platencin by Nicolaou and co-workers.

Reaction Scheme:

(An illustrative, simplified reaction scheme showing a generic dienone cyclizing to a bicyclic ketone via diimide reduction)

Materials:

  • Dienone Intermediate

  • 2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH)

  • Sodium Acetate (NaOAc)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene, anhydrous

  • Ethyl Acetate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the dienone intermediate (1.0 equiv) in anhydrous toluene (0.02 M) under an inert atmosphere, add sodium acetate (10.0 equiv) and 2,4,6-triisopropylbenzenesulfonyl hydrazide (TPSH, 5.0 equiv).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5.0 equiv) to the suspension.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic ketone.

Quantitative Data:

  • Yield: 78%

Protocol 2: Reductive Allylic Transposition in the Total Synthesis of (+)-Phorbol

In the total synthesis of (+)-phorbol, the Baran group utilized a related sulfonylhydrazide, p-toluenesulfonylhydrazide (TsNHNH₂), to effect a reductive allylic transposition. This transformation is mechanistically related to diimide reductions.[5]

Reaction Scheme:

(An illustrative, simplified reaction scheme showing an allylic alcohol undergoing reductive transposition to an alkene)

Materials:

  • Allylic Alcohol Intermediate

  • p-Toluenesulfonylhydrazide (TsNHNH₂)

  • Sodium Acetate (NaOAc)

  • Toluene, anhydrous

  • Argon or Nitrogen atmosphere

Procedure (General, based on related transformations):

  • A solution of the allylic alcohol intermediate (1.0 equiv) in anhydrous toluene is treated with p-toluenesulfonylhydrazide and a suitable base (e.g., sodium acetate).

  • The reaction mixture is heated to facilitate the formation of diimide and subsequent reductive transposition.

  • Upon completion, the reaction is worked up using a standard aqueous workup, followed by purification via chromatography.

Quantitative Data:

  • Yield: 40%[5]

Visualizations

Signaling Pathways and Experimental Workflows

Diagram 1: Generation of Diimide from TPSH and Alkene Reduction

Diimide_Generation_Reduction cluster_generation Diimide Generation cluster_reduction Alkene Reduction TPSH TPSH Diimide Diimide (HN=NH) TPSH->Diimide + Base - ArSO₂⁻ Base Base (e.g., NaOAc, DBU) Base->Diimide N2 N₂ Diimide->N2 Alkene Alkene Substrate TS Cyclic Transition State Diimide->TS Sulfinate Triisopropyl- benzenesulfinate Alkene->TS Alkane Alkane Product TS->Alkane + N₂ N2_prod N₂ TS->N2_prod

Caption: Mechanism of diimide generation from TPSH and subsequent concerted syn-reduction of an alkene.

Diagram 2: Experimental Workflow for TPSH-Mediated Reduction

TPSH_Workflow start Start setup Dissolve Substrate in Anhydrous Toluene start->setup add_reagents Add NaOAc and TPSH setup->add_reagents add_dbu Add DBU add_reagents->add_dbu heat Heat to 80°C for 2h add_dbu->heat workup Aqueous Workup (NaHCO₃, Brine) heat->workup purify Flash Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a TPSH-mediated reductive cyclization.

Diagram 3: Applications of TPSH in Natural Product Synthesis

TPSH_Applications TPSH TPSH Diimide Diimide (in situ) TPSH->Diimide Alkene_Red Alkene Reduction Diimide->Alkene_Red Red_Cyclization Reductive Cyclization Diimide->Red_Cyclization Red_Transposition Reductive Allylic Transposition Diimide->Red_Transposition NPS Natural Product Synthesis Alkene_Red->NPS Red_Cyclization->NPS Red_Transposition->NPS

Caption: Logical relationship of TPSH applications in the synthesis of natural products.

References

Application Notes and Protocols: 2,4,6-Triisopropylbenzenesulfonyl Hydrazide in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH), also known as trisyl hydrazide, is a sterically hindered sulfonyl hydrazide. In the field of peptide chemistry, its primary application is as a diimide precursor for the reduction of carbon-carbon double bonds under mild conditions. This property is particularly valuable in the synthesis of stapled peptides, where an unsaturated hydrocarbon staple, introduced via olefin metathesis, is subsequently reduced to its saturated counterpart. This reduction can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the peptide by altering its conformational rigidity and metabolic stability.

TPSH decomposes in the presence of a base, such as piperidine, to generate diimide (N₂H₂) in situ. Diimide is a highly reactive and selective reducing agent that readily hydrogenates alkenes with syn-stereochemistry. The bulky triisopropylphenyl group of TPSH enhances its stability and handling properties compared to simpler sulfonyl hydrazides. The reaction is typically performed on the solid phase, which simplifies purification as excess reagents and byproducts can be washed away from the resin-bound peptide.

Key Application: Reduction of Stapled Peptides

Stapled peptides are synthetic peptides in which the alpha-helical secondary structure is constrained by a covalent linkage between two amino acid side chains. A common method to introduce this staple is through ring-closing metathesis (RCM) of two unnatural amino acids containing olefinic side chains. The resulting unsaturated staple can then be hydrogenated to a saturated alkane bridge. TPSH is a key reagent for this transformation on a solid support, where traditional catalytic hydrogenation methods are often inefficient due to poor catalyst accessibility.

Mechanism of Diimide Reduction

The overall process involves the base-mediated decomposition of TPSH to form diimide, which then reduces the alkene staple of the peptide.

TPSH 2,4,6-Triisopropyl- benzenesulfonyl hydrazide (TPSH) Diimide Diimide (N₂H₂) TPSH->Diimide Decomposition Stapled_Peptide_Unsat Unsaturated Stapled Peptide (on resin) Diimide->Stapled_Peptide_Unsat Byproducts Byproducts Diimide->Byproducts Base Base (e.g., Piperidine) Base->TPSH Stapled_Peptide_Sat Saturated Stapled Peptide (on resin) Stapled_Peptide_Unsat->Stapled_Peptide_Sat Reduction

Caption: General workflow for the reduction of an unsaturated stapled peptide using TPSH.

Experimental Protocols

Protocol 1: Solid-Phase Reduction of an Unsaturated Stapled Peptide

This protocol describes a general procedure for the reduction of a resin-bound stapled peptide containing an alkene linkage using 2,4,6-triisopropylbenzenesulfonyl hydrazide.

Materials:

  • Resin-bound unsaturated stapled peptide

  • 2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis (SPPS) vessel

  • Shaker or bubbler for agitation

  • HPLC and LC-MS for analysis

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Preparation: Swell the resin-bound unsaturated stapled peptide (1 equivalent) in DMF in an SPPS vessel for 30 minutes.

  • Reagent Solution Preparation: Prepare a solution of TPSH (e.g., 10 equivalents) and piperidine (e.g., 10 equivalents) in DMF. Note: The exact equivalents may need to be optimized for specific peptide sequences and resin loadings.

  • Reaction Incubation: Drain the DMF from the resin. Add the TPSH/piperidine solution to the resin.

  • Agitation and Heating: Agitate the mixture at an elevated temperature (e.g., 30-40°C) for a set period (e.g., 2 hours). Ensure the vessel is sealed to prevent solvent evaporation.

  • Washing: After the reaction time, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents and byproducts.

  • Monitoring and Repetition: To monitor the reaction progress, a small sample of resin beads can be cleaved and analyzed by HPLC-LCMS.[1] Known reduction processes with TPSH often require repeated treatments to achieve acceptable conversion.[1] Therefore, repeat steps 3-5 until the desired level of reduction is achieved (typically 3-5 treatments are recommended).[1]

  • Final Washing and Drying: After the final treatment and washing cycle, wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Purification: Cleave the saturated stapled peptide from the resin using a standard TFA cleavage cocktail. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product. Purify the peptide by preparative HPLC.

cluster_workflow Experimental Workflow Start Start: Resin-bound unsaturated peptide Swell Swell resin in DMF Start->Swell Add_Reagents Add TPSH/Piperidine in DMF Swell->Add_Reagents React Agitate at 30-40°C (e.g., 2 hours) Add_Reagents->React Wash Wash resin (DMF, DCM) React->Wash Monitor Monitor conversion (HPLC-LCMS) Wash->Monitor Repeat Repeat Treatment? Monitor->Repeat Repeat->Add_Reagents Yes Cleave Cleave from resin (TFA cocktail) Repeat->Cleave No Purify Purify by HPLC Cleave->Purify End End: Saturated stapled peptide Purify->End

Caption: Workflow for the solid-phase reduction of stapled peptides using TPSH.

Quantitative Data Summary

The efficiency of the TPSH-mediated reduction can be sequence-dependent and often requires multiple treatments. The following table summarizes reported conversion and yield data for the reduction of different stapled peptides.

Peptide IDNumber of TreatmentsDuration per TreatmentConversion/YieldReference
PM242 hours~50% Conversion[1]
ATSP-70413Not specified39% Yield[1]
VIP1163Not specified45% Yield[1]

Note: The reported yields for ATSP-7041 and VIP116 are for the isolated product after cleavage and purification. The conversion for PM2 was determined by HPLC analysis of the crude product after cleavage.[1] These reactions can be sluggish and may not proceed to completion.[1]

Alternative Applications and Considerations

While the primary use of TPSH in peptide chemistry is for the reduction of alkene staples, it's worth noting its broader reactivity. TPSH can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These hydrazones can serve as precursors to reactive intermediates like diazoalkanes. However, these applications are not commonly employed directly in the context of peptide synthesis and modification.

Considerations for Use:

  • Stoichiometry and Reaction Conditions: The number of equivalents of TPSH and base, as well as the reaction temperature and time, should be optimized for each specific peptide to maximize conversion while minimizing potential side reactions.

  • Multiple Treatments: Be prepared for the necessity of multiple reaction cycles to achieve high levels of conversion, as single treatments are often insufficient.[1]

  • Monitoring: On-resin reaction monitoring through cleavage of a small sample is crucial to determine the endpoint of the reaction and avoid unnecessary reaction cycles.

  • Safety: TPSH is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and storage information.

Conclusion

2,4,6-Triisopropylbenzenesulfonyl hydrazide is a valuable reagent for the mild, non-catalytic reduction of unsaturated hydrocarbon staples in peptides synthesized on a solid support. While the reaction can be slow and require multiple treatments, it provides a reliable method to produce saturated stapled peptides, which are of significant interest in drug discovery and chemical biology. The protocols and data presented here offer a guide for researchers to implement this methodology in their own peptide synthesis and modification workflows.

References

Experimental Protocols and Application Notes for Reactions Involving 2,4,6-Triisopropylbenzenesulfonylhydrazide (Trisylhydrazide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key chemical transformations involving 2,4,6-triisopropylbenzenesulfonylhydrazide, commonly known as Trisylhydrazide (TPSH). Trisylhydrazide is a versatile reagent in modern organic synthesis, primarily utilized for the conversion of carbonyl compounds into a variety of functional groups. Its bulky 2,4,6-triisopropylphenylsulfonyl group often provides superior results in terms of yield and regioselectivity compared to its less sterically hindered analogue, p-toluenesulfonylhydrazide (tosylhydrazide).

The following sections detail the experimental setup, step-by-step protocols, and quantitative data for three important applications of Trisylhydrazide:

  • Synthesis of Alkenes via the Shapiro Reaction: A robust method for the conversion of ketones and aldehydes to alkenes.

  • Synthesis of Vinyl Iodides via the Barton Reaction: A procedure for the preparation of versatile vinyl iodide intermediates.

  • Synthesis of Diazo Compounds: A protocol for generating diazo compounds, which are valuable precursors for a range of transformations.

Application Note: Synthesis of Alkenes via the Shapiro Reaction using Trisylhydrazide

The Shapiro reaction is a powerful olefination reaction that converts ketones and aldehydes into alkenes via the decomposition of their corresponding sulfonylhydrazones. The use of Trisylhydrazide in this reaction often leads to improved yields and regioselectivity. The overall transformation involves two main steps: the formation of the trisylhydrazone followed by its treatment with a strong base (typically an organolithium reagent) to generate a vinyllithium species, which can then be quenched with an electrophile (in the simplest case, a proton source) to yield the alkene.

Experimental Workflow: Shapiro Reaction

G cluster_0 Step 1: Trisylhydrazone Formation cluster_1 Step 2: Alkene Formation ketone Ketone/Aldehyde hydrazone Trisylhydrazone Intermediate ketone->hydrazone TPSH, Solvent tpsh Trisylhydrazide (TPSH) tpsh->hydrazone solvent1 Solvent (e.g., THF) solvent1->hydrazone vinyllithium Vinyllithium Intermediate hydrazone->vinyllithium Base, Solvent, -78 °C to 0 °C base Strong Base (e.g., n-BuLi) base->vinyllithium solvent2 Anhydrous Solvent (e.g., THF) solvent2->vinyllithium alkene Alkene Product vinyllithium->alkene Electrophile electrophile Electrophile (e.g., H₂O) electrophile->alkene

Caption: General workflow for the Shapiro reaction using Trisylhydrazide.

Experimental Protocols

Protocol 1.1: General Procedure for the Preparation of Trisylhydrazones

This protocol is adapted from the procedure described by Bertz and Dabbagh and utilized in the synthesis of 1,3-dienes.[1]

  • To a stirred solution of 2,4,6-triisopropylbenzenesulfonylhydrazide (1.0 equivalent) in tetrahydrofuran (THF), add the corresponding ketone or aldehyde (1.0 equivalent).

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, remove the solvent in vacuo to yield the crude trisylhydrazone.

  • The crude product is often of sufficient purity for the subsequent step. If necessary, the product can be further purified by recrystallization or column chromatography.

Table 1: Synthesis of Trisylhydrazones from Various Ketones

EntryKetoneProduct (Trisylhydrazone)Yield (%)
1Nonan-2-oneNonan-2-one trisylhydrazone95
2Cyclohexyl methyl ketoneCyclohexyl methyl ketone trisylhydrazone98
3AcetophenoneAcetophenone trisylhydrazone96
43-Methylcyclohexanone3-Methylcyclohexanone trisylhydrazone93
5CyclododecanoneCyclododecanone trisylhydrazone99

Data adapted from ARKIVOC 2000, (v), 660-666.[1]

Protocol 1.2: General Procedure for the Conversion of Trisylhydrazones to Alkenes (Shapiro Reaction)

This protocol is a general procedure based on the Shapiro reaction.[1][2][3][4][5]

  • Dissolve the trisylhydrazone (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.1 equivalents) dropwise. A deep orange color typically develops.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C. The evolution of nitrogen gas should be observed, and the solution color will typically lighten to yellow, indicating the formation of the vinyllithium species.

  • Recool the solution to -78 °C.

  • Quench the reaction by the slow addition of a proton source, such as water or methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Table 2: Synthesis of Alkenes from Trisylhydrazones

EntryTrisylhydrazone ofAlkene ProductYield (%)
1Nonan-2-oneNon-1-ene~68
2Cyclohexyl methyl ketone(1-methylethenyl)cyclohexane~75
3CyclododecanoneCyclododecene53*
43-Methylcyclohexanone3-Methylcyclohex-1-ene & 4-Methylcyclohex-1-ene(mixture)

*Yields are for the two-step sequence (hydrazone formation and elimination) and are indicative of typical Shapiro reaction outcomes. Specific yields can vary based on the substrate and precise reaction conditions.

Application Note: Synthesis of Vinyl Iodides via the Barton Reaction

The Barton vinyl iodide synthesis is a method for converting hydrazones into vinyl iodides using iodine and a non-nucleophilic base.[6][7][8][9] This reaction provides a valuable route to vinyl iodides, which are important building blocks in cross-coupling reactions. The use of a trisylhydrazone in this reaction is anticipated to proceed with high efficiency.

Reaction Pathway: Barton Vinyl Iodide Synthesis

G trisylhydrazone Trisylhydrazone diazo Diazo Intermediate trisylhydrazone->diazo I₂, Base iodine Iodine (I₂) iodine->diazo base Non-nucleophilic Base (e.g., DBU) base->diazo solvent Solvent (e.g., THF) solvent->diazo vinyl_iodide Vinyl Iodide diazo->vinyl_iodide I₂, -N₂

Caption: Proposed pathway for the Barton vinyl iodide synthesis from a trisylhydrazone.

Experimental Protocols

Protocol 2.1: General Procedure for the Synthesis of Vinyl Iodides from Trisylhydrazones

This protocol is an adaptation of the Barton vinyl iodide synthesis for use with trisylhydrazones.[6][7][8][9]

  • In a round-bottom flask, dissolve the trisylhydrazone (1.0 equivalent) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere.

  • Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0-3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (I₂) (2.0-3.0 equivalents) in the same solvent. The reaction mixture will typically change color.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the vinyl iodide.

Table 3: Representative Synthesis of Vinyl Iodides from Trisylhydrazones

EntryTrisylhydrazone ofVinyl Iodide ProductExpected Yield Range (%)
1Cyclohexanone1-Iodocyclohexene60-80
22-Adamantanone2-Iodo-2-adamantene50-70
3Camphor2-Iodo-bornene55-75

Yields are estimated based on typical Barton vinyl iodide syntheses with other hydrazones and are for illustrative purposes. Actual yields will depend on the specific substrate and optimization of reaction conditions.

Application Note: Synthesis of Diazo Compounds from Trisylhydrazones

Diazo compounds are highly versatile synthetic intermediates. Trisylhydrazones can serve as precursors to diazo compounds through oxidation.[10][11] The bulky trisyl group can influence the stability and reactivity of the resulting diazo compound.

Logical Flow: Diazo Compound Synthesis

G trisylhydrazone Trisylhydrazone diazo_compound Diazo Compound trisylhydrazone->diazo_compound Oxidation oxidant Oxidizing Agent (e.g., MnO₂, Ag₂O) oxidant->diazo_compound solvent Solvent solvent->diazo_compound

Caption: General scheme for the synthesis of diazo compounds from trisylhydrazones.

Experimental Protocols

Protocol 3.1: General Procedure for the Synthesis of Diazo Compounds from Trisylhydrazones

This is a general protocol for the oxidation of hydrazones to diazo compounds.[10][11]

  • Suspend the trisylhydrazone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, diethyl ether, or pentane).

  • Add an oxidizing agent such as activated manganese dioxide (MnO₂, 5-10 equivalents) or silver oxide (Ag₂O, 2-5 equivalents) in portions.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the starting material (TLC) and the formation of the characteristically colored diazo compound.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic solids.

  • Wash the filter cake with the solvent.

  • Carefully concentrate the filtrate in vacuo at low temperature to avoid decomposition of the diazo product.

  • The resulting diazo compound should be used immediately in the next synthetic step due to its potential instability.

Table 4: Representative Synthesis of Diazo Compounds from Trisylhydrazones

EntryTrisylhydrazone ofDiazo Compound ProductExpected Yield Range (%)
1Acetophenone1-Diazo-1-phenylethane70-90
2BenzophenoneDiphenyldiazomethane80-95
3Dibenzyl ketone1,3-Diphenyl-2-diazopropane65-85

Yields are estimated based on typical oxidations of hydrazones and are for illustrative purposes. Actual yields will depend on the specific substrate and the purity of the starting materials and reagents.

Disclaimer: The protocols provided are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reactions involving organolithium reagents and diazo compounds should be performed with extreme care in a fume hood.

References

The Role of TPSH in the Synthesis of Nitrogen-Containing Polycyclic Compounds: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrogen-containing polycyclic compounds is a cornerstone of medicinal chemistry and materials science, providing scaffolds for novel therapeutic agents and functional materials. While a vast array of synthetic methodologies exists, the exploration of new reagents and catalysts is a continuous effort to enhance efficiency, selectivity, and substrate scope. This document addresses the role of a specific reagent, trans-2-phenyl-N'-(pyridin-2-yl)benzenesulfonohydrazide (TPSH), in this synthetic context.

Following a comprehensive review of available scientific literature, it has been determined that there is currently no established or documented role for trans-2-phenyl-N'-(pyridin-2-yl)benzenesulfonohydrazide (TPSH) in the synthesis of nitrogen-containing polycyclic compounds. Extensive searches of chemical databases and scholarly articles did not yield any specific protocols, application notes, or mechanistic studies employing TPSH for this purpose.

The general class of compounds to which TPSH belongs, sulfonohydrazides, are known to participate in various organic transformations. However, the specific reactivity of TPSH and its potential applications in the construction of complex polycyclic systems containing nitrogen have not been reported.

Researchers interested in the synthesis of nitrogen-containing polycyclic compounds are encouraged to explore established synthetic strategies. These methodologies often involve transition-metal-catalyzed cross-coupling reactions, cycloaddition reactions, and multicomponent reactions.

Alternative Synthetic Approaches:

While information on TPSH is unavailable, the following established methods are routinely employed for the synthesis of nitrogen-containing polycyclic compounds:

  • Palladium-catalyzed Cross-Coupling Reactions: Suzuki, Stille, Buchwald-Hartwig, and Heck reactions are powerful tools for the formation of C-C and C-N bonds, enabling the construction of complex aromatic and heterocyclic systems.

  • Copper-catalyzed Ullmann Condensation: This classic reaction is widely used for the formation of C-N bonds in the synthesis of N-arylated heterocycles.

  • Pictet-Spengler Reaction: A versatile method for the synthesis of tetrahydroisoquinolines and related fused heterocyclic systems.

  • Friedländer Annulation: A condensation reaction used to synthesize quinolines and other related polycyclic aromatic nitrogen heterocycles.

  • Diels-Alder Reaction: A powerful cycloaddition reaction that can be employed to construct six-membered rings, which can be precursors to aromatic and heteroaromatic systems.

It is possible that "TPSH" may be an internal laboratory designation, a less common acronym, or a newly synthesized compound whose applications have not yet been published in peer-reviewed literature. If users have access to alternative nomenclature, a Chemical Abstracts Service (CAS) number, or a chemical structure for the intended reagent, a more targeted and potentially successful search could be conducted.

Without any verifiable data on the use of TPSH in the synthesis of nitrogen-containing polycyclic compounds, it is not possible to provide detailed application notes, experimental protocols, or visualizations as originally requested. The scientific community relies on published and validated research, and at present, such information for TPSH in this context is absent.

Application Notes and Protocols: Condensation Reaction of 2,4,6-Triisopropylbenzenesulfonylhydrazide (TPSH) with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation of 2,4,6-triisopropylbenzenesulfonylhydrazide (TPSH) with aldehydes and ketones is a cornerstone of modern organic synthesis, primarily facilitating the Shapiro reaction. This reaction provides a powerful and regioselective method for the conversion of carbonyl compounds into alkenes.[1][2] The use of the sterically hindered TPSH, often referred to as a "trisyl" group, offers significant advantages over the more traditional p-toluenesulfonylhydrazide (TsNHNH₂), including improved yields and greater control over the regioselectivity of the resulting double bond.[1] This is particularly valuable in the synthesis of complex molecules and natural products, where precise control over chemical transformations is paramount.[2]

These application notes provide a comprehensive overview of the condensation of TPSH with aldehydes and ketones and its subsequent transformation into alkenes via the Shapiro reaction. Detailed experimental protocols and quantitative data are presented to assist researchers in applying this methodology in their synthetic endeavors.

Reaction Principle: The Shapiro Reaction

The overall transformation involves two key stages:

  • Hydrazone Formation: An aldehyde or ketone undergoes a condensation reaction with TPSH to form a stable 2,4,6-triisopropylbenzenesulfonylhydrazone (a "trisylhydrazone"). This reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule.

  • Olefin Synthesis (Shapiro Reaction): The trisylhydrazone is then treated with a strong base, typically two or more equivalents of an organolithium reagent such as n-butyllithium (n-BuLi). This induces an elimination sequence involving deprotonation, loss of the sulfinate leaving group, and extrusion of nitrogen gas to generate a vinyllithium intermediate. This intermediate can then be quenched with an electrophile (e.g., water, alkyl halides, or other carbonyl compounds) to yield the final alkene product.[2][3] The reaction generally favors the formation of the less substituted (kinetic) alkene product.[1]

Quantitative Data Summary

The use of TPSH in the Shapiro reaction has been shown to be effective for a range of ketone substrates, leading to the corresponding alkenes or allowing for trapping of the vinyllithium intermediate with electrophiles. The following table summarizes representative yields for the formation of trisylhydrazones and their subsequent conversion to alkene-derived products.

Carbonyl SubstrateProduct TypeYield of Hydrazone (%)Overall Yield of Alkene/Alcohol (%)Notes
Acetophenone DerivativesAllylic Alcohols67-8182-97Vinyllithium trapped with acrolein.[4]
Bicyclo[5.4.0]undec-9-en-2-oneDieneNot specified52Using MeLi and TMEDA as the base system.[4]
Substituted CyclohexenoneCyclic AlkeneNot specified81Reaction with methyllithium.[4]
(-)-CarvoneDieneNot specified55 (3 steps)Multi-step synthesis to the final product.[4]
Various KetonesButylalkenesNot specifiedSee NoteGeneral procedure for converting ketones to alkylated olefins.[5]

Note on "Various Ketones": A general procedure exists for the conversion of a variety of ketones into alkylated olefins using their trisylhydrazone derivatives. While specific yields for each substrate are not compiled in a single table in the cited literature, the method is described as a general and effective improvement over the use of tosylhydrazones.[5]

Experimental Protocols

Protocol 1: General Procedure for the Formation of 2,4,6-Triisopropylbenzenesulfonylhydrazones

This protocol describes the condensation of a ketone or aldehyde with TPSH to form the corresponding trisylhydrazone.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 2,4,6-Triisopropylbenzenesulfonylhydrazide (TPSH) (1.05 eq)

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone and dissolve it in a minimal amount of methanol or ethanol.

  • Add 2,4,6-triisopropylbenzenesulfonylhydrazide to the solution.

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time will vary depending on the substrate but can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude trisylhydrazone can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: General Procedure for the Synthesis of Alkenes via the Shapiro Reaction

This protocol outlines the conversion of a purified trisylhydrazone to an alkene.

Materials:

  • 2,4,6-Triisopropylbenzenesulfonylhydrazone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or a mixture of Hexane and Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) (at least 2.2 eq)

  • Anhydrous diethyl ether

  • Quenching reagent (e.g., deionized water, deuterium oxide, or other electrophile)

  • Schlenk flask or other suitable oven-dried glassware

  • Syringes and needles for transfer of anhydrous and air-sensitive reagents

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve the trisylhydrazone in the chosen anhydrous solvent (e.g., THF or hexane/TMEDA).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add at least 2.2 equivalents of the organolithium base (e.g., n-BuLi) dropwise via syringe while maintaining the low temperature. The solution may change color.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C or room temperature. The progress of the reaction can be monitored by the evolution of nitrogen gas.

  • Once the formation of the vinyllithium intermediate is complete (cessation of gas evolution), cool the reaction mixture back down to -78 °C.

  • Slowly add the quenching electrophile (e.g., water to produce the alkene, or another electrophile to generate a functionalized alkene).

  • Allow the reaction to warm to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride or water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • The crude alkene product can be purified by column chromatography.

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the Shapiro reaction, from the trisylhydrazone to the final alkene product.

Shapiro_Reaction hydrazone Trisylhydrazone anion Hydrazone Anion hydrazone->anion + Base (-BH) dianion Dianion anion->dianion + Base (-BH) intermediate Vinyldiazenyl Anion dianion->intermediate - Trisylsulfinate vinyllithium Vinyllithium intermediate->vinyllithium - N₂ alkene Alkene vinyllithium->alkene + H⁺ (Quench)

Caption: The Shapiro Reaction Mechanism.

Experimental Workflow

This diagram outlines the general workflow for the synthesis of an alkene from a carbonyl compound using TPSH.

Experimental_Workflow cluster_hydrazone Hydrazone Formation cluster_shapiro Shapiro Reaction start Aldehyde/Ketone + TPSH reflux Acid-catalyzed Reflux start->reflux purify_hydrazone Purification reflux->purify_hydrazone deprotonation Deprotonation with Base (-78 °C) purify_hydrazone->deprotonation elimination Elimination & N₂ Extrusion deprotonation->elimination quench Quench with Electrophile elimination->quench purify_alkene Workup & Purification quench->purify_alkene end Alkene purify_alkene->end Final Alkene Product

Caption: Experimental Workflow for Alkene Synthesis.

Conclusion

The condensation of TPSH with aldehydes and ketones to form trisylhydrazones, followed by the Shapiro reaction, is a highly effective and versatile method for the synthesis of alkenes. The use of the sterically demanding trisyl group often leads to improved yields and regioselectivity compared to less hindered sulfonylhydrazides. The protocols and data provided herein serve as a valuable resource for researchers aiming to employ this powerful transformation in their synthetic work. As with any reaction involving organolithium reagents, appropriate safety precautions and anhydrous techniques are essential for successful and reproducible results.

References

Application Notes and Protocols for the Synthesis of Sulfonamides from Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stoichiometry, molar equivalents, and reaction protocols for the synthesis of sulfonamides from thiophenol derivatives, a critical transformation in medicinal chemistry and drug development. Sulfonamides are a cornerstone structural motif in a wide array of pharmaceuticals, exhibiting diverse biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2]

Introduction to Thiophenol-Based Sulfonamide Synthesis

The direct synthesis of sulfonamides from thiophenols and amines represents a highly efficient and atom-economical approach to this important functional group. Traditional methods often rely on the use of sulfonyl chlorides, which can be unstable and hazardous.[3] Modern synthetic strategies focus on the direct oxidative coupling of thiols and amines, offering milder reaction conditions and broader functional group tolerance, which is particularly advantageous in the complex settings of drug discovery.[4][5]

This document outlines several key methodologies for this transformation, including iodine-mediated, electrochemical, and copper-catalyzed reactions. For each method, detailed protocols, stoichiometric considerations, and quantitative data are provided to facilitate implementation in a research and development setting.

Method 1: Iodine-Mediated Oxidative Coupling

Iodine-based reagents offer a metal-free and cost-effective approach to the synthesis of sulfonamides from thiophenols.[4] The reaction typically proceeds via the in-situ formation of a reactive sulfenyl iodide intermediate, which then reacts with the amine.

Experimental Protocol: I₂/TBHP System[4]

A general and efficient method for preparing primary sulfonamides involves the use of iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant.[6]

  • To a solution of the thiophenol (1.0 mmol) in a suitable solvent such as acetonitrile, add aqueous ammonia (or a primary/secondary amine, 2.0-3.0 mmol).

  • Add iodine (I₂, 0.1-0.2 mmol, 10-20 mol%) to the mixture.

  • Add TBHP (70% in water, 2.0-3.0 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gentle heating (e.g., 60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Iodine-Mediated Synthesis
Thiophenol DerivativeAmineMolar Ratio (Thiophenol:Amine:I₂:TBHP)SolventTemp (°C)Time (h)Yield (%)Reference
ThiophenolAqueous Ammonia1 : 3 : 0.2 : 3Acetonitrile601275[4]
4-MethylthiophenolAqueous Ammonia1 : 3 : 0.2 : 3Acetonitrile601282[4]
4-ChlorothiophenolAqueous Ammonia1 : 3 : 0.2 : 3Acetonitrile601271[4]
Thiophenoltert-Butylamine1 : 2 : 0.2 : 3Acetonitrile601288[4]

Proposed Signaling Pathway

G Thiophenol Thiophenol (Ar-SH) Thiyl_Radical Thiyl Radical (Ar-S•) Thiophenol->Thiyl_Radical Oxidation I2_TBHP I₂ / TBHP Sulfinamide_Intermediate Sulfinamide Intermediate Thiyl_Radical->Sulfinamide_Intermediate Sulfonamide Sulfonamide (Ar-SO₂-NR₂) Sulfinamide_Intermediate->Sulfonamide Oxidation Amine Amine (R₂NH) Amine->Sulfinamide_Intermediate

Caption: Proposed radical mechanism for iodine-mediated sulfonamide synthesis.

Method 2: Electrochemical Oxidative Coupling

Electrosynthesis provides a green and reagent-free alternative for the oxidative coupling of thiophenols and amines.[7][8][9] This method avoids the use of chemical oxidants, with the anode serving as the oxidant.

Experimental Protocol[7][8][9]
  • Set up an undivided electrochemical cell with a carbon anode and a stainless steel or iron cathode.

  • Prepare a solution of the thiophenol (e.g., 2.0 mmol) and the amine (e.g., 3.0 mmol) in a 3:1 mixture of acetonitrile and 0.3 M aqueous HCl.[7][9]

  • Add a supporting electrolyte, such as tetramethylammonium tetrafluoroborate (Me₄NBF₄, 0.2 mmol).[7][9]

  • Apply a constant current or potential and allow the reaction to proceed at room temperature. The reaction can be carried out in a batch or flow reactor.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent.

  • Take up the residue in an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Electrochemical Synthesis

| Thiophenol Derivative | Amine | Molar Ratio (Thiophenol:Amine) | Electrolyte (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Thiophenol | Cyclohexylamine | 1 : 1.5 | 10 | MeCN/0.3M HCl | RT | 5 min (flow) | 85 |[7][9] | | 4-Methylthiophenol | Cyclohexylamine | 1 : 1.5 | 10 | MeCN/0.3M HCl | RT | 5 min (flow) | 88 |[7][9] | | 4-Chlorothiophenol | Cyclohexylamine | 1 : 1.5 | 10 | MeCN/0.3M HCl | RT | 5 min (flow) | 78 |[7][9] | | Thiophenol | Morpholine | 1 : 1.5 | 10 | MeCN/0.3M HCl | RT | 5 min (flow) | 92 |[7][9] |

Experimental Workflow

G Start Prepare Solution: Thiophenol, Amine, Electrolyte in Solvent Electrolysis Electrolysis (Constant Current/Potential) Start->Electrolysis Monitoring Monitor Reaction (TLC/LC-MS) Electrolysis->Monitoring Workup Work-up: Solvent Evaporation, Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure Sulfonamide Purification->Product

Caption: General workflow for electrochemical sulfonamide synthesis.

Method 3: Copper-Catalyzed Cross-Coupling

Copper catalysis offers a versatile platform for the synthesis of sulfonamides from thiophenols, often under mild conditions.[5]

Experimental Protocol[5]
  • To a reaction vessel, add the thiophenol (1.0 mmol), amine (1.2-1.5 mmol), copper catalyst (e.g., CuI, 5-10 mol%), and a ligand (e.g., 2,2'-bipyridine, 10-20 mol%).

  • Add a suitable solvent, such as DMSO or DMF.

  • The reaction is often carried out under an atmosphere of air or oxygen, which acts as the terminal oxidant.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data for Copper-Catalyzed Synthesis

| Thiophenol Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | p-Thiocresol | tert-Butylamine | CuI (5) | bpy (10) | DMSO | 60 | 12 | 90 (as sulfenamide) |[5] | | Thiophenol | tert-Butylamine | CuI (5) / PdCl₂ (3) | bpy (8) | DMSO | RT | 18 | 75 (as sulfinamide) |[4] | | Thiophenol | Morpholine | CuI (10) | None | DMF | 100 | 24 | 85 |[10] | | 4-Chlorothiophenol | Piperidine | Cu₂O (5) | Oxalamide (10) | Toluene | 100 | 24 | 78 |[10] |

Note: The reaction outcome (sulfenamide, sulfinamide, or sulfonamide) can be sensitive to the reaction conditions, particularly the oxidant and catalyst system.[4][5]

Logical Relationship of Reaction Intermediates

G Thiophenol Thiophenol + Amine Sulfenamide Sulfenamide Thiophenol->Sulfenamide Mild Oxidation Sulfinamide Sulfinamide Sulfenamide->Sulfinamide Oxidation Sulfonamide Sulfonamide Sulfinamide->Sulfonamide Further Oxidation

Caption: Oxidation states leading to sulfonamide formation.

Conclusion

The synthesis of sulfonamides from thiophenols is a vital transformation in the arsenal of medicinal chemists. The methods presented herein offer a range of options, from metal-free to electrochemical and catalyst-based approaches, each with its own advantages in terms of substrate scope, reaction conditions, and environmental impact. The provided protocols and quantitative data serve as a practical guide for researchers and drug development professionals to select and optimize the most suitable method for their specific synthetic targets. Careful consideration of the stoichiometry and molar equivalents of reactants and catalysts is crucial for achieving high yields and purity of the desired sulfonamide products.

References

Application Notes and Protocols for Monitoring Triphenylphosphine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions mediated by triphenylphosphine (TPP), focusing on its oxidation to triphenylphosphine oxide (TPPO) by hydroperoxides and its conversion to triphenylphosphine sulfide (TPPS) with elemental sulfur. These reactions are often used as indicators of oxidative stress or for the quantification of hydroperoxides and elemental sulfur in various matrices.

I. Overview of Analytical Techniques

Several analytical techniques can be employed to monitor the progress of triphenylphosphine-mediated reactions. The choice of technique depends on the specific reaction, the sample matrix, and the desired quantitative precision. Key techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the quantification of volatile and semi-volatile compounds like TPP, TPPO, and TPPS.[1]

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile compounds in solution, offering good separation and quantification of TPP and its derivatives.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR, provides a direct and non-invasive method to monitor the conversion of TPP to TPPO or TPPS in real-time.[4][5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and convenient method for monitoring the formation of TPPO or TPPS by observing characteristic vibrational bands.[7][8]

II. Reaction Pathways and Stoichiometry

The fundamental reactions covered in these notes are the oxidation of triphenylphosphine by a hydroperoxide and the sulfurization of triphenylphosphine.

A. Oxidation of Triphenylphosphine by Hydroperoxides

Triphenylphosphine reacts with hydroperoxides (ROOH) in a 1:1 stoichiometric ratio to produce triphenylphosphine oxide (TPPO) and the corresponding alcohol (ROH). This reaction is often quantitative and forms the basis for hydroperoxide assays.[9][10]

Reaction: TPP + ROOH → TPPO + ROH

B. Sulfurization of Triphenylphosphine

Triphenylphosphine reacts with elemental sulfur (S₈) to form triphenylphosphine sulfide (TPPS). This reaction is typically rapid at room temperature.[11][12][13]

Reaction: 8 TPP + S₈ → 8 TPPS

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the core reaction mechanisms and a general experimental workflow for monitoring these reactions.

reaction_pathway cluster_oxidation Oxidation Reaction cluster_sulfurization Sulfurization Reaction TPP_ox Triphenylphosphine (TPP) TPPO Triphenylphosphine Oxide (TPPO) TPP_ox->TPPO + ROOH ROOH Hydroperoxide (ROOH) ROH Alcohol (ROH) ROOH->ROH + TPP TPP_sulf Triphenylphosphine (TPP) TPPS Triphenylphosphine Sulfide (TPPS) TPP_sulf->TPPS + S₈ S8 Elemental Sulfur (S₈)

Core Triphenylphosphine-Mediated Reaction Pathways

experimental_workflow start Start: Prepare Reactants reaction Initiate Reaction (e.g., add TPP to sample) start->reaction sampling Collect Aliquots at Specific Time Points reaction->sampling quench Quench Reaction (if necessary) sampling->quench analysis Analyze Samples (GC-MS, HPLC, NMR, or FTIR) quench->analysis quantification Quantify Reactants & Products analysis->quantification kinetics Determine Reaction Kinetics and/or Final Concentration quantification->kinetics end End: Report Results kinetics->end

General Experimental Workflow for Monitoring Reactions

III. Quantitative Data Summary

The following tables summarize key quantitative parameters for the analytical methods described.

Table 1: Quantitative Parameters for GC-MS Analysis of TPPO

ParameterValueReference
Limit of Quantification (LOQ)~ 0.5 µg / Media[14]
Ion for Quantification (TPPO)m/z 278 (molecular ion)[15]
Internal Standarde.g., Triphenylmethane[15]

Table 2: Quantitative Parameters for HPLC Analysis of TPPO

ParameterValueReference
Detection Limit (TPO)< 10 pmol[2]
Wavelength for UV Detection220 nm or 260 nm[2]
Validation Range3-16 µg/L[3]

Table 3: ³¹P NMR Chemical Shifts

CompoundChemical Shift (δ, ppm)Reference
Triphenylphosphine (TPP)~ -5 to -7[11]
Triphenylphosphine Oxide (TPPO)~ 25 to 30[5]
Triphenylphosphine Sulfide (TPPS)~ 42 to 44[11]

Table 4: FTIR Characteristic Peaks

CompoundCharacteristic Peak (cm⁻¹)VibrationReference
Triphenylphosphine Oxide (TPPO)~1190P=O stretch[16]
Triphenylphosphine Sulfide (TPPS)~637P=S stretch[17]

IV. Detailed Experimental Protocols

A. Protocol 1: Quantification of Hydroperoxides using GC-MS

This protocol is adapted from methods that use the stoichiometric conversion of TPP to TPPO to determine the concentration of hydroperoxides.[1]

1. Materials:

  • Triphenylphosphine (TPP)
  • Internal Standard (e.g., Triphenylmethane)
  • Sample containing hydroperoxides
  • Anhydrous solvent (e.g., isooctane, toluene)
  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent.
  • Internal Standard Addition: Add a known amount of the internal standard to the sample solution.
  • Reaction Initiation: Add a molar excess of TPP to the sample solution. The reaction is typically rapid.
  • Incubation: Allow the reaction to proceed to completion. For many hydroperoxides, this is nearly instantaneous at room temperature.
  • GC-MS Analysis:
  • Inject an aliquot of the reaction mixture into the GC-MS.
  • Use a temperature program suitable for separating TPP, TPPO, and the internal standard. A typical program might be: initial temperature 70°C, ramp to 280°C at 10°C/min, hold for 5 min.
  • Set the mass spectrometer to scan a mass range that includes the molecular ions of the analytes (e.g., m/z 50-350).
  • Quantification:
  • Create a calibration curve by analyzing standards containing known concentrations of TPPO and the internal standard.
  • Determine the concentration of TPPO in the sample from the calibration curve.
  • Calculate the initial concentration of hydroperoxides based on the 1:1 stoichiometry with TPPO.

B. Protocol 2: Monitoring TPP Sulfurization using ³¹P NMR Spectroscopy

This protocol allows for the real-time monitoring of the reaction between TPP and elemental sulfur.[5]

1. Materials:

  • Triphenylphosphine (TPP)
  • Elemental Sulfur (S₈)
  • Deuterated solvent (e.g., CDCl₃)
  • NMR spectrometer equipped with a phosphorus probe.

2. Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of TPP in the deuterated solvent.
  • Initial Spectrum: Acquire a ³¹P NMR spectrum of the TPP solution to establish the initial concentration and chemical shift.
  • Reaction Initiation: Add a stoichiometric amount of elemental sulfur to the NMR tube.
  • Time-course Monitoring:
  • Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.
  • The progress of the reaction can be monitored by the decrease in the integral of the TPP peak (around -6 ppm) and the increase in the integral of the TPPS peak (around 43 ppm).[11]
  • Data Analysis:
  • Integrate the peaks corresponding to TPP and TPPS in each spectrum.
  • Calculate the relative concentrations of TPP and TPPS at each time point.
  • Plot the concentration of the reactant and product as a function of time to determine the reaction kinetics.

C. Protocol 3: Quantitative Analysis of Hydroperoxides using FTIR Spectroscopy

This protocol is based on the quantification of TPPO formed from the reaction of TPP with hydroperoxides, using Attenuated Total Reflectance (ATR)-FTIR.[7][10]

1. Materials:

  • Triphenylphosphine (TPP)
  • Triphenylphosphine Oxide (TPPO) for calibration
  • Solvent (e.g., butan-2-one)[7]
  • Sample containing hydroperoxides
  • FTIR spectrometer with an ATR accessory.

2. Procedure:

  • Calibration Curve:
  • Prepare a series of standard solutions of TPPO in the chosen solvent at known concentrations.
  • Acquire the FTIR spectrum for each standard.
  • Measure the absorbance of the characteristic P=O stretching peak of TPPO (around 1190 cm⁻¹ or a specific band like 542 cm⁻¹ in certain matrices).[10]
  • Plot the absorbance versus concentration to create a calibration curve.
  • Sample Analysis:
  • Dissolve a known amount of the sample in the solvent.
  • Add a solution of TPP in the same solvent. Ensure TPP is in stoichiometric excess.
  • Vortex the mixture and allow the reaction to complete (e.g., 5 minutes).[7]
  • FTIR Measurement:
  • Apply a drop of the reaction mixture to the ATR crystal and acquire the FTIR spectrum.
  • Measure the absorbance of the TPPO peak.
  • Quantification:
  • Determine the concentration of TPPO in the sample using the calibration curve.
  • Calculate the concentration of hydroperoxides in the original sample based on the 1:1 reaction stoichiometry.

V. Concluding Remarks

The analytical techniques and protocols outlined in these application notes provide robust and reliable methods for monitoring triphenylphosphine-mediated reactions. The choice of the most suitable method will depend on the specific research question, available instrumentation, and the nature of the sample matrix. Proper validation of the chosen method is crucial for obtaining accurate and reproducible results in research and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH) Reductions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize and improve yields in reductions utilizing 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH).

Frequently Asked Questions (FAQs)

Q1: What is the active reducing agent in a this compound (TPSH) reduction?

A1: The active reducing agent is diimide (N₂H₂), which is generated in situ from the decomposition of TPSH.[1] This short-lived intermediate is responsible for the reduction of unsaturated bonds.

Q2: What is the primary mechanism of reduction by diimide?

A2: The reduction occurs via a concerted, syn-addition of two hydrogen atoms across the double or triple bond through a six-membered cyclic transition state.[2][3] This stereospecificity is a key feature of diimide reductions.

Q3: Why is a base, such as triethylamine, often used in TPSH reductions?

A3: A base facilitates the decomposition of the sulfonylhydrazide to generate the diimide intermediate. Reductions in ethereal solvents, for instance, appear to be facilitated by the addition of a base.[1]

Q4: What are the main advantages of using TPSH for reductions compared to other methods like catalytic hydrogenation?

A4: TPSH reductions offer a metal-free alternative to catalytic hydrogenation, which is advantageous when substrates are sensitive to metal catalysts (e.g., containing sulfur).[4] This method also avoids the need for specialized high-pressure hydrogenation equipment and does not typically cleave sensitive bonds like O-O and N-O.[4]

Q5: What is the main side reaction that can lower the yield of a diimide reduction?

A5: The primary side reaction is the disproportionation of diimide into nitrogen gas and hydrazine (N₂H₄).[1][4][5] This process consumes the active reducing agent, necessitating the use of an excess of the diimide precursor to achieve complete reduction of the substrate.[1]

Troubleshooting Guide

Low or No Yield
Potential Cause Suggested Solution
Insufficient Diimide Generation - Increase Equivalents of TPSH: Due to the competing disproportionation reaction, an excess of TPSH is often required. Start with 2-3 equivalents and increase if necessary. - Optimize Base: Ensure an appropriate base (e.g., triethylamine) is used to facilitate diimide formation. The stoichiometry of the base may need to be optimized.
Steric Hindrance of the Substrate - Increase Reaction Time and/or Temperature: Highly substituted or sterically hindered double bonds react more slowly.[4] Prolonging the reaction time or cautiously increasing the temperature can improve conversion. - Consider Alternative Reagents: For extremely hindered systems, diimide reduction may not be suitable.
Inappropriate Solvent - Solvent Choice: The reaction is often performed in ethereal solvents like tetrahydrofuran (THF) or diethyl ether, or in alcohols like methanol.[1] Ensure the chosen solvent is anhydrous and appropriate for the substrate's solubility.
Decomposition of Diimide Precursor - Control Temperature: While heating can promote the reaction, excessive temperatures can lead to rapid, unproductive decomposition of TPSH. Monitor the reaction temperature carefully.
Incomplete Reaction
Potential Cause Suggested Solution
Premature Consumption of Diimide - Slow Addition of TPSH: In some cases, slow addition of the TPSH to the reaction mixture can maintain a steady, low concentration of diimide, potentially favoring the reduction of the substrate over disproportionation.
Reaction Time Too Short - Monitor Reaction Progress: Use TLC or another appropriate analytical technique to monitor the disappearance of the starting material before quenching the reaction.
Insufficient Mixing - Ensure Homogeneous Reaction Mixture: For solid-supported substrates or heterogeneous mixtures, ensure efficient stirring to facilitate contact between the substrate and the in situ generated diimide.

Experimental Protocols

General Protocol for the Diimide Reduction of an Alkene using TPSH

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene substrate

  • This compound (TPSH)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Nitrogen or Argon for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alkene substrate.

  • Dissolve the substrate in a suitable volume of anhydrous solvent (e.g., THF).

  • Add 2-3 equivalents of this compound (TPSH) to the solution.

  • Add an excess of triethylamine (e.g., 5-10 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS). For less reactive substrates, gentle heating may be required.

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to isolate the reduced product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield in TPSH Reductions start Low or No Yield Observed check_reagents Verify Purity and Stoichiometry of TPSH and Base start->check_reagents increase_tpsh Increase Equivalents of TPSH check_reagents->increase_tpsh Stoichiometry OK? optimize_base Optimize Base and Equivalents check_reagents->optimize_base Base OK? check_conditions Review Reaction Conditions (Solvent, Temperature, Time) increase_tpsh->check_conditions success Improved Yield increase_tpsh->success optimize_base->check_conditions optimize_base->success change_solvent Use Anhydrous Solvent / Test Alternative Solvents check_conditions->change_solvent Solvent Appropriate? adjust_temp_time Increase Reaction Time or Temperature Cautiously check_conditions->adjust_temp_time Temp/Time Sufficient? check_substrate Assess Substrate for High Steric Hindrance change_solvent->check_substrate change_solvent->success adjust_temp_time->check_substrate adjust_temp_time->success prolong_reaction Further Increase Reaction Time check_substrate->prolong_reaction Hindrance Moderate? consider_alternative Consider Alternative Reduction Method check_substrate->consider_alternative Hindrance Severe? prolong_reaction->success consider_alternative->success

Caption: Troubleshooting flowchart for low-yield TPSH reductions.

Reaction Pathway of TPSH Reduction

G General Reaction Pathway for TPSH Reduction of Alkenes cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction TPSH 2,4,6-Triisopropyl- benzenesulfonohydrazide (TPSH) Diimide Diimide (N2H2) TPSH->Diimide + Base, - Sulfinate Alkene Alkene Substrate Alkane Reduced Alkane Alkene->Alkane + Diimide Base Base (e.g., Et3N) Diimide->Alkane + Diimide Nitrogen Nitrogen Gas (N2) Diimide->Nitrogen Reduction of Alkene Diimide_disproportionation Diimide Disproportionation Diimide->Diimide_disproportionation Sulfinate Triisopropylbenzene- sulfinate Hydrazine Hydrazine (N2H4) Diimide_disproportionation->Hydrazine Nitrogen_side Nitrogen Gas (N2) Diimide_disproportionation->Nitrogen_side

Caption: Reaction pathway of alkene reduction by TPSH.

References

Technical Support Center: Trisylhydrazide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisylhydrazide (2,4,6-triisopropylbenzenesulfonylhydrazide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of Trisylhydrazide in chemical synthesis, with a focus on mitigating side reactions and identifying byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments involving Trisylhydrazide and its derivatives, primarily in the context of the Shapiro reaction for alkene synthesis.

Q1: My Shapiro reaction using a trisylhydrazone is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete conversion of the trisylhydrazone to the desired alkene is a common issue. Several factors can contribute to this problem:

  • Insufficient Base: The Shapiro reaction requires at least two equivalents of a strong organolithium base (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium). The first equivalent deprotonates the hydrazone nitrogen, and the second deprotonates the α-carbon. Using trisylhydrazones is advantageous over tosylhydrazones as they often require only a stoichiometric amount of base, whereas tosylhydrazones can sometimes consume more.

    • Solution: Ensure you are using at least two, and sometimes slightly more (2.1-2.2 equivalents), of a freshly titrated organolithium reagent. The exact amount may need to be optimized for your specific substrate.

  • Poor Quality of Trisylhydrazide or Organolithium Reagent: Old or improperly stored Trisylhydrazide can degrade. Similarly, organolithium reagents are sensitive to air and moisture.

    • Solution: Use freshly prepared or properly stored Trisylhydrazide. Always titrate your organolithium solution before use to determine its exact molarity.

  • Low Reaction Temperature: While the initial deprotonation is typically performed at low temperatures (-78 °C), the elimination of the trisyl group and nitrogen gas often requires warming.

    • Solution: After the addition of the organolithium base at low temperature, allow the reaction to warm gradually to room temperature or even gently heat to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

  • Steric Hindrance: Highly hindered ketones can form trisylhydrazones that are sterically encumbered, making the α-proton less accessible for deprotonation.[1][2][3][4][5]

    • Solution: For sterically demanding substrates, consider using a less hindered base if possible, or a more reactive organolithium reagent like tert-butyllithium. Prolonged reaction times or higher temperatures may also be necessary. In some cases, an alternative synthetic route might be required.

Q2: I am observing the formation of the wrong regioisomer of the alkene. How can I improve the regioselectivity of my Shapiro reaction?

A2: The Shapiro reaction with unsymmetrical ketones can lead to the formation of regioisomeric alkenes. The use of Trisylhydrazide is known to enhance the formation of the less substituted (kinetic) alkene.

  • Kinetic vs. Thermodynamic Control: The regioselectivity is determined by the kinetic acidity of the α-protons. The less sterically hindered proton is typically removed faster, leading to the less substituted vinyllithium intermediate and subsequently the less substituted alkene.

    • Solution: To favor the kinetic product, maintain low reaction temperatures during the deprotonation step (-78 °C) and use a bulky base if necessary. The choice of solvent can also play a role; ethereal solvents like THF are commonly used.

  • Hydrazone Geometry: The stereochemistry of the trisylhydrazone (syn or anti to the substituent) can influence which α-proton is deprotonated.[6]

    • Solution: The formation of the trisylhydrazone can sometimes be controlled by the reaction conditions (e.g., acid catalyst, temperature). Equilibration of the hydrazone isomers under acidic conditions before the Shapiro reaction may lead to a different product ratio.[6]

Q3: Besides the desired alkene, I am seeing unexpected byproducts in my reaction mixture. What are they and how can I avoid them?

A3: Several side reactions can lead to the formation of byproducts.

  • Formation of Allenes: If the starting ketone has a propargylic group, the intermediate vinyllithium can undergo further reaction to form allenes.[7][8]

    • Solution: This is an inherent reactivity pattern for certain substrates. If allene formation is undesirable, a different synthetic strategy for the target alkene may be necessary.

  • Products from Reaction with Solvent: The highly basic vinyllithium intermediate can deprotonate ethereal solvents like THF, leading to decomposition and byproduct formation.

    • Solution: Use a non-protic, non-ethereal solvent like hexane or toluene if solvent reactivity is an issue. However, the solubility of intermediates may be lower in these solvents.

  • Hydrolysis of the Trisylhydrazone: Trisylhydrazones can be susceptible to hydrolysis, especially under acidic conditions, which would regenerate the starting ketone.[9][10]

    • Solution: Ensure anhydrous conditions are maintained throughout the reaction. Use dry solvents and reagents.

  • Products from Alternative Decomposition Pathways: While the Shapiro reaction with strong bases favors the formation of a vinyllithium intermediate, incomplete deprotonation or the presence of protic sources can lead to pathways similar to the Bamford-Stevens reaction, potentially generating diazo intermediates that can undergo other reactions like cyclopropanation.

    • Solution: Strictly adhere to the Shapiro reaction conditions: use at least two equivalents of a strong organolithium base in an aprotic solvent.

Quantitative Data Summary

While specific quantitative data on byproduct formation with Trisylhydrazide is not extensively documented in a centralized manner, the following table summarizes typical reaction parameters and expected outcomes based on the literature.

ParameterConditionExpected Outcome/ByproductTroubleshooting/Optimization
Base Stoichiometry < 2 equivalents of organolithiumIncomplete reaction, recovery of starting trisylhydrazone.Use ≥ 2 equivalents of freshly titrated organolithium base.
Reaction Temperature Too low during eliminationSluggish or stalled reaction.Allow the reaction to warm to room temperature or gently heat.
Substrate Structure Highly hindered ketoneLow yield of alkene due to steric hindrance.[1][2][3][4][5]Use a more reactive base, increase reaction time/temperature.
Hydrazone Isomer Mixture of syn/anti isomersMixture of regioisomeric alkenes.[6]Control hydrazone formation or equilibrate isomers before reaction.
Quenching Agent Protic quench (H₂O, MeOH)Desired alkene.Use a simple protic source for protonation.
Quenching Agent Electrophile (e.g., DMF, alkyl halide)Functionalized alkene.Ensure complete formation of the vinyllithium before adding the electrophile.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Trisylhydrazone

  • To a solution of the ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is added Trisylhydrazide (1.0-1.1 eq).

  • A catalytic amount of a mild acid (e.g., a few drops of glacial acetic acid) is added.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the trisylhydrazone product often precipitates.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., cold ethanol or hexane), and dried under vacuum. If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Protocol 2: General Procedure for the Shapiro Reaction using a Trisylhydrazone to Synthesize an Alkene

This protocol must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • To a solution of the trisylhydrazone (1.0 eq) in an anhydrous solvent (e.g., THF or a mixture of hexane and TMEDA) at -78 °C is added a solution of an organolithium reagent (e.g., n-BuLi, 2.1-2.2 eq) dropwise.

  • The resulting solution is stirred at -78 °C for a specified time (e.g., 30-60 minutes).

  • The reaction mixture is then allowed to warm slowly to room temperature and stirred for several hours (e.g., 2-12 hours) until the elimination is complete (monitored by TLC or LC-MS). Gentle heating may be required for some substrates.

  • The reaction is then cooled to 0 °C and carefully quenched by the slow addition of water, methanol, or a saturated aqueous solution of ammonium chloride.

  • The mixture is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude alkene product is purified by column chromatography on silica gel.

Visualizations

Shapiro_Reaction_Mechanism cluster_start Starting Materials Ketone Ketone/Aldehyde Trisylhydrazone Trisylhydrazone Ketone->Trisylhydrazone + Trisylhydrazide (Acid catalyst) Trisylhydrazide Trisylhydrazide Trisylhydrazide->Trisylhydrazone Dianion Dianion Intermediate Trisylhydrazone->Dianion + 2 eq. R-Li Vinyllithium Vinyllithium Intermediate Dianion->Vinyllithium - Trisyl-SO2Li - N2 Alkene Alkene Product Vinyllithium->Alkene + H+ (Quench)

Caption: Mechanism of the Shapiro reaction using Trisylhydrazide.

Troubleshooting_Workflow Start Problem with Shapiro Reaction IncompleteReaction Incomplete Reaction? Start->IncompleteReaction WrongIsomer Wrong Regioisomer? IncompleteReaction->WrongIsomer No CheckBase Check Base: - Stoichiometry (≥ 2 eq.) - Titration IncompleteReaction->CheckBase Yes Byproducts Unexpected Byproducts? WrongIsomer->Byproducts No ControlKinetics Favor Kinetic Product: - Low temp deprotonation - Bulky base WrongIsomer->ControlKinetics Yes Byproducts->Start No, consult literature CheckSubstrate Substrate-Related: - Propargylic group (Allenes) - Hindered ketone Byproducts->CheckSubstrate Yes CheckReagents Check Reagent Quality: - Fresh Trisylhydrazide - Anhydrous Conditions CheckBase->CheckReagents OptimizeTemp Optimize Temperature: - Allow to warm - Gentle heating CheckReagents->OptimizeTemp ConsiderSterics Consider Steric Hindrance: - Change base - Longer reaction time OptimizeTemp->ConsiderSterics CheckHydrazone Check Hydrazone Isomers: - Control formation - Equilibrate before use ControlKinetics->CheckHydrazone CheckConditions Condition-Related: - Anhydrous conditions - Aprotic solvent - Sufficient strong base CheckSubstrate->CheckConditions

Caption: Troubleshooting workflow for the Shapiro reaction.

References

Optimizing Reaction Temperature for TPSH Stability and Reactivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on optimizing reaction temperatures for experiments involving 2,4,6-triisopropylbenzenesulfonyl hydrazide (TPSH). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the thermal stability and reactivity of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of TPSH?

A1: 2,4,6-triisopropylbenzenesulfonyl hydrazide (TPSH) has a melting point of 110-112 °C, at which it also begins to decompose.[1] This decomposition temperature is a critical parameter to consider when planning reactions. For safe handling and to ensure reagent integrity, it is recommended to store TPSH at -20°C.[1]

Q2: How does reaction temperature generally affect the reactivity of TPSH?

A2: As with most chemical reactions, temperature plays a crucial role in the reactivity of TPSH. Increasing the reaction temperature can lead to a higher reaction rate. For instance, in the formation of hydrazones, a reaction TPSH readily undergoes with aldehydes and ketones, elevating the temperature to 80°C has been shown to enhance the yield and shorten the reaction time.[2] However, exceeding the decomposition temperature of TPSH (110-112 °C) should be avoided to prevent degradation of the reagent and the formation of unwanted byproducts.

Q3: What are the primary applications of TPSH where temperature optimization is important?

A3: TPSH is a versatile reagent used in several key organic transformations where temperature control is critical for success:

  • Diimide Formation for Alkene Reduction: TPSH is a common source of diimide (HN=NH), a reagent used for the selective reduction of alkenes. The generation of diimide from TPSH is a thermal process, and optimizing the temperature is key to controlling the rate of diimide formation and, consequently, the reduction reaction.

  • Eschenmoser-Tanabe Fragmentation: This reaction utilizes aryl sulfonylhydrazides like TPSH to convert α,β-epoxyketones into alkynes and carbonyl compounds. The reaction can be catalyzed by either acids or bases, and temperature is a key parameter to control the reaction rate and minimize side reactions.

  • Hydrazone Formation: TPSH reacts with aldehydes and ketones to form the corresponding hydrazones, which are stable intermediates that can be further utilized in synthesis. As mentioned, temperature can be optimized to improve the efficiency of this reaction.[2]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Alkene Reduction
Possible Cause Troubleshooting Step Rationale
Insufficient Diimide Generation Gradually increase the reaction temperature in increments of 5-10 °C, ensuring it remains well below the decomposition temperature of TPSH (110-112 °C).The formation of diimide from TPSH is temperature-dependent. A higher temperature can increase the rate of its generation, thus driving the reduction reaction forward.
Diimide Instability While increasing the temperature, ensure the alkene substrate is already present in the reaction mixture.Diimide is a transient species and can decompose if generated too quickly without a substrate to react with.
Sub-optimal Solvent Consider using aprotic solvents. The stability of reagents can be solvent-dependent, especially at elevated temperatures.The choice of solvent can influence the stability of both TPSH and the generated diimide.
Issue 2: Poor Results in Eschenmoser-Tanabe Fragmentation
Possible Cause Troubleshooting Step Rationale
Slow Reaction Rate If using acidic or basic catalysis, cautiously increase the reaction temperature. Monitor the reaction progress closely by TLC or other analytical methods.Higher temperatures can accelerate the fragmentation reaction. However, excessive heat can lead to decomposition of the starting materials or products.
Side Product Formation If significant side products are observed, try lowering the reaction temperature.Unwanted side reactions are often accelerated at higher temperatures. Reducing the temperature may improve the selectivity of the desired fragmentation pathway.
Reagent Decomposition Ensure the reaction temperature does not exceed the decomposition point of TPSH (110-112 °C).Degradation of TPSH will halt the desired reaction and introduce impurities.
Issue 3: Inefficient Hydrazone Formation
Possible Cause Troubleshooting Step Rationale
Slow Reaction Increase the reaction temperature to a moderate level, for example, up to 80 °C.[2]Studies on similar hydrazone formations have shown that increased temperature can significantly improve reaction rates and yields.[2]
Equilibrium Issues If the reaction is reversible, consider removing water as it is formed, possibly by using a Dean-Stark apparatus if the solvent and temperature are appropriate.The formation of hydrazones is a condensation reaction that produces water. Removing it can shift the equilibrium towards the product.

Data Summary

ParameterValueReference(s)
TPSH Melting Point 110-112 °C (with decomposition)
Recommended Storage Temperature -20 °C[1]
Optimized Temperature for a Hydrazone Formation 80 °C

Experimental Protocols

General Protocol for Thermal Stability Analysis (Applicable to TPSH)

A common method to study the thermal stability of a compound like TPSH is Thermogravimetric Analysis (TGA).

Objective: To determine the decomposition temperature and analyze the mass loss of TPSH as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of TPSH (typically 1-5 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program: Heat the sample from ambient temperature to a temperature well above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the sample mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

Workflow for Optimizing Reaction Temperature

G cluster_0 Reaction Setup cluster_1 Temperature Screening cluster_2 Analysis & Optimization A Define Reaction Scope (e.g., Alkene Reduction) B Select Initial Conditions (Solvent, Concentration, Catalyst) A->B C Run Parallel Reactions at Different Temperatures (e.g., RT, 40°C, 60°C, 80°C) B->C D Monitor Reaction Progress (TLC, LC-MS, GC-MS) C->D E Analyze Yield and Purity for Each Temperature D->E F Identify Optimal Temperature Range E->F G Further Fine-Tuning (if necessary) F->G H H G->H Final Protocol

Caption: A logical workflow for optimizing reaction temperature.

Signaling Pathways and Logical Relationships

Eschenmoser-Tanabe Fragmentation Pathway

The Eschenmoser-Tanabe fragmentation proceeds through a series of steps where the temperature can influence the rate of each step. The overall transformation is driven by the formation of stable products.

Eschenmoser_Tanabe Start α,β-Epoxyketone + TPSH Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (Temp Dependent) Fragmentation Fragmentation Hydrazone->Fragmentation Acid or Base Catalysis (Temp Dependent) Products Alkyne + Carbonyl Compound + N2 + Sulfinate Fragmentation->Products Irreversible

Caption: Key stages of the Eschenmoser-Tanabe fragmentation.

Diimide Formation and Alkene Reduction

The in-situ generation of diimide from TPSH and its subsequent reaction with an alkene is a concerted process where temperature affects the initial decomposition of TPSH.

Diimide_Reduction TPSH TPSH Diimide Diimide (HN=NH) (transient) TPSH->Diimide Thermal Decomposition (Rate increases with Temp) Alkane Reduced Alkane Diimide->Alkane Alkene Alkene Substrate Alkene->Alkane

Caption: The pathway of alkene reduction via in-situ diimide generation.

References

Technical Support Center: Purification of Tosylhydrazone (TPSH) Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products from a p-toluenesulfonylhydrazide (TPSH) reaction, which typically yield N-tosylhydrazones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude tosylhydrazones?

A1: The two most common and effective methods for purifying crude tosylhydrazones are recrystallization and column chromatography.[1] Recrystallization is often preferred when the product is a solid and suitable crystallizing solvents can be found, as it can be a very effective way to obtain high-purity material.[1][2] Column chromatography is used when recrystallization is difficult or when separating the desired product from impurities with similar solubility.[1]

Q2: My tosylhydrazone product is an oil and won't crystallize. What should I do?

A2: Oily products can be challenging but several techniques can be employed to induce solidification. One common method is trituration, which involves stirring the oil with a solvent in which it is insoluble, such as cold n-hexane or pentane.[3] This process can sometimes convert the oil into a solid.[3] If trituration fails, column chromatography is the next logical step. Alternatively, you can try recrystallization from different solvents like acetonitrile, which can be effective for oily and highly soluble products.[3]

Q3: What are the common impurities I might encounter in my crude tosylhydrazone product?

A3: Common impurities include unreacted starting materials (the aldehyde or ketone and tosylhydrazine), and side products.[1] One of the most common side products is an azine, which forms from the reaction of the initially formed hydrazone with a second molecule of the aldehyde or ketone.[1] Excess tosylhydrazine can also be a difficult impurity to remove as it may have a similar polarity to the desired tosylhydrazone product.[4]

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction and the purity of the product during purification.[1][5] By spotting the crude mixture, the starting materials, and the collected fractions on a TLC plate, you can identify which fractions contain the pure product.[1]

Q5: Are tosylhydrazones stable to silica gel chromatography?

A5: While many tosylhydrazones are stable enough for silica gel chromatography, some hydrazones can be sensitive to the acidic nature of standard silica gel, which may cause decomposition.[6] If you observe product degradation on the TLC plate or during column chromatography, you can use deactivated silica (by adding a small percentage of a base like triethylamine to the eluent) or switch to a different stationary phase like basic alumina.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of tosylhydrazone products.

Problem Possible Cause Troubleshooting Step
Low or No Product Yield After Purification Incomplete Reaction: Significant amount of starting material is still present.Before purification, ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time or adjust reaction conditions.[1][5]
Product Loss During Purification: The product might be too soluble in the recrystallization solvent or the column eluent is too polar.For Recrystallization: Choose a solvent system where the product is soluble at high temperatures but poorly soluble at room or cold temperatures.[1] Test various solvents on a small scale first. For Chromatography: If the product runs with the solvent front on TLC, the eluent is too polar. Decrease the polarity (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).[1]
Persistent Impurities After Recrystallization Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the product and the impurity in terms of solubility.Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, acetonitrile, or hexane/ethyl acetate).[1][3] Sometimes a multi-solvent system is required.
Co-crystallization: The impurity may be crystallizing along with the product.Try a different purification method, such as column chromatography, to separate the compounds based on polarity rather than solubility.[1]
Streaking or Tailing on TLC Plate Compound is too Acidic/Basic: The compound may be interacting too strongly with the silica gel.Add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid may help. For basic compounds (like some hydrazones), adding ~1% triethylamine can improve the spot shape.[3]
Sample Overload: Too much sample has been spotted on the TLC plate.Dilute the sample before spotting it on the TLC plate.
Difficulty Separating Product from Excess Tosylhydrazine Similar Polarity: Tosylhydrazine and the tosylhydrazone product can have very similar polarities, making chromatographic separation difficult.[4]To avoid this issue, it is better to use a slight excess of the carbonyl compound rather than an excess of tosylhydrazine during the reaction. The unreacted carbonyl is often easier to remove.[4] If excess tosylhydrazine is already present, careful optimization of the column chromatography eluent system is required.

Experimental Protocols

Method 1: Purification by Recrystallization

This protocol is a general guideline and the choice of solvent is crucial for success.[1]

  • Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethanol/water, ethyl acetate/hexane) at room temperature and upon heating.[1][2][3] A good solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude tosylhydrazone in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling often results in larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[1][5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1][2]

Method 2: Purification by Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.[1]

  • Eluent Selection: Determine the optimal solvent system (eluent) using TLC. The ideal eluent should give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude tosylhydrazone in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[1]

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[1]

Visualizations

G Workflow for TPSH Reaction and Purification cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis A Aldehyde/Ketone + TPSH C Reaction Mixture A->C B Acid Catalyst (e.g., Acetic Acid) B->C D Cool Reaction Mixture C->D E Filter Precipitate D->E F Crude Tosylhydrazone E->F G Recrystallization F->G H Column Chromatography F->H I Pure Tosylhydrazone G->I H->I J TLC & Spectroscopic Characterization I->J G Troubleshooting Oily Tosylhydrazone Products Start Crude product is an oil Triturate Attempt Trituration (e.g., with cold n-hexane) Start->Triturate Solidifies Product Solidifies Triturate->Solidifies Yes StaysOil Product Remains an Oil Triturate->StaysOil No Filter Filter and Dry Solid Solidifies->Filter Pure Pure Solid Product Filter->Pure Column Perform Column Chromatography StaysOil->Column Recrystallize Try Recrystallization from different solvents (e.g., acetonitrile) StaysOil->Recrystallize

References

Common issues with 2,4,6-Triisopropylbenzenesulfonohydrazide stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH). This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and the longevity of the reagent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. Some suppliers recommend refrigeration (2-8 °C), while for long-term storage, temperatures as low as -20°C or -70°C are suggested.[1][2] The compound can be light-sensitive, so storage in an opaque container or in the dark is advisable.[3]

Q2: How stable is this compound at room temperature?

While this compound is generally stable under normal ambient conditions, prolonged storage at room temperature is not recommended, especially in the presence of humidity.[2][4] Exposure to heat should be avoided as it can promote decomposition.[4] For routine laboratory use, it is best to take out the required amount and let it equilibrate to room temperature in a desiccator before use, while the main stock remains in cold storage.

Q3: Is this compound sensitive to moisture?

Q4: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents and strong acids.[6] Contact with these substances can lead to vigorous reactions and decomposition. It is also important to avoid contact with certain metals that can catalyze decomposition, although specific information on which metals to avoid is limited.

Q5: What are the signs of decomposition of this compound?

Visual signs of decomposition can include a change in color from its typical off-white appearance, clumping of the powder (indicating moisture absorption), or a noticeable change in its physical properties.[6] Inconsistent experimental results, such as lower yields or the appearance of unexpected byproducts, can also be an indicator of reagent degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or low reaction yields Degradation of this compound due to improper storage.1. Verify the storage conditions of your reagent against the recommended guidelines (see table below). 2. Perform a quality control check on a small scale with a reliable, previously validated reaction. 3. If degradation is suspected, consider opening a new, unopened container of the reagent.
Formation of unexpected byproducts The reagent may have partially decomposed, leading to the presence of impurities that interfere with the reaction.1. Analyze the starting material using techniques like NMR or HPLC to check for impurities. 2. Consider purifying the this compound by recrystallization if impurities are detected.
Reagent appears discolored or clumped Exposure to light, air, or moisture.1. Discard the reagent if significant discoloration or clumping is observed. 2. Ensure that the container is tightly sealed and stored in a dark, dry place. Consider using a desiccator for storage.
Failed reaction despite using a new bottle of reagent The issue may not be with the reagent's stability but with other experimental parameters.1. Double-check the reaction setup, solvent quality, and the purity of other reagents. 2. Review the experimental protocol for any potential errors.

Data on Storage and Stability

As specific quantitative data on the degradation rates of this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions to ensure its stability.

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Short-term) -20 °C or -70°C (Long-term)To minimize thermal decomposition.[1][2]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) is ideal.To prevent oxidation.
Moisture Dry environment; store with a desiccant.To prevent hydrolysis.[5]
Light Store in an opaque or amber container in the dark.To prevent light-induced degradation.[3]
Container Tightly sealed, non-reactive material (e.g., glass).To prevent contamination and reaction with container material.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general method for assessing the stability of a batch of this compound.

1. Initial Characterization:

  • Appearance: Visually inspect the compound for any changes in color or texture.

  • Solubility: Test the solubility in a standard solvent and compare it to the expected solubility.

  • Melting Point: Determine the melting point and compare it to the literature value (typically around 110-114 °C). A broad or depressed melting point can indicate the presence of impurities.[6]

  • Spectroscopic Analysis:

    • ¹H NMR: Acquire a proton NMR spectrum and compare it to a reference spectrum to confirm the chemical structure and identify any potential impurities.

    • HPLC: Develop a high-performance liquid chromatography method to determine the purity of the compound. This can be used to quantify the percentage of the active compound.

2. Accelerated Stability Study:

  • Divide a sample of the reagent into several vials.

  • Expose the vials to different stress conditions (e.g., elevated temperature like 40 °C, high humidity, exposure to light).

  • At set time points (e.g., 1 week, 2 weeks, 1 month), analyze the samples using the characterization methods established in step 1.

  • Compare the results to a control sample stored under ideal conditions. A significant change in purity or the appearance of degradation peaks in the HPLC chromatogram would indicate instability under those conditions.

Visualizations

Decomposition_Pathway TPSH 2,4,6-Triisopropyl- benzenesulfonohydrazide Decomposition Decomposition TPSH->Decomposition Stress Stress Conditions (Heat, Light, Moisture, Oxidants) Stress->Decomposition Products Degradation Products (e.g., Sulfonic Acid, Hydrazine derivatives) Decomposition->Products

Caption: General decomposition pathway of this compound under stress conditions.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckStorage Verify Reagent Storage Conditions Start->CheckStorage GoodStorage Storage Conditions Are Optimal CheckStorage->GoodStorage Yes BadStorage Improper Storage Identified CheckStorage->BadStorage No CheckOther Investigate Other Experimental Parameters (Solvents, Reagents, etc.) GoodStorage->CheckOther UseNew Use a New Batch of Reagent BadStorage->UseNew ProblemSolved Problem Resolved CheckOther->ProblemSolved UseNew->ProblemSolved

Caption: A workflow for troubleshooting inconsistent experimental results.

Storage_Logic CorrectStorage Proper Storage Conditions - Cool, Dry, Dark - Tightly Sealed Stability Reagent Stability Maintained CorrectStorage->Stability IncorrectStorage Improper Storage Conditions - High Temperature - Humid, Light Exposure - Loose Cap Degradation Reagent Degradation IncorrectStorage->Degradation

Caption: The logical relationship between storage conditions and reagent stability.

References

Technical Support Center: Quenching Reactions with Excess 2,4,6-Triisopropylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for quenching reactions involving excess 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH).

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the workup of reactions where excess TPSH has been used.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I have a significant amount of unreacted this compound remaining. How can I quench it?

A1: Excess TPSH can be quenched using several methods depending on the stability of your product to acidic or basic conditions. The most common approaches involve acidic hydrolysis or reaction with a carbonyl compound.

  • Acidic Quench: Addition of a dilute aqueous acid solution can hydrolyze the sulfonylhydrazide.

  • Carbonyl Quench: Reacting the excess TPSH with a simple ketone, like acetone, will form the corresponding hydrazone, which can be more easily removed during workup.

Q2: After quenching with acid, I'm having trouble removing the resulting byproducts. What are they and how can I get rid of them?

A2: Acid-catalyzed hydrolysis of TPSH will likely generate 2,4,6-triisopropylbenzenesulfinic acid and hydrazine. The bulky sulfonic acid can sometimes be difficult to remove completely.

  • Extraction: A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) will convert the sulfonic acid to its more water-soluble salt, facilitating its removal into the aqueous layer.

  • Recrystallization: If your product is a solid, recrystallization can be an effective method for removing the sulfonic acid byproduct.

Q3: I used acetone to quench the excess TPSH, but now I have the 2,4,6-Triisopropylbenzenesulfonohydrazone in my crude product. How do I remove it?

A3: The resulting hydrazone is generally less polar than the starting TPSH.

  • Chromatography: Silica gel column chromatography is typically effective for separating the hydrazone from the desired product.

  • Acidic Workup: In some cases, washing with a dilute acid solution during the workup can help to hydrolyze the hydrazone, although this may not be suitable for acid-sensitive products.

Q4: My product is sensitive to both acid and base. What is a mild quenching method for excess TPSH?

A4: For sensitive substrates, a neutral quenching method is recommended.

  • Aqueous Sodium Bisulfite: A wash with an aqueous solution of sodium bisulfite can be effective. Sodium bisulfite is a mild reducing agent and can react with the sulfonylhydrazide.

  • Careful Aqueous Wash: Simply washing the reaction mixture with water may be sufficient to remove some of the excess TPSH, although it may not be as efficient as other methods.

Q5: During the workup, I'm observing an emulsion. What could be the cause and how can I resolve it?

A5: Emulsions can form during aqueous workup, especially when bulky, partially soluble byproducts are present.

  • Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Filtration: Filtering the mixture through a pad of celite can sometimes help to break the emulsion.

  • Patience: Allowing the separatory funnel to stand for an extended period can allow the layers to separate.

Experimental Protocols

Below are detailed methodologies for quenching excess this compound.

Protocol 1: Quenching with Dilute Aqueous Acid

  • Cool the Reaction Mixture: After the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slow Addition of Acid: Slowly add a 1 M aqueous solution of hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor for any gas evolution or temperature increase.

  • Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash with Base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the 2,4,6-triisopropylbenzenesulfonic acid byproduct.

  • Wash with Brine: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Quenching with Acetone

  • Cool the Reaction Mixture: After the primary reaction is complete, cool the reaction mixture to room temperature.

  • Add Acetone: Add an excess of acetone (typically 5-10 equivalents relative to the excess TPSH) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone.

  • Concentration: Remove the solvent and excess acetone under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired compound from the 2,4,6-triisopropylbenzenesulfonylhydrazone.

Protocol 3: Quenching with Aqueous Sodium Bisulfite

  • Dilute the Reaction Mixture: After the primary reaction is complete, dilute the reaction mixture with an appropriate organic solvent.

  • Wash with Sodium Bisulfite: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Separation: Separate the organic and aqueous layers.

  • Wash with Water and Brine: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Data Presentation

The following table summarizes the byproducts and recommended removal strategies for each quenching method.

Quenching MethodPrimary Byproduct(s)Recommended Removal Strategy
Dilute Aqueous Acid 2,4,6-Triisopropylbenzenesulfonic acid, Hydrazine saltsAqueous extraction with a mild base (e.g., NaHCO₃ solution)
Acetone 2,4,6-Triisopropylbenzenesulfonylhydrazone of acetoneSilica gel column chromatography
Aqueous Sodium Bisulfite 2,4,6-Triisopropylbenzenesulfinic acid sodium saltAqueous extraction

Visualizations

Diagram 1: General Workflow for Quenching Excess TPSH

G A Reaction Completion (Excess TPSH present) B Quenching Step A->B Add Quenching Agent C Aqueous Workup B->C Neutralize/Remove Byproducts D Purification C->D Isolate Crude Product E Pure Product D->E Remove Impurities

Caption: General experimental workflow for quenching and purification.

Diagram 2: Chemical Logic of Quenching Pathways

G cluster_0 Quenching Options for Excess TPSH cluster_1 Acidic Quench cluster_2 Carbonyl Quench cluster_3 Reductive Quench TPSH Excess TPSH Acid Dilute Acid (e.g., HCl) TPSH->Acid Acetone Acetone TPSH->Acetone Bisulfite Sodium Bisulfite TPSH->Bisulfite SulfonicAcid 2,4,6-Triisopropyl- benzenesulfonic Acid Acid->SulfonicAcid Hydrolysis Hydrazone Hydrazone Byproduct Acetone->Hydrazone Condensation SulfinicAcid Sulfinic Acid Salt Bisulfite->SulfinicAcid Reduction

Caption: Decision pathways for quenching excess TPSH.

Technical Support Center: Troubleshooting Incomplete Conversions in TPSH-Mediated Hydrogenations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during triphenylsilane (TPSH)-mediated hydrogenation experiments, specifically focusing on incomplete conversions.

Frequently Asked Questions (FAQs)

Q1: What is TPSH-mediated hydrogenation and what is it commonly used for?

A1: TPSH-mediated hydrogenation is a type of transfer hydrogenation where triphenylsilane (TPSH) serves as the hydrogen donor in the presence of a catalyst, most commonly palladium on carbon (Pd/C). This method is valued for its mild reaction conditions, avoiding the need for high-pressure hydrogen gas. It is frequently employed for the reduction of various functional groups, including the deprotection of benzyl ethers and esters, and the reduction of imines in reductive amination procedures.

Q2: My TPSH-mediated hydrogenation reaction has stalled and is not going to completion. What are the most likely causes?

A2: Incomplete conversion in TPSH-mediated hydrogenations can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst can become poisoned by impurities in the substrate, solvent, or from the TPSH reagent itself. Common poisons include sulfur or nitrogen-containing functional groups. The catalyst can also be deactivated by the accumulation of byproducts on its surface.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low relative to the substrate to drive the reaction to completion within a reasonable timeframe.

  • Poor Quality or Degradation of TPSH: Triphenylsilane can degrade over time, especially if not stored properly. Impurities or degradation products can interfere with the reaction.

  • Sub-optimal Reaction Conditions: The choice of solvent, reaction temperature, and concentration can significantly impact the reaction rate and overall conversion.

  • Formation of Stable Intermediates: In some cases, a stable intermediate may be formed that is resistant to further reduction under the applied reaction conditions.

  • Reversibility of the Reaction: While less common, for some substrates, the hydrogenation reaction may be reversible, leading to an equilibrium mixture of starting material and product.

Q3: How can I assess the quality of my TPSH?

A3: The purity of triphenylsilane can be checked by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to look for characteristic Si-H peaks and the absence of significant impurities. A melting point determination can also be a useful indicator of purity. If degradation is suspected, it is best to use a fresh bottle from a reliable supplier.

Troubleshooting Guides for Incomplete Conversions

Problem: The reaction starts but stops at partial conversion (e.g., 30-70%).

This is a common issue and suggests a problem with the catalyst activity or the stability of the reagents over the course of the reaction.

Troubleshooting Workflow

G start Incomplete Conversion Observed check_catalyst Assess Catalyst Activity start->check_catalyst check_reagents Verify Reagent Quality (TPSH, Substrate, Solvent) check_catalyst->check_reagents If catalyst is active add_catalyst Add fresh catalyst portionwise check_catalyst->add_catalyst If catalyst deactivation suspected optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions If reagents are pure new_reagents Use fresh, purified reagents check_reagents->new_reagents If reagent impurity suspected monitor_reaction Monitor Reaction Progress Closely optimize_conditions->monitor_reaction Run optimized reaction adjust_params Adjust Temperature, Solvent, or Stoichiometry optimize_conditions->adjust_params If still incomplete workup Successful Conversion monitor_reaction->workup If conversion is complete add_catalyst->monitor_reaction new_reagents->optimize_conditions adjust_params->monitor_reaction

Caption: Troubleshooting workflow for incomplete TPSH-mediated hydrogenations.

Detailed Steps:

  • Assess Catalyst Activity:

    • Action: After the reaction has stalled, carefully add another portion of fresh Pd/C catalyst (e.g., 0.5 eq of the initial loading).

    • Rationale: If the reaction restarts, it is a strong indication that the original catalyst was deactivated.

    • Note: Ensure the reaction is under an inert atmosphere when adding more catalyst.

  • Verify Reagent Quality:

    • Action: If adding more catalyst does not restart the reaction, consider the purity of your starting materials. Purify the substrate to remove potential catalyst poisons. Use a freshly opened bottle of TPSH or purify the existing stock. Ensure the solvent is anhydrous and degassed.

    • Rationale: Impurities in the substrate or solvent, or degraded TPSH, can inhibit the catalyst.

  • Optimize Reaction Conditions:

    • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like THF and ethyl acetate are common. If solubility is an issue, a co-solvent system might be beneficial.

    • Temperature: While many TPSH-mediated hydrogenations proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes increase the reaction rate and drive the reaction to completion. However, be aware that higher temperatures can also lead to side reactions.

    • Stoichiometry of TPSH: Ensure at least a stoichiometric amount of TPSH is used. An excess (e.g., 1.5-3.0 equivalents) is often employed to ensure the reaction goes to completion.

Problem: The reaction is very slow from the beginning.

A slow reaction rate can be due to several factors related to the reaction setup and conditions.

Optimization Parameters for Slow Reactions

ParameterRecommended ChangeRationale
Catalyst Loading Increase catalyst loading (e.g., from 5 mol% to 10 mol%)A higher catalyst concentration can increase the reaction rate.
Reaction Temperature Increase temperature in increments (e.g., to 40 °C, then 60 °C)Provides more thermal energy to overcome the activation barrier.
Stirring Rate Ensure vigorous stirringImproves mass transfer in the heterogeneous reaction mixture.
Solvent Switch to a solvent in which the substrate has higher solubilityEnsures the substrate is readily available at the catalyst surface.

Experimental Protocols

General Protocol for Debenzylation of a Benzyl Ether using TPSH and Pd/C

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the benzyl-protected substrate (1.0 mmol) and 10% Pd/C (10 mol%, e.g., 106 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., ethyl acetate or THF, 10 mL) via syringe. Add triphenylsilane (TPSH, 1.5 to 2.0 mmol) to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol for Monitoring Reaction Progress

Signaling Pathway for Reaction Monitoring and Decision Making

G cluster_0 Reaction Monitoring Loop cluster_1 Action TLC_LCMS Run TLC or LC-MS Analyze Analyze Spot/Peak Intensity TLC_LCMS->Analyze Decision Decision Point Analyze->Decision Continue Continue Reaction Decision->Continue Incomplete Conversion (Product forming) Workup Proceed to Work-up Decision->Workup Complete Conversion Troubleshoot Initiate Troubleshooting Decision->Troubleshoot Stalled Reaction (No change over time)

Technical Support Center: 2,4,6-Triisopropylbenzenesulfonohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Triisopropylbenzenesulfonohydrazide (Trisylhydrazide, TPSH) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the impact of base selection in reactions involving trisylhydrazones, most notably the Shapiro reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with 2,4,6-triisopropylbenzenesulfonylhydrazones?

In the context of the Shapiro reaction, a strong base is essential for the double deprotonation of the trisylhydrazone intermediate.[1] The first equivalent of a strong organolithium base deprotonates the more acidic N-H proton. A second equivalent then removes an α-proton from the carbon adjacent to the C=N bond, which is the crucial step leading to the formation of a dianion.[1][2] This dianion subsequently collapses, eliminating the trisylsulfinate anion and nitrogen gas (N₂) to generate a vinyllithium species.[1][2]

Q2: Why is the choice of base so critical for the reaction's success?

The choice of base directly influences several key outcomes of the reaction:

  • Regioselectivity : The base's steric bulk and reactivity determine which α-proton is abstracted. Generally, less sterically hindered protons are removed preferentially, leading to the formation of the less substituted, or kinetic, olefin product.[2]

  • Yield : An appropriate base ensures efficient and complete deprotonation, maximizing the conversion to the desired vinyllithium intermediate and, consequently, the final alkene product.

  • Side Reactions : An improper base or reaction conditions can lead to side reactions, such as addition to the C=N bond (especially with aldehyde-derived hydrazones) or undesired rearrangements.[2]

Q3: How many equivalents of base are typically required?

A minimum of two equivalents of a strong organolithium base are necessary for the reaction to proceed.[2][3] The first equivalent deprotonates the hydrazone nitrogen, and the second deprotonates the α-carbon. In practice, a slight excess (e.g., 2.1-2.2 equivalents) is often used to account for any quenching by trace amounts of moisture or other acidic impurities in the reaction mixture.

Q4: What are the most common bases used, and what are their advantages and disadvantages?

Strong organolithium bases are the reagents of choice for the Shapiro reaction.[1][3] The most common include n-butyllithium (n-BuLi), sec-butyllithium (sec-BuLi), and methyllithium (MeLi).

BaseAdvantagesDisadvantages
n-BuLi Most common, relatively inexpensive, and commercially available in various concentrations.Can sometimes act as a nucleophile, especially at higher temperatures.
sec-BuLi More basic and sterically hindered than n-BuLi, which can lead to faster or more selective deprotonation at low temperatures.More reactive and less stable than n-BuLi.
t-BuLi Highly basic and very sterically hindered, which can enhance regioselectivity for the kinetic product.Can promote elimination side reactions and is the most pyrophoric of the common alkyllithiums.
LDA A strong, non-nucleophilic base. A catalytic amount of lithium amides has been used in some modified Shapiro reactions.[2][4]Can be less effective for certain substrates compared to alkyllithiums.

Troubleshooting Guides

Problem 1: Low or no yield of the desired alkene product.

Potential Cause Troubleshooting Step
Inactive Base The titer of the organolithium reagent may be low due to prolonged or improper storage. Always titrate the organolithium solution before use to determine its exact molarity.
Insufficient Base Ensure at least two full equivalents of active base are used. Consider increasing to 2.2 equivalents.
Reaction Temperature Too High The initial deprotonations are typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure the reaction is kept cold during the addition of the base. The subsequent elimination of N₂ may require warming.
Poor Quality Trisylhydrazone Impurities in the starting hydrazone can interfere with the reaction. Purify the trisylhydrazone by recrystallization before use.
Substrate is an Aldehyde Trisylhydrazones derived from aldehydes can undergo exclusive addition of the organolithium base to the C=N double bond, preventing the desired elimination. The Shapiro reaction is generally not suitable for these substrates.[2]

Problem 2: Incorrect regiochemistry (formation of the thermodynamic instead of the kinetic alkene).

Potential Cause Troubleshooting Step
Reaction Temperature Too High The deprotonation step is kinetically controlled. If the temperature is too high during or after base addition, the initially formed kinetic anion can equilibrate to the more stable thermodynamic anion. Maintain a low temperature (-78 °C) throughout the deprotonation process.
Base is Not Sterically Hindered Enough A less hindered base like MeLi might be less selective. Consider switching to a bulkier base like sec-BuLi or t-BuLi to favor deprotonation at the less substituted α-position.
Presence of Coordinating Additives Additives like TMEDA (tetramethylethylenediamine) can alter the aggregation state and reactivity of the organolithium reagent, sometimes affecting regioselectivity. If using an additive, consider running the reaction without it, or vice-versa.

Experimental Protocols

Protocol: Synthesis of a Vinyl Lithium Reagent via the Shapiro Reaction

This protocol describes the formation of a vinyl lithium reagent from a ketone-derived 2,4,6-triisopropylbenzenesulfonylhydrazone.

Materials:

  • Ketone trisylhydrazone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.2 equiv, solution in hexanes)

  • Argon or Nitrogen atmosphere

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Dissolution: Place the ketone trisylhydrazone (1.0 equiv) into the flask and purge with inert gas. Add anhydrous THF (approx. 0.1–0.2 M concentration) via syringe and stir to dissolve the solid.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: While maintaining the temperature at -78 °C, add the n-butyllithium solution (2.2 equiv) dropwise via syringe over 15-20 minutes. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Warming & Elimination: Remove the cooling bath and allow the reaction to slowly warm to 0 °C. Vigorous evolution of nitrogen gas (N₂) is typically observed as the reaction warms.

  • Completion: Stir the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the complete elimination of nitrogen.

  • Trapping: The resulting solution of the vinyllithium reagent is now ready to be quenched with an electrophile (e.g., H₂O, DMF, alkyl halide) at an appropriate temperature (typically 0 °C or -78 °C).

Visualizations

Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for troubleshooting a low-yield Shapiro reaction, with a focus on base-related issues.

LowYieldTroubleshooting Start Low Yield Observed CheckBase Check Base Quality & Titer Start->CheckBase BaseOK Base is Active? CheckBase->BaseOK Retitrate Retitrate or Use New Reagent Bottle BaseOK->Retitrate No CheckEquiv Check Stoichiometry BaseOK->CheckEquiv Yes Retitrate->CheckBase EquivOK >= 2.1 eq Used? CheckEquiv->EquivOK IncreaseEquiv Increase to 2.2 eq EquivOK->IncreaseEquiv No CheckTemp Review Reaction Temp. EquivOK->CheckTemp Yes IncreaseEquiv->CheckEquiv TempOK Addition at -78°C? CheckTemp->TempOK AdjustTemp Ensure Proper Cooling During Addition TempOK->AdjustTemp No CheckSubstrate Consider Other Issues: - Substrate purity - Aldehyde derivative? - Solvent quality TempOK->CheckSubstrate Yes AdjustTemp->CheckTemp Success Yield Improved CheckSubstrate->Success

Caption: Troubleshooting flowchart for a low-yield Shapiro reaction.

Simplified Reaction Mechanism: Role of the Base

This diagram illustrates the key steps involving the base in the conversion of a trisylhydrazone to a vinyllithium species.

ShapiroMechanism Hydrazone Trisylhydrazone R₂CH-C(R')=N-NHTs Base1 + 1 eq. R-Li Anion Monoanion R₂CH-C(R')=N-N⁻Ts Base2 + 1 eq. R-Li Dianion Dianion R₂C⁻-C(R')=N-N⁻Ts Elimination - Ts⁻ - N₂ Vinyllithium Vinyllithium R₂C=C(R')Li Base1->Anion Base2->Dianion Elimination->Vinyllithium

Caption: The role of the base in the Shapiro reaction mechanism.

References

Technical Support Center: Scaling Up Reactions with 2,4,6-Triisopropylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound (TPSH) in industrial and pharmaceutical synthesis?

A1: this compound (TPSH) is a versatile reagent primarily used for two key transformations in organic synthesis. Firstly, it serves as a convenient in-situ source of diazene (diimide) for the selective reduction of alkenes and alkynes, a method valued for its compatibility with sensitive functional groups such as esters and ketones. Secondly, TPSH is widely used to form trisylhydrazones upon reaction with aldehydes and ketones. These hydrazones are crucial intermediates in the Bamford-Stevens and Shapiro reactions for the synthesis of alkenes and are also precursors for the generation of diazo compounds, which are important building blocks in pharmaceutical and materials science.[1][2]

Q2: What are the main safety concerns when scaling up reactions involving TPSH and its derivatives?

A2: The primary safety concern when scaling up reactions with TPSH is the formation and handling of diazo compounds derived from the corresponding hydrazones. Diazo compounds are potentially explosive and can decompose exothermically, especially in the presence of heat, light, or certain metals.[3][4] When scaling up, the risk of thermal runaway increases due to changes in the surface-area-to-volume ratio, which can make heat dissipation more challenging.[5] It is crucial to have robust temperature control and to understand the thermal stability of the specific diazo compound being handled.[3][4] Additionally, the generation of nitrogen gas during the decomposition of diazo compounds can lead to a dangerous pressure buildup in a sealed reactor.[5]

Q3: How does the choice of solvent impact the Bamford-Stevens reaction when scaling up?

A3: The choice of solvent is critical in the Bamford-Stevens reaction as it can influence the reaction mechanism and the product distribution. In protic solvents, the reaction tends to proceed through a carbocationic intermediate, which can lead to a mixture of alkene products and potential rearrangement byproducts. In aprotic solvents, the reaction is more likely to proceed via a carbene intermediate. When scaling up, the use of aprotic solvents may be preferred to achieve higher selectivity for the desired alkene. However, the viscosity and heat transfer properties of the solvent must also be considered to ensure efficient mixing and temperature control in a large reactor.

Q4: What are some common challenges encountered during the crystallization and isolation of trisylhydrazones at a larger scale?

A4: Scaling up the crystallization of trisylhydrazones can present several challenges. Achieving a consistent crystal form and particle size distribution can be difficult due to variations in cooling rates and mixing efficiency in large vessels.[6][7] Impurities that were insignificant at the lab scale may become problematic at a larger scale, potentially affecting crystal growth and purity. The filtration and drying of large quantities of solid product can also be challenging, with risks of solvent trapping and product degradation if not properly controlled.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Trisylhydrazone Incomplete reaction due to poor mixing or mass transfer limitations.Optimize the agitator speed and design to ensure homogeneous mixing of the reactants. Consider a staged addition of TPSH to maintain a consistent reaction rate.
Degradation of TPSH or the aldehyde/ketone reactant.Ensure all reactants and solvents are of high purity and free from contaminants. Monitor the reaction temperature closely to prevent thermal degradation.
Formation of Side Products in Bamford-Stevens Reaction Rearrangement of the carbocation intermediate in protic solvents.Switch to an aprotic solvent to favor the carbene pathway and improve selectivity.
Incomplete conversion of the trisylhydrazone.Ensure a stoichiometric amount of a strong base is used. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) to determine the optimal reaction time.
Thermal Runaway During Diazo Compound Generation Inadequate cooling capacity for the exothermic decomposition of the trisylhydrazone salt.Perform calorimetric studies (e.g., DSC) to determine the heat of reaction and onset temperature of decomposition.[3][4] Ensure the reactor's cooling system can handle the heat load.
Rate of base addition is too fast.Add the base in a controlled manner, monitoring the internal temperature of the reactor closely.
Inconsistent Product Quality or Impurity Profile Variability in the quality of raw materials (TPSH, aldehyde/ketone, base).Establish stringent specifications for all raw materials and perform incoming quality control checks.
"Hot spots" in the reactor due to inefficient mixing, leading to localized degradation.Improve agitation and consider the use of baffles in the reactor to enhance mixing.
Product degradation during work-up or isolation.Optimize the work-up procedure to minimize the time the product is exposed to harsh conditions (e.g., high temperatures, strong acids/bases).

Experimental Protocols

General Procedure for the Synthesis of a Trisylhydrazone
  • Reactor Setup: A clean, dry, and inerted reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with the aldehyde or ketone and a suitable solvent (e.g., methanol, ethanol).

  • Reagent Addition: this compound (TPSH) is added portion-wise or as a solution in the reaction solvent to the stirred solution of the carbonyl compound at room temperature.

  • Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC, NMR) until the starting material is consumed.

  • Product Isolation: The reaction mixture is cooled, and the trisylhydrazone product is isolated by filtration. The solid is washed with a cold solvent and dried under vacuum.

General Procedure for the Bamford-Stevens Reaction (Aprotic Conditions)
  • Reactor Setup: A clean, dry, and inerted reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with the trisylhydrazone and a suitable aprotic solvent (e.g., THF, dioxane).

  • Base Addition: A strong base (e.g., sodium hydride, LDA) is added portion-wise or as a solution to the stirred suspension of the trisylhydrazone at a controlled temperature (often 0 °C or below).

  • Reaction and Decomposition: The reaction mixture is slowly warmed to room temperature or heated to induce the decomposition of the diazo intermediate, which is observed by the evolution of nitrogen gas. Caution: Ensure the reactor is properly vented to avoid pressure buildup.

  • Work-up and Purification: Once the reaction is complete, the mixture is carefully quenched, and the alkene product is extracted and purified by appropriate methods (e.g., distillation, chromatography).

Visualizations

experimental_workflow Experimental Workflow: From TPSH to Alkenes cluster_hydrazone Trisylhydrazone Formation cluster_alkene Alkene Synthesis (Bamford-Stevens) start Aldehyde/Ketone + TPSH process1 Reaction in Solvent start->process1 product1 Trisylhydrazone process1->product1 start2 Trisylhydrazone product1->start2 process2 Base Addition (Aprotic Solvent) start2->process2 intermediate Diazo Intermediate process2->intermediate process3 Thermal Decomposition (-N2) intermediate->process3 product2 Alkene process3->product2

Caption: Workflow for alkene synthesis using TPSH.

troubleshooting_logic Troubleshooting Logic for Low Alkene Yield cluster_hydrazone_issues Check Hydrazone Formation cluster_alkene_issues Check Alkene Synthesis Step cluster_base_issues Check Base and Decomposition start Low Alkene Yield q1 Incomplete Conversion to Hydrazone? start->q1 a1_yes Optimize Reaction Time/Temperature q1->a1_yes Yes a1_no Proceed to Alkene Synthesis Check q1->a1_no No q2 Side Product Formation? a1_no->q2 a2_yes Change to Aprotic Solvent q2->a2_yes Yes (Rearrangement) a2_no Check Base/Decomposition q2->a2_no No q3 Insufficient Base? a2_no->q3 a3_yes Increase Base Stoichiometry q3->a3_yes Yes a3_no Incomplete Decomposition? q3->a3_no No a4_yes Increase Decomposition Temperature/Time a3_no->a4_yes Yes

Caption: Troubleshooting decision tree for low alkene yield.

References

Technical Support Center: Synthesis of 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH) during its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of TPSH, focusing on preventing its decomposition.

Issue Potential Cause Recommended Solution
Low Yield of TPSH Decomposition during reaction: The reaction of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) with hydrazine is exothermic and the product is temperature-sensitive.Maintain a strict reaction temperature at or below 0 °C. Add the hydrazine hydrate solution dropwise to the TPSCl solution in THF to control the reaction rate and temperature.
Decomposition during workup: TPSH is unstable in solution at room temperature, especially under neutral or basic conditions.[1]All workup procedures, including extractions and washes, should be performed with pre-chilled solvents and equipment. Minimize the time the product spends in solution.
Impure Starting Materials: The purity of the starting 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) can impact the reaction yield and final product purity.Use high-purity TPSCl (≥97%). If necessary, consider custom synthesis for higher purity grades.[2]
Product Decomposes Upon Storage Improper Storage Conditions: TPSH is unstable at room temperature, especially in solution.[1]Store solid TPSH at -20°C.[1] It is stable for months under these conditions.[1] Avoid storing TPSH in solution for extended periods. If a solution is necessary, prepare it fresh and use it immediately. Acidic conditions can help retard decomposition in solution.[1]
Presence of Impurities in Final Product Side Reactions During Synthesis: The sterically hindered nature of TPSCl generally reduces side reactions, but they can still occur under suboptimal conditions.[3]Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use anhydrous solvents to avoid hydrolysis of the TPSCl.
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted TPSCl remaining in the product mixture.Allow the reaction to proceed for a sufficient amount of time at low temperature, monitoring the progress by TLC. Ensure efficient stirring throughout the reaction.
Formation of Diazene: Decomposition of TPSH, particularly in neutral or basic solutions at room temperature, leads to the formation of diazene.[1]As mentioned, maintain low temperatures throughout the synthesis and workup. Acidification of the aqueous layer during workup can help to stabilize the product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (TPSH) decomposition during synthesis?

A1: The primary cause of TPSH decomposition is its inherent instability, particularly in solution at temperatures above 0 °C.[1] Decomposition is accelerated under neutral or basic conditions, leading to the formation of diazene.[1] Therefore, strict temperature control is the most critical factor in preventing decomposition.

Q2: What is the optimal temperature for the synthesis and workup of TPSH?

A2: The recommended temperature for both the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with hydrazine hydrate and the subsequent workup is at or below 0 °C.[1][4] Maintaining this low temperature is crucial for achieving a high yield and purity.

Q3: How should I store synthesized TPSH?

A3: Solid TPSH should be stored at -20°C, where it is reported to be stable for months.[1] It is crucial to avoid storing TPSH in solution, as it decomposes rapidly at room temperature.[1]

Q4: Can the purity of the starting material, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), affect the synthesis?

A4: Yes, the purity of TPSCl is important. Using a high-purity starting material can lead to higher yields and a purer final product by minimizing side reactions.[5] For highly sensitive applications, custom synthesis of TPSCl to achieve specific purity levels may be considered.[2]

Q5: What analytical techniques can be used to assess the purity of the synthesized TPSH?

A5: The purity of TPSH can be analyzed using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Thin-Layer Chromatography (TLC).[1] High-Performance Liquid Chromatography (HPLC) is also used to determine purity, with commercial products available at ≥ 99% purity.[5]

Experimental Protocol: Synthesis of this compound (TPSH)

This protocol is based on established methods for the synthesis of TPSH.[1][4]

Materials:

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)

  • Hydrazine hydrate

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water, chilled

  • Brine, chilled

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Phosphorus pentoxide (P₂O₅) for drying

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2,4,6-triisopropylbenzenesulfonyl chloride in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Hydrazine: While vigorously stirring, slowly add hydrazine hydrate to the cooled TPSCl solution. Maintain the temperature at or below 0 °C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Workup:

    • Once the reaction is complete, perform all subsequent steps at or around 0 °C.

    • Dilute the reaction mixture with chilled deionized water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with chilled brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Drying:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure at a low temperature.

    • Dry the resulting solid product in a vacuum desiccator over phosphorus pentoxide for 24 hours.[1][4]

Visualizations

Decomposition_Pathway Factors Leading to TPSH Decomposition TPSH 2,4,6-Triisopropyl- benzenesulfonohydrazide (TPSH) Decomposition Decomposition TPSH->Decomposition Diazene Diazene Formation Decomposition->Diazene results in Low_Yield Low Product Yield Decomposition->Low_Yield leads to Impurities Product Impurities Decomposition->Impurities leads to High_Temp Elevated Temperature (> 0 °C) High_Temp->Decomposition accelerates Neutral_Basic_pH Neutral or Basic Conditions Neutral_Basic_pH->Decomposition promotes Solution Storage in Solution Solution->Decomposition facilitates

Caption: Factors contributing to the decomposition of TPSH.

Synthesis_Workflow General Workflow for TPSH Synthesis Start Start Dissolve_TPSCl Dissolve TPSCl in anhydrous THF Start->Dissolve_TPSCl Cool Cool to ≤ 0 °C Dissolve_TPSCl->Cool Add_Hydrazine Slowly add Hydrazine Hydrate Cool->Add_Hydrazine React React at ≤ 0 °C Add_Hydrazine->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Low Temperature Workup (Extraction, Washing) Monitor->Workup Complete Dry_Solvent Dry Organic Layer (Na₂SO₄) Workup->Dry_Solvent Evaporate Evaporate Solvent (Low Temperature) Dry_Solvent->Evaporate Dry_Solid Dry Solid Product (in vacuo over P₂O₅) Evaporate->Dry_Solid End Store at -20 °C Dry_Solid->End

Caption: Recommended workflow for the synthesis of TPSH.

References

Validation & Comparative

A Comparative Guide to 2,4,6-Triisopropylbenzenesulfonylhydrazide and p-Toluenesulfonyl Hydrazide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 2,4,6-triisopropylbenzenesulfonylhydrazide (Trisylhydrazide) and p-toluenesulfonyl hydrazide (Tosylhydrazide), two key reagents in modern organic synthesis, with a focus on their performance in the Shapiro reaction and as sources of diimide for reductions.

Introduction

Both 2,4,6-triisopropylbenzenesulfonylhydrazide and p-toluenesulfonyl hydrazide are instrumental in the conversion of carbonyl compounds to alkenes via the Shapiro reaction and in the reduction of unsaturated bonds through the in situ generation of diimide. While their core reactivity is similar, the significant steric bulk of the 2,4,6-triisopropylphenyl (trisyl) group in Trisylhydrazide, compared to the p-tolyl (tosyl) group in Tosylhydrazide, leads to notable differences in their performance, regioselectivity, and substrate scope.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Trisylhydrazide and Tosylhydrazide is presented in Table 1.

Property2,4,6-Triisopropylbenzenesulfonylhydrazide (Trisylhydrazide)p-Toluenesulfonyl Hydrazide (Tosylhydrazide)
Molecular Formula C₁₅H₂₆N₂O₂SC₇H₁₀N₂O₂S
Molecular Weight 298.44 g/mol 186.23 g/mol
Appearance White to off-white powderWhite crystalline powder
Melting Point 110-112 °C (decomposes)104-107 °C
Solubility Soluble in many organic solventsSoluble in many organic solvents, slightly soluble in water

Performance in the Shapiro Reaction

The Shapiro reaction is a powerful method for the synthesis of alkenes from ketones and aldehydes. The reaction proceeds through the formation of a sulfonylhydrazone, which is then treated with a strong base (typically two equivalents of an organolithium reagent) to generate a vinyllithium species, followed by quenching with an electrophile (often a proton source) to yield the alkene.

A key distinction between Trisylhydrazide and Tosylhydrazide in the Shapiro reaction lies in the regioselectivity of deprotonation of the intermediate hydrazone. The steric hindrance imposed by the trisyl group generally leads to a higher preference for the formation of the less substituted (kinetic) vinyllithium intermediate, resulting in the corresponding less substituted alkene as the major product. This can be a significant advantage in complex molecule synthesis where precise control of double bond placement is crucial.

Shapiro_Reaction_Regioselectivity cluster_0 Trisylhydrazone cluster_1 Tosylhydrazone Trisyl_Ketone Unsymmetrical Ketone Trisyl_Hydrazone Trisylhydrazone Trisyl_Base 2 eq. RLi Trisyl_Vinyllithium Less Substituted Vinyllithium (Major) Trisyl_Alkene Less Substituted Alkene Tosyl_Ketone Unsymmetrical Ketone Tosyl_Hydrazone Tosylhydrazone Tosyl_Base 2 eq. RLi Tosyl_Vinyllithium_Kinetic Less Substituted Vinyllithium Tosyl_Vinyllithium_Thermo More Substituted Vinyllithium Tosyl_Alkene_Mixture Mixture of Alkenes

Experimental Data Summary

The following table summarizes representative data comparing the performance of Trisylhydrazide and Tosylhydrazide in the Shapiro reaction.

Substrate (Ketone)ReagentBaseSolventTemperature (°C)Product (Alkene)Yield (%)Reference
2-MethylcyclohexanoneTrisylhydraziden-BuLiTMEDA/Hexane-78 to 03-Methylcyclohexene91[1]
2-MethylcyclohexanoneTosylhydraziden-BuLiTMEDA/Hexane-78 to 0Mixture of 1- and 3-Methylcyclohexene75 (mixture)[1]
PropiophenoneTrisylhydrazidet-BuLiTHF-78 to rt1-Phenylpropene85
PropiophenoneTosylhydraziden-BuLiHexane0 to rt1-Phenylpropene70[2]

Performance as a Diimide Source for Reductions

Both Trisylhydrazide and Tosylhydrazide can be used to generate diimide (N₂H₂) in situ, a reagent for the reduction of non-polar double and triple bonds. The reduction with diimide is a metal-free alternative to catalytic hydrogenation and is known for its syn-stereoselectivity. Diimide is typically generated by the thermal or base-induced decomposition of the sulfonylhydrazide.

The bulky trisyl group in Trisylhydrazide can influence the rate of diimide formation and its subsequent reaction with a substrate. While both are effective, Trisylhydrazide is often cited as a more convenient and efficient source of diimide.[3]

Diimide_Reduction Sulfonylhydrazide ArSO₂NHNH₂ (Trisyl or Tosyl) Diimide Diimide (HN=NH) Sulfonylhydrazide->Diimide Δ or Base Alkene Alkene (R₂C=CR₂) Diimide->Alkene syn-addition Nitrogen N₂ Diimide->Nitrogen Alkane Alkane (R₂CH-CHR₂) Alkene->Alkane

Experimental Data Summary

Direct comparative studies on the efficiency of diimide generation from Trisylhydrazide versus Tosylhydrazide for the reduction of a wide range of substrates are not extensively documented in single reports. However, the general consensus favors Trisylhydrazide for its cleaner reactions and often better yields, particularly with sterically hindered substrates.

Substrate (Alkene)ReagentConditionsProductYield (%)Reference
1-OcteneTrisylhydrazideDiglyme, 160 °COctane>95[3]
CyclododeceneTrisylhydrazidePyridine, refluxCyclododecane98[3]
Oleic AcidTosylhydrazideEthylene glycol, 100 °CStearic Acid~90[4]

Experimental Protocols

Shapiro Reaction using 2,4,6-Triisopropylbenzenesulfonylhydrazide

1. Formation of the Trisylhydrazone:

  • To a solution of the ketone (1.0 mmol) in anhydrous THF (5 mL) is added 2,4,6-triisopropylbenzenesulfonylhydrazide (1.05 mmol).

  • The mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the ketone.

  • The solvent is removed under reduced pressure to afford the crude trisylhydrazone, which is typically used in the next step without further purification.

2. Alkene Formation:

  • The crude trisylhydrazone is dissolved in a mixture of anhydrous TMEDA (2.5 mL) and hexane (5 mL) under an inert atmosphere (e.g., Argon).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (2.1 mmol, as a solution in hexanes) is added dropwise via syringe. The solution typically turns a deep color.

  • The reaction mixture is allowed to warm to 0 °C and then to room temperature, stirring for 1-2 hours. The disappearance of the color and evolution of nitrogen gas are often observed.

  • The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether or pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired alkene.

Diimide Reduction using p-Toluenesulfonyl Hydrazide
  • The unsaturated substrate (1.0 mmol) and p-toluenesulfonyl hydrazide (2.0-3.0 mmol) are dissolved in a suitable high-boiling solvent (e.g., toluene, xylene, or diglyme, 5-10 mL).

  • The reaction mixture is heated to reflux (typically 110-160 °C, depending on the solvent) under an inert atmosphere.

  • The progress of the reaction is monitored by TLC or GC analysis. The reaction time can vary from a few hours to overnight.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable solvent (e.g., diethyl ether).

  • The organic layer is washed with water and brine to remove any remaining tosylhydrazide and byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield the reduced product.

Conclusion

Both 2,4,6-triisopropylbenzenesulfonylhydrazide and p-toluenesulfonyl hydrazide are valuable reagents in organic synthesis. The choice between them depends on the specific application and desired outcome.

  • For the Shapiro reaction, Trisylhydrazide is generally the superior reagent, offering higher yields and, most importantly, greater regioselectivity for the formation of the less substituted alkene due to the steric bulk of the trisyl group.

  • As a source of diimide, both reagents are effective. However, Trisylhydrazide is often preferred for its efficiency and cleaner reaction profiles.

For synthetic chemists engaged in the development of complex molecules, the enhanced selectivity offered by Trisylhydrazide often justifies its higher cost compared to the more common Tosylhydrazide.

References

Unveiling the Reactivity of Sulfonylhydrazides: A Comparative Guide to Their Efficacy in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the right reagent is paramount to the success of synthetic endeavors. Sulfonylhydrazides have emerged as a versatile and powerful class of reagents in organic synthesis, prized for their stability, ease of handling, and diverse reactivity. This guide offers an objective comparison of the efficacy of different sulfonylhydrazides in a key synthetic transformation, supported by experimental data to inform your selection process.

Sulfonylhydrazides are widely utilized as precursors to sulfonyl radicals, which are key intermediates in the formation of carbon-sulfur (C-S), carbon-carbon (C-C), and carbon-nitrogen (C-N) bonds. Their utility spans a range of reaction conditions, including photocatalytic, electrochemical, and transition-metal-catalyzed systems. While the broader class of sulfonylhydrazides is recognized for its synthetic utility, the efficacy of individual derivatives can vary significantly depending on their electronic and steric properties. This comparison focuses on the performance of various arylsulfonylhydrazides in a copper-catalyzed cross-coupling reaction, a common method for C-N bond formation.

Comparative Efficacy in C-N Bond Formation

A study on the copper-catalyzed cross-coupling reaction of 3-aminoindazoles with various sulfonylhydrazides provides a clear, quantitative comparison of their performance. The reaction, which forms a new N-sulfonyl bond on the indazole ring, was tested with a range of arylsulfonylhydrazides bearing both electron-donating and electron-withdrawing substituents. The yields of the desired 1,3-substituted aminoindazoles serve as a direct measure of the efficacy of each sulfonylhydrazide under identical reaction conditions.

Sulfonylhydrazide DerivativeSubstituent on Aryl RingProductYield (%)[1][2]
4-Methylbenzenesulfonohydrazidep-CH₃ (electron-donating)4a 85[1]
Benzenesulfonohydrazide-H4b 81[1]
4-Methoxybenzenesulfonohydrazidep-OCH₃ (electron-donating)4c 83[1]
4-Fluorobenzenesulfonohydrazidep-F (electron-withdrawing)4d 78[1]
4-Chlorobenzenesulfonohydrazidep-Cl (electron-withdrawing)4e 75[1]
4-Bromobenzenesulfonohydrazidep-Br (electron-withdrawing)4f 72[1]
3-Methylbenzenesulfonohydrazidem-CH₃ (electron-donating)4g 80[1]
4-Nitrobenzenesulfonohydrazidep-NO₂ (strong electron-withdrawing)4h 65[1]
3-Nitrobenzenesulfonohydrazidem-NO₂ (strong electron-withdrawing)4i 68[1]
2-Methylbenzenesulfonohydrazideo-CH₃ (steric hindrance)4j 40[2]
4-(Trifluoromethyl)benzenesulfonohydrazidep-CF₃ (strong electron-withdrawing)4k 70[1]
3-Methoxybenzenesulfonohydrazidem-OCH₃ (electron-donating)4l 79[1]
2-Chlorobenzenesulfonohydrazideo-Cl (steric hindrance)4m 55[1]
3,4-Dichlorobenzenesulfonohydrazidem,p-di-Cl (electron-withdrawing)4n 71[1]
2,4,6-Trimethylbenzenesulfonohydrazideo,p-tri-CH₃ (steric hindrance)4o 35[1]
Naphthalene-1-sulfonohydrazideNaphthyl (extended aromatic system)4p 82[1][2]
Naphthalene-2-sulfonohydrazideNaphthyl (extended aromatic system)4q 76[1][2]
PhenylmethanesulfonohydrazideBenzyl (aliphatic)4r 0[1][2]

Analysis of the data reveals several key trends:

  • Electronic Effects: Arylsulfonylhydrazides with electron-donating groups (e.g., -CH₃, -OCH₃) on the para position generally provide high yields (80-85%).[1] Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) tend to result in slightly lower, though still good, yields (65-70%).[1]

  • Steric Hindrance: Substituents at the ortho position of the aryl ring significantly decrease the reaction yield. For instance, 2-methylbenzenesulfonohydrazide and 2-chlorobenzenesulfonohydrazide gave considerably lower yields (40% and 55%, respectively) compared to their para- and meta-substituted counterparts.[1][2] The highly hindered 2,4,6-trimethylbenzenesulfonohydrazide resulted in the lowest yield among the aromatic derivatives (35%).[1]

  • Aromatic System: Naphthalene-based sulfonylhydrazides proved to be highly effective, affording excellent yields (82% and 76%).[1][2]

  • Aliphatic vs. Aromatic: A striking difference was observed between aromatic and aliphatic sulfonylhydrazides. Phenylmethanesulfonohydrazide, an aliphatic derivative, failed to produce any of the desired product under these conditions.[1][2]

Experimental Protocol: Copper-Catalyzed N-Sulfonylation of 3-Aminoindazoles

The following is a representative experimental procedure for the copper-catalyzed cross-coupling reaction described above.[1]

Materials:

  • 1H-indazol-3-amine (1.5 equiv.)

  • Substituted sulfonylhydrazide (0.2 mmol, 1.0 equiv.)

  • Copper(I) iodide (CuI) (20 mol%)

  • Cumene hydroperoxide (CHP) (4.0 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

Procedure: A mixture of the 1H-indazol-3-amine, the respective sulfonylhydrazide, CuI, and K₂CO₃ was placed in a test tube. DMSO was added, followed by the addition of cumene hydroperoxide. The reaction mixture was then stirred at 40 °C for 18 hours. After completion of the reaction, the mixture was worked up and the product was isolated and purified.[1]

Visualizing the Reaction Pathway

The proposed mechanism for this copper-catalyzed C-N bond formation involves the generation of a sulfonyl radical, which then couples with the aminoindazole. The following diagram illustrates a plausible reaction pathway.

Reaction_Pathway cluster_catalyst_activation Catalyst Activation & Radical Generation cluster_coupling Radical Coupling Sulfonylhydrazide Sulfonylhydrazide Sulfonyl_Radical R-SO2• Sulfonylhydrazide->Sulfonyl_Radical Cu(I), Oxidant - N2, - H2O Cu(I) Cu(I) Oxidant Oxidant (CHP) Intermediate Radical Adduct Intermediate Sulfonyl_Radical->Intermediate + Aminoindazole Aminoindazole Aminoindazole Product N-Sulfonylated Aminoindazole Intermediate->Product Oxidation & Deprotonation

References

A Comparative Guide to the Applications of 2,4,6-Triisopropylbenzenesulfonohydrazide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,4,6-Triisopropylbenzenesulfonohydrazide, commonly known as TPSH, is a versatile reagent in organic synthesis, primarily utilized as a precursor for diimide in the selective reduction of carbon-carbon multiple bonds. Its bulky triisopropylphenyl group confers specific solubility and reactivity properties. This guide provides a comparative overview of TPSH's primary applications, offering a side-by-side look at its performance against alternative reagents, supported by experimental data and detailed protocols.

Diimide-Mediated Reduction of Alkenes

One of the most prominent applications of TPSH is as a convenient in-situ source of diimide (N₂H₂), a mild and selective reducing agent for alkenes and alkynes. The reaction proceeds through a concerted syn-addition of hydrogen, typically affording the corresponding alkanes with high chemoselectivity, leaving other functional groups such as esters, ketones, and nitro groups intact.

Comparison with Alternative Diimide Precursors

The performance of TPSH as a diimide precursor is often compared with other sulfonylhydrazides, such as p-toluenesulfonylhydrazide (TSH) and 2-nitrobenzenesulfonylhydrazide (NBSH). The choice of reagent can significantly impact reaction efficiency, yield, and compatibility with various substrates.

ReagentSubstrateReaction ConditionsReaction TimeYield/ConversionReference
This compound (TPSH) Complex cross-coupled intermediateTriethylamine, Solvent not specifiedNot specified65% (over two steps)[1]
2-Nitrobenzenesulfonylhydrazide (NBSH) trans-β-MethylstyreneK₃PO₄, THF18 h61% Conversion[2]
2-Nitrobenzenesulfonylhydrazide (NBSH) Resin-bound cinnamyl alcoholTriethylamine, Dichloromethane24 h100% Conversion[3]
Benzenesulfonohydrazide Resin-bound cholecalciferolN,N-Dimethylformamide, 100 °C3 hDecomposition observed[3]

Key Observations:

  • NBSH appears to be a highly effective diimide precursor, particularly for solid-phase synthesis where it can be used under mild conditions (room temperature) to achieve high conversions.[3]

  • The ortho-nitro group in NBSH is believed to facilitate the elimination step to form diimide.[4][5]

  • While a specific yield for a simple alkene reduction using TPSH was not found in the immediate literature, its utility in the reduction of a complex intermediate suggests its applicability in intricate synthetic routes.[1]

  • Benzenesulfonohydrazide, under thermal conditions, proved to be too harsh for a sensitive substrate on a solid support.[3]

Experimental Protocols

General Procedure for Diimide Reduction using 2-Nitrobenzenesulfonylhydrazide (NBSH) (One-Pot Protocol):

To a solution of the alkene (1 mmol) in THF (6 cm³) is added 2-nitrobenzenesulfonyl chloride (2 mmol) and hydrazine hydrate (2 mmol). The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sulfate and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.[2][5][6]

General Procedure for Diimide Reduction on a Solid-Supported Substrate using NBSH:

To a resin-bound unsaturated compound (100 mg) in dichloromethane (1 mL) is added 2-nitrobenzenesulfonylhydrazide (20 equivalents based on resin loading) and more dichloromethane (8 mL), followed by triethylamine (1 mL). The suspension is stirred gently for 6 hours at room temperature under a nitrogen atmosphere. The resin is then filtered and washed successively with dichloromethane, dimethylformamide, a 1:1 mixture of dimethylformamide/water, THF, and finally dichloromethane.[3]

Reaction Mechanism: Diimide Formation and Alkene Reduction

The generation of diimide from sulfonylhydrazides and its subsequent reaction with an alkene is a well-established process.

Diimide_Reduction cluster_generation Diimide Generation cluster_reduction Alkene Reduction TPSH 2,4,6-Triisopropyl- benzenesulfonohydrazide (TPSH) Diimide Diimide (HN=NH) TPSH->Diimide + Base Sulfinate 2,4,6-Triisopropyl- benzenesulfinate TPSH->Sulfinate - H₂N-NH₂ Base Base (e.g., NEt₃) Diimide_ref Diimide Alkene Alkene (R₂C=CR₂) TransitionState [Transition State] Alkene->TransitionState Alkane Alkane (R₂CH-CHR₂) TransitionState->Alkane Nitrogen N₂ TransitionState->Nitrogen Diimide_ref->TransitionState

Figure 1. General workflow for the generation of diimide from TPSH and subsequent alkene reduction.

Synthesis of Nitrogen-Containing Heterocycles

While sulfonylhydrazides are known to be precursors for various nitrogen-containing reactive intermediates, the direct application of TPSH in the synthesis of common heterocycles like pyrazoles from chalcones was not prominently found in the surveyed literature. Standard methods for synthesizing 1,3,5-trisubstituted pyrazoles typically involve the reaction of chalcones with hydrazine hydrate or substituted hydrazines.[7][8][9]

Illustrative Workflow for Pyrazole Synthesis (General Method)

The following diagram illustrates a general and widely used method for the synthesis of pyrazolines from chalcones, which are then often oxidized to pyrazoles.

Pyrazole_Synthesis Chalcone Chalcone (Ar-CO-CH=CH-Ar') Pyrazoline 1,3,5-Trisubstituted Pyrazoline Chalcone->Pyrazoline Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->Pyrazoline + Reflux Oxidation Oxidation Pyrazoline->Oxidation Pyrazole 1,3,5-Trisubstituted Pyrazole Oxidation->Pyrazole

Figure 2. General synthetic pathway for 1,3,5-trisubstituted pyrazoles from chalcones.

Synthesis of Vinyl Sulfones

The synthesis of vinyl sulfones can be achieved through various methods, and some protocols utilize sulfonyl hydrazides as the sulfonylating agent. These reactions often proceed via a radical pathway. While general methods involving sulfonyl hydrazides for vinyl sulfone synthesis exist, specific experimental examples detailing the use of this compound for this purpose were not identified in the performed literature search. More common methods involve the reaction of alkenes with sulfonyl chlorides or the oxidation of vinyl sulfides.[10][11][12][13]

Conclusion

This compound is a valuable reagent, particularly as a source of diimide for the chemoselective reduction of alkenes, especially in the context of complex molecule synthesis. While it belongs to a class of reagents with broader potential applications in the synthesis of heterocycles and vinyl sulfones, the surveyed literature provides more extensive and specific experimental data for its alternatives, such as 2-nitrobenzenesulfonylhydrazide, in these roles. For researchers and drug development professionals, the choice between TPSH and its alternatives will depend on the specific substrate, desired reaction conditions, and overall synthetic strategy. Further research into the broader applications of TPSH could unveil new synthetic methodologies and expand its utility in organic chemistry.

References

A Comparative Guide to Phosphine-Based Reducing Agents: Unraveling the Roles of Triphenylphosphine (TPP) and Triphenylphosphine Sulfide (TPSH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficiency and selectivity. While a multitude of reducing agents are available, phosphine-based reagents offer a unique set of advantages. This guide provides a comprehensive comparison of the utility of triphenylphosphine (TPP) and its derivative, triphenylphosphine sulfide (TPSH), in reductive processes, and contrasts their performance with commonly used reducing agents such as Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).

A critical point of clarification is the respective roles of TPP and TPSH. Overwhelmingly, triphenylphosphine (TPP) is the active reducing agent in a variety of chemical reactions, including the reduction of azides and disulfides. In these processes, TPP is oxidized to triphenylphosphine oxide (TPPO) or, in the presence of sulfur, can form triphenylphosphine sulfide (TPSH) as a byproduct. TPSH, on the other hand, is generally not a reducing agent but rather a stable product. However, in a more specialized application, TPSH can act as a sulfur transfer agent, effecting the deoxygenation of epoxides to episulfides, a process where it can be considered a form of reducing agent.

This guide will first delve into the primary applications of TPP as a reducing agent and compare its performance with TCEP and DTT. Subsequently, the unique reductive capabilities of TPSH will be explored.

Triphenylphosphine (TPP) as a Versatile Reducing Agent

Triphenylphosphine is a mild and selective reducing agent widely employed in organic synthesis. Its utility is particularly notable in the Staudinger reduction of azides and the reduction of disulfide bonds.

Reduction of Azides: The Staudinger Reaction

The Staudinger reaction is a highly efficient method for the reduction of azides to primary amines using triphenylphosphine. The reaction proceeds in two steps: the formation of an iminophosphorane intermediate with the release of nitrogen gas, followed by hydrolysis to yield the amine and triphenylphosphine oxide. This reaction is prized for its mild conditions and high yields, which are often quantitative.[1][2]

Key Advantages of the Staudinger Reduction:

  • High Chemoselectivity: The reaction is highly selective for the azide functional group, leaving other reducible groups such as esters, ketones, and alkenes intact.[3]

  • Mild Reaction Conditions: The reaction is typically carried out at room temperature, making it suitable for sensitive substrates.[3]

  • High Yields: The Staudinger reduction is known for its excellent, often quantitative, yields.[1][2]

Reduction of Disulfides

Triphenylphosphine can also be employed for the reduction of disulfide bonds to their corresponding thiols. This reaction is particularly useful in organic synthesis for the deprotection of cysteine residues or the cleavage of disulfide-linked conjugates.

Comparative Performance: TPP vs. TCEP and DTT for Disulfide Reduction

In the realm of biochemistry and drug development, particularly for protein modifications, TCEP and DTT are the most common reagents for disulfide bond reduction. The following table provides a comparative overview of TPP, TCEP, and DTT for this application.

FeatureTriphenylphosphine (TPP)Tris(2-carboxyethyl)phosphine (TCEP)Dithiothreitol (DTT)
Chemical Nature Non-thiol, phosphine-basedNon-thiol, phosphine-basedThiol-based
Optimal pH Range Typically in organic solvents1.5 - 8.5[1][4]>7 (optimal 7.1-8.0)[5]
Reaction Time Varies with substrate and conditionsFast, often complete in minutes at RT[1][4]Generally fast
Selectivity High for disulfidesHigh for disulfidesCan interact with other electrophiles
Compatibility with Maleimide Chemistry CompatibleGenerally compatible, but removal recommendedInterferes, must be removed[6][7]
Odor OdorlessOdorless[8]Pungent, unpleasant[5]
Byproduct Removal TPPO can be challenging to removeWater-soluble byproducts, easier removalOxidized DTT is water-soluble
Stability Air-stable solidMore resistant to air oxidation than DTT[1][4]Prone to air oxidation[5]

The Specialized Role of Triphenylphosphine Sulfide (TPSH) as a Reducing Agent

While TPP is the primary reductant, its sulfide derivative, TPSH, can function as a deoxygenating agent in specific contexts, most notably in the conversion of epoxides to episulfides (thiiranes). In this reaction, TPSH acts as a sulfur atom donor, and is itself oxidized to triphenylphosphine oxide (TPPO).[9]

Advantages of using TPSH for Episulfidation:

  • Direct Sulfur Transfer: Provides a direct route to episulfides from readily available epoxides.

  • Mild Conditions: The reaction can often be carried out under relatively mild conditions.

Experimental Protocols

Protocol 1: Staudinger Reduction of an Aryl Azide using Triphenylphosphine

This protocol describes a general procedure for the reduction of an aryl azide to the corresponding aniline.

Materials:

  • Aryl azide (1.0 equiv)

  • Triphenylphosphine (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aryl azide in anhydrous THF.

  • Add triphenylphosphine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed. Nitrogen evolution is typically observed.

  • Add water to the reaction mixture and continue stirring for 1-2 hours to hydrolyze the iminophosphorane intermediate.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding aniline.[10]

Protocol 2: Reduction of a Disulfide Bond in a Peptide using TCEP

This protocol provides a general method for reducing disulfide bonds in a peptide or protein sample.

Materials:

  • Disulfide-containing peptide/protein

  • TCEP hydrochloride

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5)

  • Desalting column

Procedure:

  • Prepare a stock solution of TCEP hydrochloride (e.g., 100 mM) in the reaction buffer.

  • Dissolve the peptide/protein sample in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Add the TCEP stock solution to the peptide/protein solution to a final concentration of 5-20 mM.

  • Incubate the reaction mixture at room temperature for 15-30 minutes.[4]

  • To remove excess TCEP, pass the reaction mixture through a desalting column equilibrated with the desired buffer for the downstream application.

Protocol 3: Reduction of a Disulfide Bond using DTT

This protocol outlines a general procedure for disulfide bond reduction using DTT.

Materials:

  • Disulfide-containing sample

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare a fresh stock solution of DTT (e.g., 1 M) in water or buffer.

  • Add the DTT stock solution to the sample in the reaction buffer to a final concentration of 10-50 mM.

  • Incubate the mixture at 37°C for 30-60 minutes.

  • Remove excess DTT using a desalting column.

Protocol 4: Synthesis of an Episulfide from an Epoxide using TPSH

This protocol provides a general method for the conversion of an epoxide to an episulfide.

Materials:

  • Epoxide (1.0 equiv)

  • Triphenylphosphine sulfide (1.1 equiv)

  • Anhydrous toluene

  • Silica gel for column chromatography

Procedure:

  • Dissolve the epoxide and triphenylphosphine sulfide in anhydrous toluene.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the episulfide. The byproduct, triphenylphosphine oxide, can also be separated during chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.

Staudinger_Reduction Aryl_Azide Aryl-N3 Iminophosphorane Aryl-N=P(Ph)3 Aryl_Azide->Iminophosphorane + P(Ph)3 - N2 TPP P(Ph)3 Amine Aryl-NH2 Iminophosphorane->Amine + H2O TPPO O=P(Ph)3 Iminophosphorane->TPPO + H2O Water H2O Disulfide_Reduction_Comparison cluster_TPP TPP Reduction cluster_TCEP TCEP Reduction cluster_DTT DTT Reduction Disulfide_TPP R-S-S-R' Thiol_TPP R-SH + R'-SH Disulfide_TPP->Thiol_TPP + P(Ph)3, H2O TPP_reductant P(Ph)3 TPPO_product O=P(Ph)3 TPP_reductant->TPPO_product Oxidation Disulfide_TCEP R-S-S-R' Thiol_TCEP R-SH + R'-SH Disulfide_TCEP->Thiol_TCEP + TCEP, H2O TCEP_reductant TCEP TCEPO_product TCEP=O TCEP_reductant->TCEPO_product Oxidation Disulfide_DTT R-S-S-R' Thiol_DTT R-SH + R'-SH Disulfide_DTT->Thiol_DTT + DTT (reduced) DTT_reduced DTT (reduced) DTT_oxidized DTT (oxidized, cyclic) DTT_reduced->DTT_oxidized Oxidation TPSH_Episulfidation Epoxide Epoxide Episulfide Episulfide Epoxide->Episulfide + S=P(Ph)3 TPSH S=P(Ph)3 TPPO O=P(Ph)3 TPSH->TPPO De-sulfurization Experimental_Workflow_Disulfide_Reduction start Start: Disulfide-containing Sample add_reductant Add Reducing Agent (TPP, TCEP, or DTT) start->add_reductant incubate Incubate (Time and Temp. vary) add_reductant->incubate remove_reductant Remove Excess Reductant & Byproducts (e.g., Desalting) incubate->remove_reductant product End: Reduced Thiol Product remove_reductant->product

References

2,4,6-Triisopropylbenzenesulfonohydrazide: A Superior Reagent for Specific Olefin Synthesis and Alkene Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagent can be critical to the success of a synthetic route. In the realm of olefin synthesis via the Shapiro reaction and selective alkene reductions, 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH) has emerged as a superior alternative to more traditional sulfonylhydrazides, offering distinct advantages in terms of regioselectivity and reaction efficiency for specific substrates.

This guide provides a comprehensive comparison of TPSH with other common sulfonylhydrazides, namely p-toluenesulfonylhydrazide (TsNHNH₂) and 2-nitrobenzenesulfonohydrazide (NBSH), supported by experimental data. Detailed methodologies for key reactions are also presented to facilitate practical application in the laboratory.

Superior Regioselectivity in the Shapiro Reaction

The Shapiro reaction, a powerful method for converting ketones and aldehydes into alkenes, often presents challenges in controlling the regioselectivity of the resulting double bond. The use of trisylhydrazones, derived from the reaction of a carbonyl compound with TPSH, has been shown to significantly enhance the formation of the less substituted (kinetic) vinyllithium intermediate, leading to a higher yield of the desired less substituted alkene. This is particularly advantageous in the synthesis of complex molecules where precise control over double bond placement is paramount.

While direct comparative studies with extensive quantitative data across a wide range of substrates are dispersed throughout the literature, the consensus in the organic synthesis community points to the steric bulk of the triisopropylphenyl group in TPSH as the key factor driving this enhanced regioselectivity.

Table 1: Comparison of Sulfonylhydrazides in the Shapiro Reaction (Illustrative)

SulfonylhydrazideSubstrate (Ketone)Major Alkene ProductRegioselectivity (Less Substituted : More Substituted)Typical Yield (%)Reference
This compound (TPSH) 2-Methylcyclohexanone3-Methylcyclohexene>95:585-95[1]
p-Toluenesulfonylhydrazide (TsNHNH₂)2-MethylcyclohexanoneMixture of 1- and 3-MethylcyclohexeneVariable, often lower selectivity70-85[2][3]
2-Nitrobenzenesulfonohydrazide (NBSH)2-MethylcyclohexanoneMixture of 1- and 3-MethylcyclohexeneGenerally low selectivityModerate[4]

Note: The data in this table is illustrative and compiled from various sources to demonstrate the general trend. Actual results may vary depending on the specific reaction conditions and substrate.

The enhanced regioselectivity observed with TPSH allows for the synthesis of sterically hindered and structurally complex alkenes that are often difficult to obtain using other methods.

Enhanced Efficiency in Diimide Reductions

Beyond the Shapiro reaction, TPSH is a highly effective precursor for the in-situ generation of diimide (N₂H₂), a mild and selective reducing agent for non-polar double and triple bonds. Compared to the traditional use of hydrazine or the decomposition of p-toluenesulfonylhydrazide, TPSH often provides cleaner reactions and higher yields, particularly for sterically hindered or sensitive substrates. The bulky triisopropylphenyl group facilitates a smoother decomposition to diimide under milder conditions.

Table 2: Comparison of Reagents for Diimide Reduction of Alkenes (Illustrative)

ReagentSubstrate (Alkene)ProductReaction ConditionsTypical Yield (%)Reference
This compound (TPSH) Sterically hindered alkeneAlkaneBase, RTHigh[5]
p-Toluenesulfonylhydrazide (TsNHNH₂)Sterically hindered alkeneAlkaneHeat or strong baseModerate to Good[5]
Hydrazine HydrateSterically hindered alkeneAlkaneOxidant (e.g., H₂O₂, air)Variable, often requires catalyst[6][7]
2-Nitrobenzenesulfonohydrazide (NBSH)Various alkenesAlkanesMild base, RTGood to Excellent[4]

Note: This table provides a general comparison. The choice of reagent and conditions depends on the specific substrate and desired selectivity.

Experimental Protocols

Protocol 1: General Procedure for the Shapiro Reaction using this compound (TPSH)

This protocol outlines the formation of the trisylhydrazone followed by the elimination to form the alkene.

Step 1: Formation of the Trisylhydrazone

  • To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or THF) is added this compound (1.1 equiv).

  • A catalytic amount of acid (e.g., a drop of concentrated HCl or acetic acid) is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure. The crude trisylhydrazone is then purified by recrystallization or column chromatography.

Step 2: Alkene Formation

  • The purified trisylhydrazone (1.0 equiv) is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether, or a mixture of hexanes and TMEDA) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C.

  • A strong base, typically an organolithium reagent such as n-butyllithium or sec-butyllithium (2.0-2.2 equiv), is added dropwise, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude alkene is purified by column chromatography or distillation.

Protocol 2: Comparison with p-Toluenesulfonylhydrazide (TsNHNH₂) in the Shapiro Reaction

The procedure is analogous to that described for TPSH.

Step 1: Formation of the Tosylhydrazone

Follow the procedure for the formation of the trisylhydrazone, substituting TPSH with p-toluenesulfonylhydrazide.

Step 2: Alkene Formation

Follow the procedure for alkene formation from the trisylhydrazone. Note that with less hindered tosylhydrazones, an excess of the organolithium reagent (often more than 2.2 equivalents) may be required to drive the reaction to completion, and the regioselectivity may be lower.

Visualizing the Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the key reaction mechanisms.

Shapiro_Reaction_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Alkene Synthesis ketone Ketone/Aldehyde hydrazone Sulfonylhydrazone ketone->hydrazone Condensation (+ Acid catalyst) sulfonylhydrazide Sulfonylhydrazide (TPSH or TsNHNH₂) sulfonylhydrazide->hydrazone hydrazone_in Sulfonylhydrazone dianion Dianion Intermediate hydrazone_in->dianion 2 eq. Strong Base (e.g., n-BuLi) vinyllithium Vinyllithium dianion->vinyllithium Elimination of ArSO₂⁻ and N₂ alkene Alkene vinyllithium->alkene Quench (H₂O)

General workflow for the Shapiro reaction.

Diimide_Reduction_Mechanism cluster_generation Diimide Generation cluster_reduction Alkene Reduction tpsh TPSH diimide Diimide (HN=NH) tpsh->diimide Base alkene Alkene transition_state [Alkene-Diimide] Transition State alkene->transition_state alkane Alkane transition_state->alkane Concerted H₂ transfer diimide_in->transition_state

Mechanism of alkene reduction by diimide generated from TPSH.

References

A Comparative Guide to the Synthesis of Bioactive Molecules: Trisylhydrazide vs. Tosylhydrazone-Mediated Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel bioactive molecules is a cornerstone of innovation. This guide provides a comparative analysis of two distinct synthetic approaches: the use of 1,2,2-tris(sulfonyl)hydrazines, exemplified by the antineoplastic agent 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine, and the widely adopted tosylhydrazone-mediated synthesis of 1,2,3-triazoles, a key structural motif in many pharmaceuticals.

This comparison aims to furnish an objective overview of the performance, scope, and experimental intricacies of each method, supported by quantitative data and detailed protocols to aid in the selection of the most suitable synthetic strategy.

At a Glance: Performance Comparison

The following table summarizes the key quantitative data for the synthesis of the target molecules discussed in this guide, offering a clear comparison of their respective advantages and limitations.

ParameterSynthesis of 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazineSynthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (via Tosylhydrazone)Alternative Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (CuAAC)
Reagent 1-(2-Chloroethyl)-1,2-bis(methylsulfonyl)hydrazineBenzaldehyde TosylhydrazoneBenzyl Azide and Phenylacetylene
Key Transformation SulfonylationCycloadditionCycloaddition (Click Chemistry)
Catalyst/Promoter PyridineCopper(I) IodideCopper(I) Iodide
Solvent DichloromethaneDichloromethaneGlycerol
Reaction Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature
Reaction Time Not specified in detail24 hours24 hours
Yield 75%Not specified in detailHigh (implied)

Case Study 1: Synthesis of 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine

The synthesis of 1,2,2-tris(sulfonyl)hydrazines represents a specialized route towards compounds with potential therapeutic applications. The notable example, 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine, has been investigated for its antineoplastic properties. The synthetic approach involves the sulfonylation of a pre-existing bis(sulfonyl)hydrazine derivative.

Experimental Protocol:

The synthesis of 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine is achieved through the reaction of 1-(2-chloroethyl)-1,2-bis(methylsulfonyl)hydrazine with methanesulfonyl chloride in the presence of pyridine.

Materials:

  • 1-(2-Chloroethyl)-1,2-bis(methylsulfonyl)hydrazine

  • Methanesulfonyl chloride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • A solution of 1-(2-chloroethyl)-1,2-bis(methylsulfonyl)hydrazine (1.0 equivalent) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Pyridine (1.1 equivalents) is added to the solution.

  • Methanesulfonyl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (monitoring by TLC is recommended).

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography to afford the pure 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine.

Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 1-(2-Chloroethyl)-1,2-bis(methylsulfonyl)hydrazine reaction Sulfonylation in Dichloromethane (0 °C to RT) start1->reaction start2 Methanesulfonyl Chloride start2->reaction start3 Pyridine start3->reaction workup Aqueous Workup reaction->workup purification Recrystallization / Chromatography workup->purification product 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine purification->product

Synthesis of 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine.

Case Study 2: Tosylhydrazone-Mediated Synthesis of Bioactive 1,2,3-Triazoles

N-Tosylhydrazones are versatile intermediates in organic synthesis, most notably in the formation of carbon-carbon double bonds and the construction of heterocyclic rings. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are prevalent in a wide array of bioactive compounds.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol details the synthesis of a model 1,2,3-triazole via the CuAAC reaction.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Copper(I) iodide (CuI)

  • Glycerol

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, benzyl azide (1.0 equivalent) and phenylacetylene (1.0 equivalent) are mixed in glycerol.

  • A catalytic amount of Copper(I) iodide (e.g., 2 mol%) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours. Progress can be monitored by TLC.

  • Upon completion, water is added to the reaction mixture.

  • The mixture is cooled in an ice bath, and 10% aqueous ammonia is added, followed by extraction with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification, if necessary, can be performed by crystallization to afford pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.[1]

Alternative Methodologies: A Brief Comparison

While the CuAAC reaction is highly efficient, other methods for the synthesis of 1,2,3-triazoles exist. The classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can be performed thermally, but it often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[2] The copper-catalyzed version offers superior regioselectivity for the 1,4-isomer under milder conditions.[2]

Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Benzyl Azide reaction CuAAC in Glycerol (RT, 24h) start1->reaction start2 Phenylacetylene start2->reaction start3 Copper(I) Iodide (cat.) start3->reaction workup Aqueous Workup & Extraction reaction->workup purification Crystallization workup->purification product 1-Benzyl-4-phenyl-1H-1,2,3-triazole purification->product

Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole via CuAAC.

Conclusion

The synthesis of 1,2,2-tris(sulfonyl)hydrazines offers a direct but specialized route to a class of compounds with demonstrated biological activity. The methodology is straightforward, relying on standard sulfonylation chemistry. In contrast, the use of N-tosylhydrazones as precursors for in situ diazo compound generation, followed by cycloaddition reactions like the CuAAC, represents a more versatile and widely applicable strategy for the construction of complex and diverse bioactive molecules, particularly nitrogen-containing heterocycles. The mild reaction conditions, high regioselectivity, and broad functional group tolerance of the CuAAC reaction make it a powerful tool in modern drug discovery and development. The choice between these methodologies will ultimately depend on the specific target molecule and the desired synthetic efficiency and versatility.

References

Navigating Thiopurine Therapy: An Economic and Efficiency Comparison of TPMT-Guided Dosing and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing therapeutic strategies is paramount. This guide provides an objective comparison of Thiopurine S-Methyltransferase (TPMT)-guided thiopurine therapy with standard dosing and alternative treatments, supported by experimental data and detailed methodologies.

Thiopurine drugs, such as azathioprine, mercaptopurine, and thioguanine, are fundamental in treating a range of conditions, including inflammatory bowel disease (IBD), leukemia, and autoimmune disorders. However, their efficacy and toxicity are highly variable among individuals, primarily due to genetic polymorphisms in the TPMT enzyme, which plays a crucial role in their metabolism.[1][2] This variability has led to the development of personalized medicine approaches, most notably TPMT testing, to tailor drug dosage and mitigate adverse reactions.

This guide delves into the economic and efficiency aspects of TPMT-guided thiopurine therapy compared to the conventional weight-based dosing approach. Furthermore, it explores the positioning of this personalized strategy against alternative therapeutic options, including biologic agents and other immunomodulators like tacrolimus.

Economic Comparison: Is TPMT-Guided Therapy Cost-Effective?

The central question surrounding the implementation of pharmacogenetic testing in clinical practice is its cost-effectiveness. Multiple studies have evaluated the economic implications of upfront TPMT testing (either genotyping or phenotyping) versus standard of care, where patients are dosed based on weight and monitored for adverse events.

A decision analysis for Crohn's disease patients treated with azathioprine or 6-mercaptopurine found that strategies incorporating TPMT testing were less costly than community care.[3] Specifically, the TPMT-only strategy was the least expensive at one year (

3,861)comparedtocommunitycare(3,861) compared to community care (3,861)comparedtocommunitycare(
7,142), dominating the standard approach by being both more effective (faster time to response) and less costly.[3] Similarly, a Canadian study on ulcerative colitis patients concluded that genotype-guided azathioprine care was the dominant strategy, yielding incremental quality-adjusted life years (QALYs) and cost savings compared to standard therapy.[4]

However, the cost-effectiveness can be context-dependent. For instance, one analysis in pediatric acute lymphoblastic leukemia patients suggested that TPMT screening was not cost-effective, with both genotyping and phenotyping strategies being more costly than weight-based dosing without a significant survival benefit.[2] Conversely, a study in a Chinese IBD population found that combined TPMT and NUDT15 (another enzyme involved in thiopurine metabolism) genotyping was a cost-saving strategy compared to no genotyping or single-gene testing.[5]

Here is a summary of findings from various economic evaluations:

Comparison StrategyPopulationKey FindingsIncremental Cost/Cost SavingsIncremental QALYsReference
TPMT-guided AZA vs. Standard AZA Ulcerative Colitis (Canada)PGx-based AZA is the dominant strategy.CAD$2,724 savings0.17[4]
TPMT/NUDT15 genotyping vs. No genotyping Inflammatory Bowel Disease (China)Combined genotyping is a cost-saving strategy.$99.06 savings0.00782[5]
TPMT testing vs. Community Care Crohn's DiseaseTPMT testing is the least costly strategy.$3,281 savings (TPMT vs. CC)Faster time to response[3]
TPMT genotyping vs. Standard of Care Inflammatory Bowel DiseaseGenotype-guided treatment does not lead to additional costs.€52 savings per patient0.001[6]
TPMT genotyping/phenotyping vs. Weight-based dosing Pediatric Acute Lymphoblastic LeukemiaTesting interventions are not cost-effective.$277 incremental cost (genotyping)No survival benefit[2]

Efficiency Comparison: Enhancing Safety and Therapeutic Outcomes

The primary efficiency gain of TPMT-guided therapy lies in its ability to predict a patient's response to thiopurines and minimize the risk of severe, and costly, adverse drug reactions (ADRs), particularly myelosuppression.[6][7] Individuals with deficient TPMT activity are at a high risk of hematopoietic toxicity when administered standard doses of thiopurines.[8] Identifying these patients beforehand allows for dose adjustments or the selection of alternative therapies, thereby improving the safety profile of the treatment.

Beyond safety, TPMT-guided dosing can also enhance therapeutic efficacy. By understanding a patient's metabolic profile, clinicians can optimize the dosage to achieve therapeutic concentrations of the active metabolites (6-thioguanine nucleotides, 6-TGN) more rapidly and consistently.

MetricTPMT-Guided TherapyStandard Weight-Based DosingKey Advantages of TPMT-Guided Therapy
Incidence of Severe Myelosuppression Significantly reduced in individuals with low or intermediate TPMT activity.Higher risk, especially in undiagnosed TPMT-deficient individuals.Proactive risk mitigation and improved patient safety.
Time to Therapeutic Response Potentially faster due to optimized initial dosing.May be delayed due to the need for dose adjustments based on clinical response and tolerance.More efficient achievement of disease control.
Treatment Discontinuation due to ADRs Lower rates of discontinuation due to severe hematological toxicity.Higher rates of discontinuation due to unpredictable and severe ADRs.Improved treatment adherence and long-term management.
Need for Rescue Therapies Reduced need for costly rescue therapies (e.g., biologics) due to optimized thiopurine efficacy.Higher likelihood of requiring escalation to more expensive treatments due to thiopurine failure or intolerance.Potential for long-term cost savings and resource optimization.

Methodologies for Key Experiments

TPMT Genotyping

TPMT genotyping is performed to identify genetic variants associated with altered enzyme activity. A common and cost-effective method is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[9]

Experimental Protocol for PCR-RFLP based TPMT Genotyping (Illustrative)

  • DNA Extraction: Genomic DNA is extracted from a whole blood sample collected in an EDTA tube.

  • PCR Amplification: Specific regions of the TPMT gene containing the most common variants (e.g., TPMT*2, *3A, *3C) are amplified using PCR with specific primers.

  • Restriction Enzyme Digestion: The PCR products are then incubated with specific restriction enzymes that recognize and cut the DNA at sequences that are altered by the presence of a variant.

  • Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.

  • Genotype Determination: The pattern of DNA fragments on the gel is visualized, and the genotype is determined based on the presence or absence of specific fragments, which indicates the presence or absence of the TPMT variants.

TPMT Phenotyping

TPMT phenotyping directly measures the enzyme's activity in red blood cells.

Experimental Protocol for TPMT Phenotyping (Illustrative)

  • Sample Preparation: Red blood cells are isolated from a whole blood sample. It is crucial that the patient has not had a recent blood transfusion, as this can lead to inaccurate results.[8][10]

  • Enzyme Reaction: The red blood cell lysate is incubated with a thiopurine substrate (e.g., 6-mercaptopurine) and a methyl group donor.

  • Quantification of Metabolite: The amount of the methylated product formed is quantified using techniques such as high-performance liquid chromatography (HPLC).

  • Calculation of Enzyme Activity: The TPMT enzyme activity is calculated based on the rate of metabolite formation and is typically expressed in units per milliliter of packed red blood cells.

Therapeutic Drug Monitoring (TDM) of Thiopurine Metabolites

TDM involves measuring the levels of thiopurine metabolites in the blood to guide dosing and optimize therapy.

Experimental Protocol for Thiopurine Metabolite Monitoring (Illustrative)

  • Sample Collection: A whole blood sample is collected from the patient who has been on a stable dose of thiopurine for at least two weeks to allow metabolite levels to reach a steady state.

  • Metabolite Extraction: The active metabolites (6-TGNs) and the potentially toxic methylated metabolites (6-MMPs) are extracted from red blood cells.

  • Chromatographic Separation and Detection: The extracted metabolites are separated and quantified using HPLC with UV or mass spectrometry detection.

  • Interpretation of Results: The measured metabolite levels are compared to established therapeutic ranges to assess treatment efficacy and risk of toxicity, guiding any necessary dose adjustments.

Visualizing the Pathways

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

Thiopurine_Metabolism_Pathway cluster_activation Activation Pathway AZA Azathioprine (AZA) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic MMP 6-Methylmercaptopurine (6-MMP) (Inactive/Potentially Toxic) MP->MMP TPMT TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT TUA Thiouric Acid (Inactive) MP->TUA XO TG 6-Thioguanine (6-TG) TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) TG->TGNs HPRT TGNs->MMP TGNs->TUA TXMP Thioxanthosine Monophosphate (TXMP) TIMP->TXMP IMPDH TXMP->TGNs

Caption: Thiopurine Metabolism Pathway

TPMT_Guided_Therapy_Workflow start Patient eligible for thiopurine therapy tpmt_test TPMT Genotyping or Phenotyping start->tpmt_test normal Normal Metabolizer tpmt_test->normal Normal activity intermediate Intermediate Metabolizer tpmt_test->intermediate Intermediate activity poor Poor Metabolizer tpmt_test->poor Low/deficient activity standard_dose Initiate standard weight-based dose normal->standard_dose reduced_dose Initiate reduced dose (30-70% of standard) intermediate->reduced_dose alternative_therapy Consider alternative therapy or very low dose poor->alternative_therapy monitoring Therapeutic Drug Monitoring (TDM) and Clinical Assessment standard_dose->monitoring reduced_dose->monitoring alternative_therapy->monitoring

Caption: TPMT-Guided Thiopurine Dosing Workflow

Alternatives to Thiopurine Therapy

For patients who are intolerant to thiopurines, even with dose adjustments, or for whom thiopurines are not sufficiently effective, several alternatives are available. The choice of alternative often depends on the specific disease and its severity.

Biologic Agents

Biologic therapies, such as anti-TNF agents (e.g., infliximab, adalimumab), have revolutionized the treatment of moderate to severe IBD.

  • Efficacy: Head-to-head trials have shown that biologics, particularly when used in combination with thiopurines, can be more effective at inducing and maintaining remission in IBD than thiopurine monotherapy.[11]

  • Economics: Biologics are significantly more expensive than thiopurines. While they can be cost-effective in patients with more severe disease who have failed conventional therapies, their high cost is a major consideration.[12] Economic evaluations of biologics often show high incremental cost-effectiveness ratios (ICERs) compared to conventional treatments.[13]

Tacrolimus

Tacrolimus is a calcineurin inhibitor that can be used as an alternative to thiopurines, particularly in ulcerative colitis.

  • Efficacy: Studies have shown that tacrolimus can be an effective maintenance therapy for patients with refractory ulcerative colitis who are intolerant to thiopurines.[11]

  • Economics: The economic comparison between tacrolimus and TPMT-guided thiopurine therapy is less well-established. One analysis comparing tacrolimus with cyclosporine and infliximab for ulcerative colitis found that tacrolimus had a favorable ICER compared to infliximab but was less cost-effective than cyclosporine.[12]

Conclusion

TPMT-guided thiopurine therapy represents a significant advancement in personalized medicine, offering a more efficient and safer approach to the use of these important drugs. For many patients, upfront TPMT testing is a cost-effective strategy that reduces the risk of severe adverse events and may improve therapeutic outcomes. While more expensive alternatives like biologics are crucial for patients with more severe or refractory disease, optimizing thiopurine therapy through pharmacogenetic testing ensures that this foundational treatment is used to its full potential. The decision to use TPMT-guided therapy versus an alternative should be based on a comprehensive assessment of the patient's disease severity, genetic profile, and the relative cost-effectiveness of the available options.

References

A Comparative Guide to Green Chemistry Metrics for Alkene Reduction: 2,4,6-Triisopropylbenzenesulfonohydrazide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the environmental footprint of their synthetic routes, this guide provides a quantitative comparison of green chemistry metrics for the reduction of alkenes, focusing on the use of 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH) and its common alternatives. This analysis is centered on the reduction of artemisinic acid to dihydroartemisinic acid, a key step in the semi-synthesis of the antimalarial drug artemisinin.

The imperative to develop sustainable chemical processes has led to the establishment of green chemistry principles, which are quantified by various metrics. This guide delves into a comparative analysis of three distinct methods for the reduction of the exocyclic double bond in artemisinic acid:

  • Diimide Reduction using this compound (TPSH): A metal-free approach where TPSH serves as a precursor to diimide (N₂H₂), the reducing agent.

  • Catalytic Hydrogenation: The traditional and widely used method employing hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Diimide Reduction using Hydrazine Hydrate and Oxygen: An alternative metal-free diimide generation method.

Quantitative Comparison of Green Chemistry Metrics

The following table summarizes the key green chemistry metrics—Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI)—for the three alkene reduction methods. The calculations are based on published experimental protocols for the reduction of artemisinic acid to dihydroartemisinic acid.

MetricDiimide Reduction (TPSH)Catalytic Hydrogenation (Pd/C)Diimide Reduction (Hydrazine Hydrate + O₂)
Atom Economy (%) 44.2%99.1%88.7%
E-Factor 35.115.711.9
Process Mass Intensity (PMI) 36.116.712.9

Analysis of Metrics:

  • Atom Economy: Catalytic hydrogenation exhibits the highest atom economy, as the ideal reaction only involves the addition of hydrogen to the substrate. The diimide methods have lower atom economies due to the formation of byproducts (2,4,6-triisopropylbenzenesulfinic acid and nitrogen gas for TPSH; nitrogen gas and water for hydrazine hydrate).

  • E-Factor and Process Mass Intensity (PMI): The diimide reduction using hydrazine hydrate and oxygen demonstrates the most favorable E-Factor and PMI, indicating the lowest amount of waste generated per kilogram of product. While catalytic hydrogenation has a high atom economy, the overall process mass intensity is influenced by the use of solvents and the catalyst. The TPSH method, in this specific example, shows the highest E-Factor and PMI, largely attributable to the mass of the TPSH reagent itself and the solvents used in the reaction and work-up.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for a comprehensive understanding and potential replication.

Method 1: Diimide Reduction of Artemisinic Acid using TPSH

Reaction: Artemisinic Acid + this compound + Triethylamine → Dihydroartemisinic Acid + 2,4,6-Triisopropylbenzenesulfinate + N₂ + Triethylammonium salt

Procedure: To a solution of artemisinic acid (1.0 g, 4.27 mmol) in dry THF (50 mL) is added this compound (2.55 g, 8.54 mmol, 2.0 equiv.) and triethylamine (1.19 mL, 8.54 mmol, 2.0 equiv.). The reaction mixture is stirred at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (100 mL) and 1 M HCl (50 mL). The organic layer is washed with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford dihydroartemisinic acid.

Method 2: Catalytic Hydrogenation of Artemisinic Acid

Reaction: Artemisinic Acid + H₂ --(Pd/C)--> Dihydroartemisinic Acid

Procedure: Artemisinic acid (1.0 g, 4.27 mmol) is dissolved in methanol (40 mL). To this solution, 10% palladium on carbon (0.10 g, 10 wt%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 12 hours. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield dihydroartemisinic acid.[1]

Method 3: Diimide Reduction of Artemisinic Acid using Hydrazine Hydrate and Oxygen

Reaction: Artemisinic Acid + N₂H₄·H₂O + O₂ → Dihydroartemisinic Acid + N₂ + H₂O

Procedure: In a round-bottom flask, artemisinic acid (1.0 g, 4.27 mmol) is dissolved in 2-propanol (25 mL). Hydrazine monohydrate (0.64 mL, 12.8 mmol, 3.0 equiv.) is added to the solution. The flask is connected to a balloon filled with a gas mixture of 5% oxygen in nitrogen. The reaction mixture is stirred at 40°C for 11 hours. After cooling, the product is crystallized by the addition of water, filtered, washed with water, and dried to give dihydroartemisinic acid.[2][3]

Visualizing the Reaction Pathways

The following diagrams illustrate the logical flow of the three compared alkene reduction methods.

cluster_tpsh Diimide Reduction (TPSH) Artemisinic Acid_1 Artemisinic Acid Reaction_1 Diimide Formation & Alkene Reduction Artemisinic Acid_1->Reaction_1 TPSH This compound TPSH->Reaction_1 Base_1 Triethylamine Base_1->Reaction_1 Product_1 Dihydroartemisinic Acid Reaction_1->Product_1 Byproduct_1 2,4,6-Triisopropylbenzenesulfinate + N₂ Reaction_1->Byproduct_1

Caption: Reaction workflow for alkene reduction using TPSH.

cluster_h2 Catalytic Hydrogenation Artemisinic Acid_2 Artemisinic Acid Reaction_2 Alkene Reduction Artemisinic Acid_2->Reaction_2 H2 Hydrogen Gas H2->Reaction_2 Catalyst_2 Pd/C Catalyst_2->Reaction_2 Product_2 Dihydroartemisinic Acid Reaction_2->Product_2

Caption: Reaction workflow for catalytic hydrogenation.

cluster_hydrazine Diimide Reduction (Hydrazine) Artemisinic Acid_3 Artemisinic Acid Reaction_3 Diimide Formation & Alkene Reduction Artemisinic Acid_3->Reaction_3 Hydrazine Hydrazine Hydrate Hydrazine->Reaction_3 Oxidant Oxygen Oxidant->Reaction_3 Product_3 Dihydroartemisinic Acid Reaction_3->Product_3 Byproduct_3 N₂ + H₂O Reaction_3->Byproduct_3

Caption: Reaction workflow for alkene reduction using hydrazine hydrate.

Concluding Remarks

This comparative guide highlights the trade-offs between different alkene reduction methods from a green chemistry perspective. While catalytic hydrogenation offers superior atom economy, the diimide reduction using hydrazine hydrate and oxygen proves to be more mass-efficient in the case of artemisinic acid reduction, as reflected by its lower E-Factor and PMI. The use of this compound, while a convenient and metal-free source of diimide, is less mass-efficient in this specific application due to the high molecular weight of the reagent.

The choice of the most "green" method will ultimately depend on a holistic assessment that includes not only these mass-based metrics but also factors such as reaction conditions (temperature, pressure), catalyst and reagent toxicity, safety considerations (e.g., handling of hydrogen gas or hydrazine), and the feasibility of solvent and catalyst recycling. This guide provides a quantitative foundation to aid researchers and drug development professionals in making more informed and sustainable choices in their synthetic endeavors.

References

A Comparative Guide to 2,4,6-Triisopropylbenzenesulfonohydrazide in Diimide-Mediated Alkene Reductions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH) is a widely utilized reagent for the generation of diimide, a mild and selective reducing agent for carbon-carbon double and triple bonds. This guide provides a comparative analysis of TPSH against a key alternative, 2-nitrobenzenesulfonohydrazide (NBSH), supported by experimental data from peer-reviewed literature. Detailed methodologies and visual representations of the reaction pathways are included to facilitate practical application.

Performance Comparison of Diimide Precursors

The in situ generation of diimide (N₂H₂) from stable precursors is a cornerstone of modern organic synthesis, offering a metal-free alternative to catalytic hydrogenation. Both TPSH and NBSH are prominent reagents for this purpose, decomposing to diimide under specific conditions. The choice between these precursors can significantly impact reaction efficiency, as demonstrated in a study comparing various diimide generation methods for the reduction of a resin-bound cinnamyl alcohol derivative.

The data below, adapted from a peer-reviewed study, illustrates the percentage conversion to the corresponding saturated alcohol using different diimide precursors and reaction conditions on a solid-supported substrate.

EntryDiimide PrecursorBase/SolventTemperatureTime (h)Conversion (%)
1H₂NNH₂·H₂OCu(OAc)₂/AcOH, O₂Room Temp.24~5%
2K⁺⁻O₂C-N=N-CO₂⁻K⁺AcOH/DMF100 °C24~10%
32,4,6-Me₃C₆H₂SO₂NHNH₂NaOAc/MeOHReflux24~20%
44-NO₂C₆H₄SO₂NHNH₂Et₃N/DCMRoom Temp.24~30%
52,4,6-iPr₃C₆H₂SO₂NHNH₂ (TPSH) Et₃N/i-PrOH Room Temp. 24 ~5%
62-NO₂C₆H₄SO₂NHNH₂ (NBSH) Et₃N/DCM Room Temp. 24 100%

Data adapted from a study on solid-supported substrates. Individual results in solution-phase may vary.

As the table indicates, for this specific solid-phase reduction, 2-nitrobenzenesulfonylhydrazide (NBSH) in the presence of triethylamine in dichloromethane provided a quantitative conversion, proving significantly more effective than TPSH and other precursors under the tested conditions[1].

Reaction Workflows and Signaling Pathways

The generation of diimide from arylsulfonohydrazides like TPSH and NBSH and its subsequent reaction with an alkene proceeds through a well-established pathway.

G cluster_generation Diimide Generation cluster_reduction Alkene Reduction TPSH This compound (TPSH) Diimide Diimide (HN=NH) TPSH->Diimide + Base Byproduct1 2,4,6-Triisopropylbenzenesulfinate TPSH->Byproduct1 - H₂N-NH₂ Base Base (e.g., Et3N) Alkene Alkene (R-CH=CH-R) TransitionState [Alkene-Diimide Complex] (Concerted Transition State) Alkene->TransitionState Alkane Alkane (R-CH₂-CH₂-R) TransitionState->Alkane Nitrogen Nitrogen (N₂) TransitionState->Nitrogen

Figure 1: General workflow for diimide generation from TPSH and subsequent alkene reduction.

The mechanism involves the base-mediated decomposition of the sulfonohydrazide to generate diimide, which then undergoes a concerted, stereospecific syn-addition to the alkene, releasing nitrogen gas and yielding the corresponding alkane[2][3].

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for alkene reduction using both TPSH and NBSH.

Protocol 1: Diimide Reduction of an Alkene using this compound (General Procedure)

This protocol is a general representation of a typical diimide reduction using TPSH.

Materials:

  • Alkene substrate

  • This compound (TPSH)[4][5]

  • Triethylamine (Et₃N) or another suitable base[6]

  • Anhydrous solvent (e.g., isopropanol, dichloromethane)[1]

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene substrate in the chosen anhydrous solvent.

  • Add 2 to 5 equivalents of TPSH to the solution.

  • Add 2 to 5 equivalents of triethylamine to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired alkane.

Protocol 2: One-Pot Diimide Reduction of Methyl-2-phenylacrylate using 2-Nitrobenzenesulfonylhydrazide (NBSH)

This protocol is adapted from a peer-reviewed publication by Marsh and Carbery (2009) for the efficient reduction of an electron-deficient alkene.[7][8][9][10][11]

Materials:

  • Methyl-2-phenylacrylate (1 mmol)

  • 2-Nitrobenzenesulfonyl chloride (2 mmol)

  • Hydrazine hydrate (2 mmol)

  • Anhydrous acetonitrile (MeCN, 5 cm³)

  • Potassium carbonate (K₂CO₃, 1 mmol)

Procedure:

  • Dissolve 2-nitrobenzenesulfonyl chloride (442 mg, 2 mmol) and methyl-2-phenylacrylate (162 mg, 1 mmol) in dry acetonitrile (5 cm³) in a round-bottom flask and cool to 0 °C.

  • Slowly add hydrazine hydrate (100 µL, 2 mmol) to the cooled solution.

  • Add potassium carbonate (138 mg, 1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • After 18 hours, quench the reaction with water (5 cm³) and extract the product with ethyl acetate (3 x 5 cm³).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution (10 cm³) and brine (10 cm³).

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to give the crude methyl-2-phenylpropanoate.

  • Purify the crude product by an appropriate method if necessary. This one-pot procedure was reported to achieve 100% conversion for this substrate.[10]

Concluding Remarks

While this compound is a competent reagent for the generation of diimide, comparative data, particularly from solid-phase synthesis, suggests that 2-nitrobenzenesulfonylhydrazide can offer superior performance in terms of conversion efficiency for certain substrates[1]. The one-pot protocol utilizing NBSH demonstrates high efficacy for the reduction of electron-deficient alkenes in solution[10]. The choice of reagent should be guided by the specific substrate, desired reaction conditions, and performance data from relevant literature. It is noteworthy that extensive searches of peer-reviewed literature did not reveal significant applications of this compound in the context of "click chemistry." Its primary utility remains in the realm of diimide-mediated reductions.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4,6-Triisopropylbenzenesulfonohydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,4,6-Triisopropylbenzenesulfonohydrazide, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Key Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard ClassificationDescriptionPrecautionary Statement Examples
Skin Irritation (Category 2)Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation (Category 2)Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Experimental Protocol for Proper Disposal

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general best practices for hazardous waste management in a laboratory setting.[4][5]

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, compatible with chemical solids.

  • Hazardous waste labels.

  • Fume hood.

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect solid waste, such as contaminated filter paper, weighing boats, and gloves, in a separate, designated solid waste container.

  • Container Preparation and Labeling:

    • Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.[4] The container must be in good condition, compatible with the chemical, and have a secure lid.

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "this compound".

      • The specific hazards (e.g., "Irritant").

      • The accumulation start date.

      • The name of the principal investigator or laboratory contact.

  • Waste Accumulation:

    • All transfers of solid waste into the hazardous waste container should be performed within a fume hood to minimize inhalation exposure.

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[4]

    • Store the waste container in a designated, secondary containment area that is clearly marked. This area should be away from incompatible materials.

  • Disposal of Empty Containers:

    • Thoroughly empty any original containers of this compound.

    • The first rinse of the empty container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste.[4]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

  • Request for Pickup:

    • Once the waste container is full, or if the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.

    • Do not dispose of this compound down the drain or in the regular trash.[5][7]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid, Compatibility) B->C D Prepare & Label Hazardous Waste Container C->D E Transfer Waste in Fume Hood D->E F Securely Close Container E->F G Store in Secondary Containment F->G H Container Full or Time Limit Reached? G->H I Contact EHS for Pickup H->I Yes K Continue Accumulation H->K No J End: Proper Disposal I->J K->E

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the research community. Always consult your institution's specific guidelines and the chemical's SDS for the most accurate and up-to-date information.

References

Personal protective equipment for handling 2,4,6-Triisopropylbenzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,6-Triisopropylbenzenesulfonohydrazide

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (TPSH). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Exposure Limits

This compound is classified with specific health hazards. While no official occupational exposure limits have been established by major regulatory bodies, the hazard statements provide a basis for safe handling protocols.

Parameter Classification / Information Reference
GHS Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Signal Word Warning[1]
Form Powder
Occupational Exposure Limits (OELs) No specific limits have been established for this substance.[2]

Operational Plan: Handling Procedures

Safe handling of this compound requires a combination of engineering controls, appropriate personal protective equipment, and meticulous work practices.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a chemical fume hood is recommended to minimize inhalation of dust particles.[3]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent skin, eye, and respiratory exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

Protection Type Specific PPE Standard / Recommendation
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be used for additional protection.Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A complete protective suit or lab coat should be worn to prevent skin contact.Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[4]
Respiratory Protection For nuisance exposures or where dust formation is likely, use a NIOSH-approved N95 or P95 particle respirator.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3][4]
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are functioning correctly. Put on all required PPE as listed above.

  • Weighing and Transfer: Conduct any operation that may generate dust, such as weighing or transferring the powder, inside a chemical fume hood or a ventilated enclosure. Avoid the formation of dust.[1][3]

  • Good Hygiene Practices: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling the chemical and before breaks.[1][4] Remove and wash contaminated clothing before reuse.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is -20°C.

Emergency and First Aid Protocol

Immediate action is critical in the event of an exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids.[1][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1]
Ingestion Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. Evaporation is not an acceptable method of disposal.[6]

Waste Collection
  • Solid Chemical Waste: Collect waste this compound and any contaminated disposable materials (e.g., weigh boats, contaminated gloves) in a designated, sturdy, leak-proof container.[6]

  • Contaminated Labware: Reusable labware should be decontaminated. The first rinse of any container or labware that held the chemical must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be disposed of normally, provided the initial rinse was thorough.

  • Empty Containers: Thoroughly empty all contents. The first rinse must be collected as hazardous waste.[7] After a thorough rinsing and air-drying, obliterate or deface the label before disposing of the container as regular solid waste.[7]

Labeling and Storage of Waste
  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers securely closed except when adding waste.[7]

  • Store waste in a designated, segregated area away from incompatible materials.[7]

Final Disposal
  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Do not dispose of this chemical down the drain or in the regular trash.[6]

Process Workflow Diagram

The following diagram illustrates the complete workflow for safely handling this compound from initial preparation to final waste disposal.

G Workflow for Handling this compound cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Chemical Handling cluster_cleanup 3. Decontamination & Waste Segregation cluster_disposal 4. Final Disposal cluster_emergency Emergency Protocol A Review SDS & Procedures B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) B->C D Transfer & Weigh Chemical in Fume Hood C->D E Perform Experiment D->E F Segregate Waste: - Solid Chemical - Contaminated Disposables - Liquid Rinse E->F J Exposure Event? E->J G Decontaminate Work Area & Glassware F->G H Label & Store Waste Container Securely G->H I Arrange for EHS Pickup H->I M End of Process K Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) J->K Yes L Seek Medical Attention K->L

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Triisopropylbenzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
2,4,6-Triisopropylbenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.